28-Epirapamycin
Description
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Properties
Molecular Formula |
C51H79NO13 |
|---|---|
Molecular Weight |
914.2 g/mol |
IUPAC Name |
(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46+,47+,51-/m1/s1 |
InChI Key |
QFJCIRLUMZQUOT-LIGMPYQUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of 28-Epirapamycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action: Inhibition of mTORC1
The primary mechanism of action of 28-Epirapamycin, analogous to rapamycin, involves the formation of a high-affinity ternary complex with the immunophilin FK506-binding protein 12 (FKBP12) and the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[2][3][4] This allosteric inhibition is highly specific for mTOR Complex 1 (mTORC1), one of the two distinct multiprotein complexes in which mTOR exists.
The process can be broken down into two key steps:
-
Binding to FKBP12: this compound first binds to the cytosolic protein FKBP12. This interaction is crucial for its subsequent activity.
-
Formation of the Ternary Complex: The this compound/FKBP12 complex then binds to the FRB domain of mTOR within the mTORC1 complex. This binding event does not directly obstruct the catalytic site but rather allosterically inhibits the kinase activity of mTORC1, preventing the phosphorylation of its downstream substrates.
This targeted inhibition of mTORC1 leads to the disruption of numerous cellular processes, including protein synthesis, cell cycle progression, and autophagy, ultimately resulting in cytostatic effects.
Quantitative Data: Binding Affinities and Inhibitory Concentrations (Data for Rapamycin)
The following tables summarize key quantitative data for rapamycin, which is expected to be a close approximation for this compound.
| Interaction | Dissociation Constant (Kd) | Method | Reference |
| Rapamycin : FKBP12 | ~0.2 nM | Isothermal Titration Calorimetry | [2] |
| FKBP12-Rapamycin Complex : FRB Domain of mTOR | ~12 nM | Surface Plasmon Resonance | [3][4] |
| Rapamycin : FRB Domain of mTOR (without FKBP12) | ~26 µM | Fluorescence Polarization | [3][4] |
| Target | IC50 | Cell Line | Downstream Readout | Reference |
| mTORC1 | ~0.1 nM | HEK293 | S6 Kinase Phosphorylation | [1] |
| Cell Proliferation | 20 nM | MCF7 | Proliferation Assay | [5] |
Signaling Pathway
The following diagram illustrates the mTOR signaling pathway and the point of inhibition by the this compound-FKBP12 complex.
Caption: The mTOR signaling pathway and inhibition by this compound.
Experimental Protocols
Fluorescence Polarization Competition Assay for FKBP12 Binding
This assay is used to determine the binding affinity of this compound for FKBP12.
Materials:
-
Recombinant human FKBP12 protein
-
Fluorescently labeled FKBP12 ligand (e.g., fluorescein-labeled rapamycin analog)
-
This compound
-
Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, pH 7.4)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Protocol:
-
Prepare a solution of FKBP12 and the fluorescently labeled ligand in the assay buffer. The concentration of the fluorescent ligand should be low (in the low nanomolar range) and the concentration of FKBP12 should be chosen to yield a significant polarization signal upon binding.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed volume of the FKBP12/fluorescent ligand solution to each well of the 384-well plate.
-
Add an equal volume of the this compound serial dilutions to the wells. Include control wells with buffer only (for background) and FKBP12/fluorescent ligand without competitor (for maximum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 value by plotting the fluorescence polarization values against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve. The Kd can then be calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a fluorescence polarization competition assay.
In Vitro mTORC1 Kinase Assay
This assay directly measures the inhibitory effect of this compound on the kinase activity of mTORC1.
Materials:
-
Cell line expressing tagged mTORC1 component (e.g., HA-Raptor or Myc-mTOR)
-
Lysis buffer (e.g., CHAPS-based buffer) with protease and phosphatase inhibitors
-
Antibodies for immunoprecipitation (e.g., anti-HA or anti-Myc)
-
Protein A/G agarose beads
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
Recombinant inactive substrate (e.g., GST-4E-BP1)
-
ATP
-
This compound
-
SDS-PAGE reagents and Western blot apparatus
-
Phospho-specific antibodies for the substrate (e.g., anti-phospho-4E-BP1)
Protocol:
-
Cell Lysis: Lyse cells expressing the tagged mTORC1 component in CHAPS-based lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the appropriate antibody (anti-HA or anti-Myc) followed by protein A/G agarose beads to pull down the mTORC1 complex.
-
Washes: Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer to remove detergents and non-specific proteins.
-
Pre-incubation with Inhibitor: Resuspend the beads in kinase assay buffer and add serial dilutions of this compound or vehicle control. Incubate on ice for 15-20 minutes.
-
Kinase Reaction: Initiate the kinase reaction by adding the substrate (e.g., GST-4E-BP1) and ATP.
-
Incubation: Incubate the reaction at 30°C for 30 minutes with gentle shaking.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with a phospho-specific antibody against the substrate to detect the level of phosphorylation.
-
Data Analysis: Quantify the band intensities of the phosphorylated substrate. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Caption: Workflow for an in vitro mTORC1 kinase assay.
Western Blot Analysis of Downstream mTORC1 Signaling
This method is used to assess the effect of this compound on the phosphorylation of downstream targets of mTORC1 in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE reagents and Western blot apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-total-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on mTORC1 signaling.
Conclusion
This compound exerts its biological effects through the well-characterized mechanism of mTORC1 inhibition, which it shares with its parent compound, rapamycin. By forming a ternary complex with FKBP12 and the FRB domain of mTOR, it allosterically inhibits the kinase activity of mTORC1, leading to the modulation of key cellular processes involved in growth and proliferation. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel mTOR inhibitors. While specific quantitative data for this compound remains to be fully elucidated, the extensive knowledge base for rapamycin provides a strong foundation for its continued investigation and development as a potential therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
28-Epirapamycin and the mTOR Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-Epirapamycin is a semisynthetic derivative of the macrolide antibiotic rapamycin, a compound originally isolated from the bacterium Streptomyces hygroscopicus.[1] As an epimer of rapamycin, it features a stereochemical change at the 28th carbon position.[1] While specific research on this compound is not as extensive as that for its parent compound, its structural similarity strongly suggests a comparable mechanism of action as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] The mTOR pathway is a crucial signaling cascade that regulates fundamental cellular processes such as growth, proliferation, and survival by integrating signals from nutrients, growth factors, and cellular energy status.[3] Consequently, this compound holds significant promise for applications in oncology, immunology, and transplant biology.[4] This technical guide provides an in-depth overview of the this compound mTOR inhibition pathway, supported by experimental protocols and data presented for clarity and comparative analysis.
Mechanism of Action: Targeting the mTORC1 Complex
The primary mechanism of action for this compound, analogous to rapamycin, is the allosteric inhibition of the mTOR Complex 1 (mTORC1).[1][4] This process is initiated by the formation of a high-affinity intracellular complex with the FK506-binding protein 12 (FKBP12).[1][4] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically preventing the association of the regulatory-associated protein of mTOR (raptor) with mTOR.[5] This disruption selectively inhibits the activity of mTORC1.[1][4]
Inhibition of mTORC1 by the this compound-FKBP12 complex disrupts the phosphorylation of key downstream effectors, primarily the p70 S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] The dephosphorylation of these substrates leads to a cascade of events that culminate in the suppression of protein synthesis and cell cycle arrest at the G1/S transition phase.[6] This targeted inhibition of mTORC1 underpins the anti-proliferative and immunosuppressive effects of this compound.[4] While rapamycin and its analogs are potent inhibitors of mTORC1, they do not directly inhibit mTOR Complex 2 (mTORC2) in the short term.[3][7] However, chronic exposure to rapamycin has been shown to also inhibit mTORC2 assembly and function in some cell types.[7]
Figure 1: this compound mTORC1 Inhibition Pathway.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables include representative data for rapamycin to provide a comparative context for researchers. It is crucial to experimentally determine these values for this compound in the specific cell lines and assay conditions being investigated.
Table 1: In Vitro Efficacy of Rapamycin (as a proxy for this compound)
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (mTOR inhibition) | HEK293 | 0.1 nM | [2] |
| IC₅₀ (Proliferation) | Varies by cell line | nM to µM range | [8] |
Table 2: Experimental Conditions for In Vitro Assays
| Parameter | Recommended Range | Notes | Reference |
| Cell Seeding Density (96-well plate) | 3,000 - 10,000 cells/well | Optimize for logarithmic growth phase during treatment. | [8][9] |
| Treatment Concentration Range | 0.1 nM - 100 nM | A wide range is recommended for initial dose-response studies. | [4] |
| Incubation Time | 24 - 72 hours | Time-course experiments are advised to determine optimal duration. | [8][9] |
| Final DMSO Concentration | < 0.5% | Include a vehicle control with the same DMSO concentration. | [8] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound on the mTOR pathway and cellular functions.
Protocol 1: Western Blot Analysis of mTOR Pathway Activation
This protocol is designed to assess the phosphorylation status of key proteins downstream of mTORC1, such as p70S6K and 4E-BP1.[9]
Materials:
-
This compound
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated mTOR, p70S6K, 4E-BP1, Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for the desired duration. Serum starvation prior to treatment can help synchronize cells and enhance pathway activation upon stimulation.[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate.[8]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a membrane.[9]
-
Immunoblotting:
-
Visualization: Visualize protein bands using an ECL detection system.[9]
Figure 2: Western Blot Analysis Workflow.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[9]
Materials:
-
This compound
-
Cell culture reagents
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[9]
-
Treatment: Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration compared to the vehicle control and determine the IC₅₀ value.[4]
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
This compound
-
Cell culture reagents
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[9]
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI and incubate for 15 minutes in the dark at room temperature.[9]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of cells in different stages of apoptosis.[9]
Figure 3: Apoptosis Assay Workflow.
Conclusion
This compound, as a close analog of rapamycin, is a potent inhibitor of the mTOR signaling pathway, primarily targeting the mTORC1 complex.[1][4] Its mechanism of action, involving the formation of a complex with FKBP12 to allosterically inhibit mTORC1, leads to the suppression of cell growth, proliferation, and survival.[1][4] The experimental protocols provided in this guide offer a robust framework for researchers to investigate the specific cellular and molecular effects of this compound. Given the limited publicly available data on this specific epimer, it is imperative for researchers to perform their own validation experiments to determine its precise efficacy and pharmacological profile in their systems of interest. The study of this compound and similar mTOR inhibitors continues to be a promising avenue for the development of novel therapeutics in various disease contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
28-Epirapamycin vs. Rapamycin: A Structural and Functional Comparison for Drug Development Professionals
An In-Depth Technical Guide
This technical guide provides a comprehensive analysis of 28-Epirapamycin in comparison to its parent compound, Rapamycin. Addressed to researchers, scientists, and drug development professionals, this document delves into the structural nuances, the consequential, albeit largely unquantified, biological activity, and the detailed experimental methodologies required for a thorough comparative evaluation. A notable gap in publicly available quantitative data for this compound necessitates that this guide also serves as a roadmap for its empirical characterization.
Introduction: The Significance of a Single Stereocenter
Rapamycin (Sirolimus) is a macrolide natural product that has been extensively studied and utilized for its potent immunosuppressive and anti-proliferative properties.[1] Its mechanism of action is well-established: it forms a high-affinity complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[1] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase, leading to the allosteric inhibition of the mTOR Complex 1 (mTORC1).[1]
This compound is a stereoisomer of Rapamycin, differing only in the configuration of the hydroxyl group at the C-28 position.[1] Often found as an impurity in Rapamycin preparations, the biological significance of this epimer is a critical consideration for quality control and for a deeper understanding of the structure-activity relationship (SAR) of the Rapamycin scaffold.[1] While the C-28 position is not directly involved in the primary binding interactions with FKBP12, it is a component of the "effector face" of the Rapamycin-FKBP12 complex that interacts with the FRB domain of mTOR.[1] Consequently, a change in stereochemistry at this position is predicted to have a significant impact on the formation and stability of the ternary complex, and thus, its inhibitory activity.[1]
Structural Comparison
The sole structural difference between Rapamycin and this compound lies in the stereochemistry at the C-28 hydroxyl group. In Rapamycin, this hydroxyl group has a specific orientation that is believed to be optimal for its interaction with the FRB domain of mTOR. The epimerization to this compound inverts this stereocenter, altering the spatial arrangement of the hydroxyl group.
This seemingly minor change can have profound effects on the molecule's conformation and its interactions with its biological targets. The altered positioning of the C-28 hydroxyl group in this compound could:
-
Disrupt Critical Hydrogen Bonds: The native configuration of the C-28 hydroxyl in Rapamycin may participate in crucial hydrogen bonding with amino acid residues within the FRB domain. The inversion of this stereocenter could weaken or completely abolish these interactions, thereby reducing the binding affinity of the [this compound]-FKBP12 complex for mTOR.[1]
-
Introduce Steric Hindrance: The reoriented hydroxyl group in this compound might create steric clashes with the surrounding amino acid residues in the FRB domain, further destabilizing the ternary complex.[1]
While detailed crystallographic or NMR structural data for this compound are not widely available, the known structure of the Rapamycin-FKBP12-mTOR complex provides a strong basis for these hypotheses.
Quantitative Data Summary
A significant challenge in the comparative analysis of this compound and Rapamycin is the scarcity of publicly available quantitative data for the epimer. To facilitate a direct comparison, the following tables outline the essential data points required. Table 1 presents the known or hypothetical physicochemical properties, while Table 2 provides a template for the comparative biological data that can be generated using the experimental protocols detailed in this guide.
Table 1: Physicochemical Properties of Rapamycin and this compound
| Property | Rapamycin (Sirolimus) | This compound |
| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₉NO₁₃ |
| Molecular Weight | 914.2 g/mol | 914.2 g/mol |
| Stereochemistry at C-28 | R (typically) | S (typically) |
| Appearance | Off-White Solid | Off-White Solid |
| Melting Point | >120°C (dec.) | >120°C (dec.) |
Table 2: Hypothetical Comparative Biological Activity Data
| Parameter | Rapamycin | This compound |
| FKBP12 Binding Affinity (Kd) | Low nM range | To be determined |
| mTORC1 Kinase Inhibition (IC50) | Sub-nM to low nM range | To be determined |
| Cell Proliferation Inhibition (GI50) in MCF-7 cells | Low nM range | To be determined |
Note: The values for this compound in Table 2 are hypothetical and serve to illustrate the data that would be generated from the experimental protocols outlined below.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and for the key experiments required to quantitatively assess its biological activity in comparison to Rapamycin.
Semi-synthesis of this compound
Objective: To produce this compound through the epimerization of Rapamycin at the C-28 position.
Methodology: The most common method for the semi-synthesis of this compound is via a retroaldol/aldol reaction sequence catalyzed by a Lewis acid, such as titanium tetraisopropoxide (Ti(OiPr)₄). This reaction is typically performed in an anhydrous aprotic solvent under an inert atmosphere.
Materials:
-
Rapamycin
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Oven-dried glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Rapamycin in anhydrous dichloromethane.
-
To the stirred solution at room temperature, add titanium (IV) isopropoxide (typically 0.5 to 2.0 equivalents).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC). The reaction is expected to reach equilibrium.
-
Upon reaching equilibrium, quench the reaction by the careful addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of diastereomers using preparative HPLC to isolate this compound.
In Vitro mTORC1 Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of mTORC1.
Methodology: This assay measures the phosphorylation of a specific mTORC1 substrate (e.g., inactive S6K1 or 4E-BP1) by recombinant active mTORC1 in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant active mTORC1 complex
-
Inactive S6K1 or 4E-BP1 substrate
-
Kinase assay buffer
-
ATP
-
This compound and Rapamycin (as a positive control)
-
Method for detecting substrate phosphorylation (e.g., TR-FRET, Western blotting with phospho-specific antibodies)
Procedure:
-
Perform the kinase reaction in a buffer containing ATP and the specific substrate.
-
Add this compound or Rapamycin at a range of concentrations.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the level of substrate phosphorylation.
-
Calculate the IC₅₀ value from the dose-response curve.
Western Blot Analysis of mTORC1 Signaling
Objective: To assess the inhibition of mTORC1 downstream signaling in a cellular context.
Methodology: This technique measures the phosphorylation status of key downstream targets of mTORC1, such as S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1), in cells treated with the inhibitor.
Materials:
-
A suitable cell line (e.g., HEK293, MCF-7)
-
This compound and Rapamycin
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for phosphorylated S6K (e.g., p-S6K T389) and phosphorylated 4E-BP1 (e.g., p-4E-BP1 T37/46)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Culture the chosen cell line and treat with varying concentrations of this compound or Rapamycin for a defined period.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then probe with primary antibodies specific for the phosphorylated downstream targets.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and visualize the signal.
-
Quantify the band intensities to determine the extent of inhibition.
Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the effect of this compound on cancer cell growth.
Methodology: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
96-well plates
-
This compound and Rapamycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound or Rapamycin for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of this compound and Rapamycin.
References
synthesis and characterization of 28-Epirapamycin
An In-Depth Technical Guide to the Synthesis and Characterization of 28-Epirapamycin
Introduction
This compound is the C28 epimer of Rapamycin (also known as Sirolimus), a macrolide compound renowned for its potent immunosuppressive and anti-proliferative properties.[1] As an impurity and related compound of Rapamycin, the precise synthesis, isolation, and characterization of this compound are of paramount importance for the quality control and stability testing of Rapamycin drug substances and products.[1] While specific research on this compound is limited, its structural similarity to Rapamycin strongly indicates a comparable mechanism of action, primarily as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[2][3] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[3]
This technical guide provides a comprehensive overview of the semi-, tailored for researchers, scientists, and drug development professionals. It includes detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows.
Synthesis of this compound
The most prevalent method for obtaining this compound is through the semi-synthesis from its parent compound, rapamycin.[4] This process involves the selective epimerization at the C28 position.
Reaction Mechanism
The epimerization is typically achieved using a Lewis acid catalyst, with titanium tetraisopropoxide (Ti(OiPr)₄) being a frequently reported reagent.[4] The reaction proceeds under mild conditions and is understood to occur via a retroaldol/aldol reaction sequence.[4][5] This mechanism involves the opening of the macrocyclic ring between the C28 and C29 positions, which allows for the inversion of the stereocenter at C28, followed by re-cyclization.[4] A significant challenge in this synthesis is the formation of a mixture of diastereomers, as the reaction establishes an equilibrium between rapamycin and its C28 and C29 epimers.[4] However, at equilibrium, this compound is the major product.[4]
Experimental Protocol: Semi-synthesis of this compound
This protocol outlines the epimerization of rapamycin at the C28 position.
Materials:
-
Rapamycin
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard oven-dried laboratory glassware
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve rapamycin in anhydrous dichloromethane.[4]
-
Reaction Initiation: Add titanium (IV) isopropoxide to the solution. The reaction is typically stirred at room temperature.[4]
-
Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to observe the conversion of rapamycin to this compound and other diastereomers.
-
Quenching: Once the reaction has reached equilibrium (or the desired conversion), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude mixture, containing this compound, unreacted rapamycin, and other isomers, requires purification.[4] Preparative HPLC is the most effective method for isolating this compound.[4][6]
Characterization of this compound
The structural confirmation and purity assessment of this compound are conducted using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for both the analysis and purification of this compound.[6][7] Due to the structural similarity between rapamycin and its epimers, high-resolution chromatographic methods are necessary.[7] Reversed-phase HPLC is commonly employed for this purpose.[7]
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Column | C18 or C8 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 50°C[1] |
| Detection Wavelength | 278 nm[1] |
| Injection Volume | 20 µL[1] |
Note: These parameters may require optimization based on the specific instrument and column used.
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 100 µg/mL).[1]
-
Sample Preparation: Prepare the sample to be analyzed at a concentration similar to the standard solution.[1]
-
System Suitability: Inject the standard solution multiple times (e.g., n=5). The relative standard deviation (RSD) of the peak area for this compound should be less than 2.0%. The resolution between the this compound and Rapamycin peaks should be greater than 1.5.[1]
-
Analysis: Inject a blank (mobile phase), the standard solution, and the sample solution into the HPLC system.[1]
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard. Quantify the amount using the peak area.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, offering high sensitivity and selectivity for identifying and quantifying this compound, especially at low levels in complex matrices.[7]
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₅₁H₇₉NO₁₃[8] |
| Molecular Weight | 914.2 g/mol [9] |
| Monoisotopic Mass | 913.55514157 Da[8] |
Experimental Protocol: LC-MS Analysis
-
Chromatography: Utilize an HPLC method similar to the one described above to achieve chromatographic separation.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Analysis: Acquire full scan mass spectra to confirm the presence of the [M+H]⁺, [M+Na]⁺, or other relevant adduct ions corresponding to the molecular weight of this compound.
-
Confirmation: Match the retention time and mass spectral data of the sample with a certified this compound reference standard.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive technique for the structural elucidation and confirmation of this compound.[1] Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve an appropriate amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Structural Confirmation: The detailed analysis of chemical shifts, coupling constants, and through-space correlations (from 2D NMR experiments like COSY and HMQC/HSQC) will confirm the structure and stereochemistry at the C28 position, distinguishing it from rapamycin and other isomers.
Biological Context: mTOR Signaling Pathway
This compound, like its parent compound, is expected to exert its biological effects by inhibiting the mTOR signaling pathway.[3][10] The mechanism involves forming a complex with the intracellular protein FKBP12.[3] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, inhibiting the mTOR Complex 1 (mTORC1).[10] Inhibition of mTORC1 disrupts the phosphorylation of downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell cycle arrest.[3][10]
Conclusion
This technical guide has detailed the semi-synthesis of this compound via Lewis acid-catalyzed epimerization of rapamycin and outlined the essential analytical techniques for its comprehensive characterization. The provided protocols for synthesis, HPLC, LC-MS, and NMR serve as a robust framework for researchers in the pharmaceutical sciences. A thorough understanding of the is critical for ensuring the quality, safety, and efficacy of rapamycin-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C51H79NO13 | CID 131668123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. benchchem.com [benchchem.com]
28-Epirapamycin: A Technical Guide for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This technical guide provides a comprehensive overview of 28-Epirapamycin, a semi-synthetic derivative of the well-characterized mTOR inhibitor, rapamycin. As a C28 epimer of rapamycin, this compound is primarily utilized as a research chemical and reference standard in studies related to the mTOR signaling pathway, cancer biology, and immunology. This document details its mechanism of action, protocols for its semi-synthesis and analysis, and expected biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information based on its structural similarity to rapamycin and provides a framework for its scientific investigation.
Introduction
This compound is a macrolide compound that differs from its parent compound, rapamycin (also known as Sirolimus), only in the stereochemistry at the 28th carbon position.[1] This subtle structural modification is of significant interest to researchers studying the structure-activity relationships of mTOR inhibitors. The primary mechanism of action of rapamycin and its analogs is the inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR pathway is implicated in a variety of diseases, most notably cancer, making mTOR a critical target for therapeutic development. This compound serves as a valuable tool for researchers to further probe the intricacies of mTOR inhibition.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 253431-35-5 |
| Molecular Formula | C₅₁H₇₉NO₁₃ |
| Molecular Weight | 914.17 g/mol |
| Appearance | Off-White Solid |
| Solubility | Soluble in DMSO, ethanol, and methanol |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action: The mTOR Signaling Pathway
This compound is expected to exert its biological effects through the inhibition of the mTOR signaling pathway, mirroring the action of rapamycin. The mTOR kinase is a core component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin and its analogs, including this compound, primarily target mTORC1.
The mechanism involves the formation of an intracellular complex with the FK506-binding protein 12 (FKBP12). This this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex. This allosteric inhibition prevents mTORC1 from phosphorylating its downstream substrates, principally p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The inhibition of these downstream effectors leads to a cascade of cellular responses, including the suppression of protein synthesis, a halt in cell cycle progression (typically at the G1-S checkpoint), and the induction of autophagy.
Figure 1: Simplified mTORC1 signaling pathway and the point of inhibition by this compound.
Semi-Synthesis of this compound
The most common method for preparing this compound is through the semi-synthesis from rapamycin via a Lewis acid-catalyzed epimerization at the C28 position.[1] Titanium tetraisopropoxide (Ti(OiPr)₄) is a frequently used catalyst for this transformation.[1] The reaction proceeds through a retro-aldol/aldol mechanism, which involves the opening and subsequent re-closing of the macrocyclic ring, allowing for the inversion of the stereocenter at C28.[1]
Experimental Protocol: Semi-synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
Rapamycin
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve rapamycin in anhydrous dichloromethane (e.g., 10-50 mg/mL).
-
To the stirred solution at room temperature, add titanium (IV) isopropoxide (0.5 to 2.0 equivalents).
-
Monitor the reaction progress by HPLC until equilibrium is reached (typically several hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting mixture of diastereomers by preparative HPLC to isolate this compound.
Expected Yield: The yield of this compound is dependent on the equilibrium of the diastereomers and the efficiency of the purification. While specific yields are not widely reported, the formation of a mixture of isomers inherently limits the theoretical maximum yield.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical tool for both the purification and purity assessment of this compound. Reversed-phase chromatography is commonly employed.
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 or C8, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection | UV at 278 nm |
| Injection Volume | 10-20 µL |
Expected Results: Under optimized conditions, this compound should be well-resolved from rapamycin and other related impurities. The retention time will be specific to the exact chromatographic conditions used. Purity is determined by the peak area percentage of the this compound peak relative to the total peak area.
Figure 2: General workflow for the HPLC analysis of this compound.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of this compound.
Expected Results: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 914.2. Adducts with sodium [M+Na]⁺ or other ions may also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the stereochemistry of this compound. The spectra are expected to be very similar to those of rapamycin, with subtle differences in chemical shifts and coupling constants around the C28 position.
Biological Activity
The biological activity of this compound is anticipated to be similar to that of rapamycin, primarily acting as an mTORC1 inhibitor.
In Vitro Kinase Assay
A biochemical kinase assay can be used to determine the direct inhibitory effect of this compound on the kinase activity of mTORC1 and mTORC2.
Table 2: Hypothetical IC₅₀ Values for mTOR Inhibition
| Compound | Target | IC₅₀ (nM) |
| This compound | mTORC1 | Expected to be in the low nM range |
| mTORC2 | Expected to be significantly higher than for mTORC1 | |
| Rapamycin (Control) | mTORC1 | ~0.1 |
| mTORC2 | >1000 |
Note: These are hypothetical values based on the known activity of rapamycin and require experimental confirmation.
Cellular Assays
6.2.1. Western Blot Analysis of mTORC1 Signaling
This assay assesses the ability of this compound to inhibit mTORC1 signaling within a cellular context by measuring the phosphorylation status of downstream targets.
Protocol Outline:
-
Culture a suitable cell line (e.g., HEK293, MCF-7) to sub-confluency.
-
Treat cells with varying concentrations of this compound for a defined period (e.g., 2-24 hours).
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated S6K1 (p-S6K1) and phosphorylated 4E-BP1 (p-4E-BP1).
-
Visualize and quantify the protein bands.
Expected Results: Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of S6K1 and 4E-BP1.
6.2.2. Anti-proliferative Assay
The effect of this compound on cell proliferation can be quantified using assays such as the MTT or SRB assay.
Table 3: Hypothetical GI₅₀ Values in Cancer Cell Lines
| Compound | Cell Line | GI₅₀ (nM) |
| This compound | MCF-7 (Breast Cancer) | Expected to be in the low to mid nM range |
| MDA-MB-231 (Breast Cancer) | Expected to be in the low to mid nM range | |
| Rapamycin (Control) | MCF-7 (Breast Cancer) | ~10-50 |
| MDA-MB-231 (Breast Cancer) | ~10-50 |
Note: These are hypothetical values and will vary depending on the cell line and experimental conditions.
Figure 3: Logical workflow for the cellular characterization of this compound.
Conclusion
This compound is a valuable research tool for scientists and drug development professionals investigating the mTOR signaling pathway. Its structural relationship to rapamycin provides a strong basis for its expected mechanism of action as a potent and selective mTORC1 inhibitor. This technical guide provides the foundational knowledge and experimental frameworks necessary to effectively utilize this compound in research settings. It is important to note that while much can be inferred from the extensive data on rapamycin, direct experimental validation of the biological and pharmacological properties of this compound is essential.
References
28-Epirapamycin: A Technical Guide to Its Discovery, History, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
28-Epirapamycin is a semi-synthetic macrolide and a stereoisomer of Rapamycin, a well-established inhibitor of the mechanistic Target of Rapamycin (mTOR). Characterized by an altered stereochemistry at the 28th carbon position, this compound is often considered an impurity in Rapamycin preparations. While specific research on this epimer is limited, its structural similarity to Rapamycin strongly suggests a comparable mechanism of action as a potent and specific inhibitor of the mTOR signaling pathway. This technical guide provides a comprehensive overview of this compound, including its presumed mechanism of action based on the extensive research of Rapamycin. Crucially, this document outlines detailed experimental protocols to facilitate the definitive characterization of this compound's biological activity and therapeutic potential.
Introduction: The Emergence of a Rapamycin Epimer
Rapamycin, a natural product isolated from the bacterium Streptomyces hygroscopicus, has garnered significant attention for its potent immunosuppressive and anti-proliferative properties.[1] Its clinical applications include preventing organ transplant rejection and treating certain cancers.[2] The molecular mechanism of Rapamycin is well-elucidated, involving the formation of a complex with the intracellular receptor FK506-binding protein 12 (FKBP12), which then allosterically inhibits mTOR Complex 1 (mTORC1).[3][4]
This compound is a semi-synthetic derivative of Rapamycin, differing only in the stereochemical configuration at the C-28 hydroxyl group.[3][4] While often cataloged as an impurity of Rapamycin, the distinct stereochemistry at this position warrants a thorough investigation into its biological activity.[4][5] Understanding the pharmacological profile of this compound is crucial for both quality control of Rapamycin formulations and for the potential discovery of a novel therapeutic agent with a unique efficacy or safety profile. This guide serves as a foundational resource for researchers aiming to elucidate the specific characteristics of this compound.
Presumed Mechanism of Action: Inhibition of the mTOR Signaling Pathway
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, integrating signals from growth factors, nutrients, and cellular energy status.[3] mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2. Rapamycin, and by extension this compound, is understood to primarily inhibit mTORC1.
The established mechanism involves the formation of an intracellular complex with FKBP12.[3] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex, leading to the inhibition of its kinase activity.[3] The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which ultimately suppresses protein synthesis and leads to cell cycle arrest, typically in the G1 phase.
Quantitative Data Summary (Illustrative)
To date, there is a notable absence of publicly available quantitative data for this compound. The following tables present hypothetical data based on typical values for potent mTOR inhibitors like Rapamycin. These tables are intended to serve as a template for the presentation of experimental findings.
Table 1: Comparative Inhibitory Activity
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | mTORC1 | Kinase Assay | TBD |
| Rapamycin (Control) | mTORC1 | Kinase Assay | ~0.1 |
TBD: To Be Determined
Table 2: Cellular Anti-proliferative Activity
| Compound | Cell Line | Assay Type | GI50 (nM) |
| This compound | HEK293 | MTT Assay | TBD |
| This compound | MCF-7 | MTT Assay | TBD |
| Rapamycin (Control) | HEK293 | MTT Assay | ~1-10 |
| Rapamycin (Control) | MCF-7 | MTT Assay | ~1-10 |
TBD: To Be Determined
Table 3: Binding Affinity
| Compound | Target | Assay Type | Kd (nM) |
| This compound | FKBP12 | Fluorescence Polarization | TBD |
| Rapamycin (Control) | FKBP12 | Fluorescence Polarization | ~0.2 |
TBD: To Be Determined
Detailed Experimental Protocols
To fully characterize the biological activity of this compound, a series of well-defined experiments are necessary. The following protocols provide a framework for these investigations.
In Vitro mTORC1 Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of the mTORC1 complex.
Methodology:
-
Reagents: Recombinant active mTORC1 complex, inactive S6K1 (substrate), ATP, kinase assay buffer, this compound, and Rapamycin (positive control).
-
Procedure:
-
Perform the kinase reaction in a buffer containing ATP and inactive S6K1.
-
Add serially diluted this compound or Rapamycin to the reaction mixture.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction and measure the phosphorylation of S6K1 using methods such as TR-FRET or Western blotting with a phospho-specific antibody (e.g., anti-phospho-S6K1 Thr389).
-
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Cellular Western Blot Assay for mTORC1 Signaling
Objective: To assess the inhibition of downstream mTORC1 signaling in a cellular context.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293, MCF-7) to 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound and Rapamycin for a defined period (e.g., 2-24 hours).
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated S6 Kinase (p-S6K T389) and total S6K as a loading control.
-
Visualize the bands using chemiluminescence and quantify the band intensities.
-
-
Data Analysis: Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Anti-proliferative Assay (MTT Assay)
Objective: To evaluate the effect of this compound on cancer cell growth.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound and control compounds.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
FKBP12 Binding Assay (Fluorescence Polarization)
Objective: To determine the binding affinity of this compound to FKBP12.
Methodology:
-
Reagents: Recombinant human FKBP12, a fluorescently labeled FKBP12 ligand (e.g., FK506-fluorescein), assay buffer, this compound, and control compounds.
-
Procedure:
-
In a 384-well plate, add a fixed concentration of FKBP12 and the fluorescently labeled ligand.
-
Add serial dilutions of this compound or control compounds.
-
Incubate at room temperature to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis: Determine the IC50 values by fitting the data to a four-parameter logistic equation. The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
References
28-Epirapamycin: A Comprehensive Technical Guide to its Physicochemical Properties
Introduction
28-Epirapamycin is a macrolide compound and a stereoisomer of Rapamycin (also known as Sirolimus), a potent immunosuppressant and inhibitor of the mammalian target of rapamycin (mTOR). As an epimer, this compound shares the same molecular formula and mass as Rapamycin but differs in the three-dimensional arrangement at a single chiral center. This subtle structural difference can influence its physicochemical properties, biological activity, and stability profile. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.
| Property | Value | References |
| Molecular Formula | C51H79NO13 | [1] |
| Molecular Weight | 914.2 g/mol | [1][] |
| Appearance | Off-White Solid | [] |
| Melting Point | >120°C (decomposes) | [] |
| CAS Number | 253431-35-5 | [1] |
Solubility Profile
The solubility of this compound is a critical parameter for its formulation and delivery. Like its parent compound, Rapamycin, it is a lipophilic molecule with poor aqueous solubility. Quantitative solubility data in various solvents is essential for designing appropriate delivery systems and for conducting in vitro and in vivo studies.
| Solvent | Solubility | References |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Methanol | Soluble | |
| Water | Practically insoluble | [3] |
Stability and Degradation
This compound, as an epimer of Rapamycin, is susceptible to degradation, particularly under basic conditions. Understanding its stability profile is paramount for its proper handling, storage, and formulation to ensure its therapeutic efficacy and safety. Forced degradation studies of rapamycin have shown that its epimers are potential degradation products.
Storage Conditions: For long-term stability, this compound should be stored as a solid at -20°C.[5] Stock solutions in organic solvents like DMSO or ethanol should also be stored at low temperatures (-20°C or -80°C) and protected from light to minimize degradation.[3] Aqueous solutions are not stable and should be prepared fresh for each experiment.[3]
Degradation Pathways: The primary degradation pathway for Rapamycin under basic conditions involves hydrolysis of the macrolide ring.[6] Given the structural similarity, this compound is expected to follow a similar degradation pattern.
Lipophilicity and Acidity (pKa and logP)
The lipophilicity (logP) and acidity (pKa) of a drug molecule are fundamental parameters that influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
logP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A higher logP suggests greater lipid solubility.
-
pKa (Acid Dissociation Constant): This value indicates the strength of an acidic or basic functional group.
Specific experimentally determined pKa and logP values for this compound are not widely published. However, computational methods can provide reliable predictions for these properties for macrolides.[7][8][9][10][11][12][13] For Rapamycin, which has a similar structure, the predicted logP values are generally high, reflecting its lipophilic nature.
Biological Activity: mTOR Inhibition
This compound functions as an inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. The mTOR protein is a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[14] Rapamycin and its analogs, including this compound, primarily inhibit mTORC1.[15]
The inhibitory action occurs through the formation of a complex with the intracellular receptor FKBP12. This this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 activity.[15]
mTOR Signaling Pathway
The following diagram illustrates the central role of mTOR in cellular signaling and the point of inhibition by the this compound-FKBP12 complex.
Caption: The mTOR signaling pathway and the inhibitory action of the this compound-FKBP12 complex.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the physicochemical properties of this compound. Below are outlines of standard experimental protocols.
Determination of Solubility
A standardized shake-flask method can be employed to determine the solubility of this compound in various solvents.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
High-Performance Liquid Chromatography (HPLC) for Analysis
HPLC is a primary analytical technique for the quantification and purity assessment of this compound.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 278 nm for Rapamycin).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The column is usually maintained at a constant temperature (e.g., 40°C).
Experimental Workflow for Purity Analysis by HPLC
The following diagram outlines a typical workflow for assessing the purity of a this compound sample using HPLC.
Caption: A generalized experimental workflow for the purity analysis of this compound by HPLC.
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. While it shares many characteristics with its parent compound, Rapamycin, subtle differences in its three-dimensional structure can impact its behavior. The information presented here, including data on its core properties, solubility, stability, and biological target, along with standardized experimental protocols, serves as a valuable resource for researchers and drug development professionals working with this important macrolide. Further experimental determination of specific parameters such as pKa and logP will contribute to a more complete understanding of this compound's potential as a therapeutic agent.
References
- 1. 28-epi-Rapamycin - CAS - 253431-35-5 | Axios Research [axios-research.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics [mdpi.com]
- 8. Rational prioritization strategy allows the design of macrolide derivatives that overcome antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Studies on Selected Macrolides Active against Escherichia coli Combined with the NMR Study of Tylosin A in Deuterated Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 11. peerj.com [peerj.com]
- 12. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. agscientific.com [agscientific.com]
28-Epirapamycin: An In-depth Technical Guide to its Cellular Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-Epirapamycin is a semi-synthetic macrolide antibiotic and a derivative of Rapamycin (also known as Sirolimus). As an epimer of Rapamycin, it is characterized by a change in the stereochemistry at the 28th carbon position.[1] While specific research on this compound is limited, its structural similarity to Rapamycin strongly indicates a comparable mechanism of action, primarily as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] The mTOR pathway is a crucial signaling network that regulates cell growth, proliferation, metabolism, and survival, making it a key target in various diseases, including cancer and autoimmune disorders.[2][3] This technical guide provides a comprehensive overview of the cellular targets of this compound, based on the extensive knowledge of Rapamycin, and details the experimental protocols required to elucidate its specific activities.
Core Cellular Target: The mTOR Pathway
The primary cellular target of this compound is the serine/threonine protein kinase mTOR. mTOR is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4] Rapamycin and its analogs, including this compound, primarily inhibit the activity of mTORC1.[2]
The established mechanism involves the formation of a gain-of-function complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[1][5] This this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex.[1][6] This binding allosterically inhibits the kinase activity of mTORC1, preventing the phosphorylation of its key downstream effectors.[7]
Downstream Effects of mTORC1 Inhibition
The inhibition of mTORC1 by this compound disrupts critical cellular processes by affecting the phosphorylation status of its primary substrates:
-
Ribosomal protein S6 kinase 1 (S6K1): Dephosphorylation of S6K1 leads to a reduction in protein synthesis.[2]
-
Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Hypophosphorylated 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the initiation of cap-dependent translation and further suppressing protein synthesis.[2]
The cumulative effect of inhibiting these downstream targets is the suppression of cell growth, proliferation, and the induction of cell cycle arrest, typically in the G1 phase.[1][2] In many cancer cell lines, this disruption of the mTORC1 pathway can also trigger apoptosis.[2]
Quantitative Data
Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following tables present illustrative data based on the known activity of its parent compound, Rapamycin. Researchers should determine the specific values for this compound empirically.
| Parameter | Compound | Value | Cell Line | Assay Type | Reference |
| IC50 | Rapamycin | 0.1 nM | HEK293 | mTOR Inhibition Assay | [8] |
Table 1: Illustrative Inhibitory Concentration for mTOR Inhibition. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Parameter | Compound | Target | Binding Affinity (Kd) | Method | Reference |
| Binding Affinity | Rapamycin | FKBP12 | ~0.2 nM | Multiple Methods | [9] |
Table 2: Illustrative Binding Affinity. The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein. A lower Kd value indicates a higher binding affinity.
Signaling Pathway Diagram
Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To determine the specific cellular targets and efficacy of this compound, a series of in vitro experiments are necessary. The following are detailed methodologies for key assays.
Western Blot Analysis for mTORC1 Substrate Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of downstream targets of mTORC1, such as S6K1 and 4E-BP1.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293, MCF-7) in the appropriate growth medium. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 2-24 hours).[10][11]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[11]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading for subsequent steps.[12]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of S6K1 (e.g., phospho-p70 S6 Kinase (Thr389)) and 4E-BP1 (e.g., phospho-4E-BP1 (Thr37/46)).[11][12]
-
Use a loading control antibody (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.[11]
-
-
Detection:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.[10]
-
-
Data Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of the phosphorylated form to the total form of S6K1 and 4E-BP1 with increasing concentrations of this compound indicates inhibition of mTORC1 activity.
In Vitro Kinase Assay
Objective: To directly measure the inhibitory effect of this compound on the kinase activity of mTORC1.
Methodology:
-
Reagents: Use recombinant active mTORC1 complex, a specific substrate (e.g., inactive S6K1), and ATP.[10]
-
Reaction Setup: Perform the kinase assay in a buffer containing ATP and the mTORC1 substrate. Add this compound at various concentrations.[10]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).[10]
-
Measurement of Phosphorylation: Measure the phosphorylation of the substrate using methods such as:
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A sensitive and high-throughput method.
-
Western Blotting: As described in the protocol above, to detect the phosphorylated substrate.[10]
-
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of this compound.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in 96-well plates and allow them to adhere overnight.[10]
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.[10]
-
Incubation: Incubate the cells for a period of 48-72 hours.[10][11]
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT, MTS, or SRB, or by direct cell counting.[10][12]
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve by plotting the percentage of viable cells against the log concentration of this compound.[10]
Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Role of 28-Epirapamycin in Autophagy: A Technical Guide for Researchers
This in-depth technical guide explores the putative role of 28-Epirapamycin as a modulator of autophagy, a critical cellular process for homeostasis and disease. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of rapamycin analogs. By leveraging the well-established mechanism of its close analog, rapamycin, this guide outlines the expected mechanism of action of this compound and provides a comprehensive framework for its experimental validation.
Introduction to Autophagy
Autophagy is a highly conserved, catabolic process in eukaryotic cells responsible for the degradation of cellular components within lysosomes.[1][2] This process involves the sequestration of cytoplasmic material, including long-lived proteins and damaged organelles, into double-membraned vesicles called autophagosomes.[3][4] The autophagosomes then fuse with lysosomes to form autolysosomes, where the encapsulated contents are degraded by lysosomal hydrolases.[3] The resulting macromolecules are recycled back into the cytoplasm to maintain cellular energy homeostasis.[2]
There are three main types of autophagy: macroautophagy, microautophagy, and chaperone-mediated autophagy.[2] This guide focuses on macroautophagy (hereafter referred to as autophagy), which is the primary pathway for the degradation of large cellular structures and is intricately regulated by nutrient-sensing signaling pathways.[2]
The mTOR Signaling Pathway: A Master Regulator of Autophagy
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[5][6][7] mTOR is the catalytic subunit of two distinct protein complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[5][6][7]
mTORC1 is a key negative regulator of autophagy.[8][9] Under nutrient-rich conditions, growth factors and amino acids activate mTORC1, which in turn phosphorylates and inhibits the ULK1 (Unc-51 like autophagy activating kinase 1) complex, a critical initiator of autophagosome formation.[4][9] Conversely, under conditions of cellular stress, such as nutrient deprivation, mTORC1 is inhibited, leading to the dephosphorylation and activation of the ULK1 complex and subsequent induction of autophagy.[4]
Rapamycin and its Analogs as Inducers of Autophagy
Rapamycin is a macrolide compound that acts as a specific, allosteric inhibitor of mTORC1.[5][8] It forms a complex with the intracellular receptor FKBP12 (FK506-binding protein 12), which then binds to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, leading to the inhibition of mTORC1 activity.[7] By inhibiting mTORC1, rapamycin effectively mimics a state of cellular starvation, thereby potently inducing autophagy.[8][10]
The induction of autophagy by rapamycin and its analogs (rapalogs) has been demonstrated in various in vitro and in vivo models and is being explored for the treatment of a wide range of diseases, including cancer, neurodegenerative disorders, and osteoarthritis.[10][11][12]
This compound: A Putative Inducer of Autophagy
This compound is a close structural analog of rapamycin.[13] Given its structural similarity to rapamycin, it is hypothesized that this compound will also function as a specific mTORC1 inhibitor and, consequently, an inducer of autophagy.[13] The validation of this hypothesis requires rigorous experimental investigation to characterize its biochemical and cellular activity.[13] The following sections provide a framework for the experimental validation of this compound as an autophagy inducer.
Experimental Protocols for Validating the Role of this compound in Autophagy
To validate the role of this compound in autophagy, a series of key experiments should be performed. These experiments are designed to assess the compound's effect on the mTORC1 signaling pathway and the induction of autophagic flux.
Western Blot Analysis of mTORC1 Signaling
Objective: To determine if this compound inhibits the mTORC1 signaling pathway in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293, MCF-7) in standard growth medium. Treat the cells with varying concentrations of this compound, rapamycin (as a positive control), and a vehicle control (e.g., DMSO) for a defined period (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated S6 Kinase (p-S6K T389) as a marker for mTORC1 inhibition, total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software.
Autophagic Flux Assay by Western Blotting for LC3
Objective: To measure the induction of autophagic flux by this compound.
Methodology:
-
Cell Culture and Treatment: Culture cells as described above. Treat the cells with varying concentrations of this compound or rapamycin in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for a defined period (e.g., 6-24 hours). The lysosomal inhibitor is added for the last 2-4 hours of the treatment period.
-
Cell Lysis and Western Blotting: Perform cell lysis, protein quantification, SDS-PAGE, and Western blotting as described above.
-
Immunoblotting: Use a primary antibody that detects both LC3-I (the cytosolic form) and LC3-II (the lipidated, autophagosome-associated form).
-
Analysis: The conversion of LC3-I to LC3-II and the accumulation of LC3-II in the presence of a lysosomal inhibitor are indicative of increased autophagic flux.[8]
Anti-proliferative Assay
Objective: To evaluate the effect of this compound on cancer cell growth, a downstream effect of mTOR inhibition.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates and allow them to attach for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound and control compounds.
-
Incubation: Incubate the cells for 72 hours.
-
Cell Viability Assessment: Assess cell viability using a colorimetric assay such as MTT or SRB, or by direct cell counting.
-
Data Analysis: Calculate the GI50 (the concentration required to inhibit cell growth by 50%) from the dose-response curve.[13]
Quantitative Data Presentation
The following tables present hypothetical quantitative data for this compound, based on expected outcomes from the experimental protocols described above. These tables are intended to serve as a guide for data analysis and interpretation.
Table 1: Hypothetical Effect of this compound on mTORC1 Signaling
| Treatment | Concentration | p-S6K (T389) / Total S6K (Relative Densitometry Units) |
| Vehicle Control | - | 1.00 |
| Rapamycin | 100 nM | 0.25 |
| This compound | 10 nM | 0.85 |
| This compound | 50 nM | 0.50 |
| This compound | 100 nM | 0.28 |
Table 2: Hypothetical Autophagic Flux Analysis with this compound
| Treatment | Bafilomycin A1 | LC3-II / β-actin (Relative Densitometry Units) |
| Vehicle Control | - | 1.0 |
| Vehicle Control | + | 1.5 |
| This compound (100 nM) | - | 2.5 |
| This compound (100 nM) | + | 5.0 |
Table 3: Hypothetical Anti-proliferative Activity of this compound
| Compound | GI50 (nM) in MCF-7 cells |
| Rapamycin | 20 |
| This compound | 25 |
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflow discussed in this guide.
Caption: The mTORC1 signaling pathway and its inhibition by Rapamycin/28-Epirapamycin to induce autophagy.
Caption: Experimental workflow for the validation of this compound as an autophagy inducer.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the expected role of this compound in the induction of autophagy, based on its structural similarity to rapamycin. The provided experimental protocols and hypothetical data offer a robust framework for the validation of this compound as a novel mTORC1 inhibitor and autophagy inducer. Future research should focus on executing these validation experiments to definitively establish the potency and selectivity of this compound. A thorough understanding of its mechanism of action will be crucial for unlocking its therapeutic potential in various disease contexts.
References
- 1. Autophagy: machinery and regulation [microbialcell.com]
- 2. An Overview of Autophagy: Morphology, Mechanism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. The Combination of Rapamycin and Resveratrol Blocks Autophagy and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. JCI - mTOR: a pharmacologic target for autophagy regulation [jci.org]
- 11. Mood-stabilizing effects of rapamycin and its analog temsirolimus: relevance to autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Autophagy Activation by Rapamycin Reduces Severity of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
28-Epirapamycin: A Technical Guide on its Impact on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-Epirapamycin is a semi-synthetic macrolide antibiotic derived from Rapamycin, a well-established inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] As an epimer of Rapamycin, this compound is understood to share the same primary mechanism of action, functioning as a potent and specific inhibitor of the mTOR signaling pathway.[1][2] This pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival, integrating signals from various upstream stimuli such as growth factors and nutrients.[1]
The mTOR protein kinase is a central component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3] this compound, like its parent compound, primarily inhibits mTORC1.[1][2] This inhibition is achieved through the formation of a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[2][4] The resulting this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically hindering the activity of mTORC1.[2]
The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][2] This cascade of events leads to the suppression of protein synthesis, which in turn can induce cell cycle arrest, typically in the G1 phase, and trigger apoptosis in many cancer cell lines.[1] Given the frequent dysregulation of the mTOR pathway in various cancers, its targeted inhibition by compounds like this compound presents a promising avenue for therapeutic intervention.[1][5]
Core Mechanism of Action: The mTORC1 Signaling Pathway
The primary cellular pathway affected by this compound is the mTOR signaling pathway. The diagram below illustrates the central role of mTORC1 and its downstream effectors, which are inhibited by the action of this compound.
Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.
Effects on Cancer Cell Proliferation: Quantitative Data
Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following tables present illustrative data based on the known activity of Rapamycin. These values should serve as a reference point for initiating studies on this compound, and it is imperative that researchers determine the specific values for this compound empirically.
Table 1: Illustrative Half-Maximal Inhibitory Concentration (IC50) Values for Rapamycin Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| HEK293 | Human Embryonic Kidney | 0.1 | Not Specified |
| B16 | Melanoma | 84.14 | 48 |
| HeLa | Cervical Cancer | 100-400 | 48 |
| Human Venous Malformation Endothelial Cells | Venous Malformation | ~220 (100 ng/ml) | 48 |
| Human Venous Malformation Endothelial Cells | Venous Malformation | ~22 (10 ng/ml) | 72 |
| Ca9-22 | Human Gingival Carcinoma | ~15,000 (15 µM) | Not Specified |
| SGC-7901, MKN-45 | Human Gastric Cancer | Effective at 5-40 nM | Not Specified |
Note: IC50 values are highly dependent on the specific assay conditions, including cell type, incubation time, and the method used to assess cell viability.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound on cancer cell proliferation.
Cell Culture and Treatment
-
Cell Lines: Relevant cancer cell lines (e.g., breast cancer lines MCF-7, MDA-MB-231; prostate cancer lines LNCaP, DU145; or others as per research focus) and, where appropriate, non-cancerous control cell lines.[1][6]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate media, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Incubation: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Treatment: A stock solution of this compound is prepared in Dimethyl Sulfoxide (DMSO) and diluted to the desired final concentrations in the culture medium. Control cells should be treated with an equivalent volume of DMSO.[1]
Cell Viability Assay (e.g., MTT Assay)
This assay is used to determine the cytotoxic and cytostatic effects of a compound on cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and control compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 from the dose-response curve.[7]
Western Blot Analysis for mTOR Pathway Inhibition
This technique is used to assess the inhibition of mTOR downstream signaling.
-
Cell Lysis: After treatment with this compound for a defined period, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then probe with primary antibodies specific for phosphorylated S6 Kinase (p-S6K T389) as a marker for mTORC1 inhibition, and total S6K as a loading control. Similarly, antibodies against phosphorylated 4E-BP1 (p-4E-BP1) and total 4E-BP1 can be used.
-
Detection: After washing, incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle progression.
-
Cell Preparation: Treat cells with this compound for the desired time, then harvest them by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Rehydrate the cells by washing with PBS, then treat with RNase A to degrade RNA. Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Experimental Workflow
The following diagram illustrates a logical workflow for investigating the cellular effects of this compound.
Caption: A logical workflow for investigating the effects of this compound.
Conclusion
This compound, as an epimer of Rapamycin, is a potent inhibitor of the mTOR signaling pathway.[1][2] Its primary mechanism of action involves the inhibition of mTORC1, leading to a cascade of downstream effects that culminate in the suppression of protein synthesis, cell cycle arrest, and the induction of apoptosis.[1] The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the cellular effects of this compound. Due to its role in fundamental cellular processes, the mTOR pathway is a critical target in oncology, making compounds like this compound valuable tools for cancer research and potential therapeutic agents for cancers characterized by aberrant mTOR signaling.[1] Direct experimental evidence is required to definitively establish its potency and selectivity in comparison to existing mTOR inhibitors.
References
An In-depth Technical Guide to the Stereochemistry of 28-Epirapamycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 28-Epirapamycin, a significant stereoisomer of the immunosuppressant and mTOR inhibitor, rapamycin. As an epimer found in rapamycin preparations, a thorough understanding of its three-dimensional structure and its impact on biological activity is critical for quality control, drug development, and structure-activity relationship (SAR) studies.[1][2] This document outlines the structural differences between rapamycin and its C-28 epimer, discusses the potential implications for biological activity, and provides detailed experimental protocols for its characterization.
Introduction to this compound
This compound is a stereoisomer of rapamycin, differing only in the configuration of the hydroxyl group at the C-28 position.[1][3] Rapamycin, a macrolide produced by Streptomyces hygroscopicus, is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1][4][5] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer and autoimmune disorders.[4][6]
Rapamycin exerts its function by first forming a complex with the intracellular protein FKBP12.[1][3] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[1][6][7] The stereochemistry of rapamycin is crucial for its high-affinity binding to both FKBP12 and the FRB domain.
The Stereochemical Distinction at C-28
The key structural difference between rapamycin and this compound lies at the C-28 position. In rapamycin, the hydroxyl group at this position has a specific spatial orientation. In this compound, this orientation is inverted. This seemingly minor change can have significant consequences for the molecule's overall conformation and its interaction with its biological targets.[1]
The C-28 position is part of the "effector face" of the rapamycin-FKBP12 complex, which directly interacts with the FRB domain of mTOR.[1] Therefore, altering the stereochemistry at this position could potentially:
-
Disrupt Hydrogen Bonding: The hydroxyl group at C-28 in the natural configuration of rapamycin may form a critical hydrogen bond with amino acid residues in the FRB domain. Epimerization could alter the distance and angle of this hydroxyl group, weakening or completely abolishing this key interaction.[1]
-
Induce Steric Hindrance: The altered position of the hydroxyl group in this compound might lead to steric clashes with the binding pocket of the FRB domain, destabilizing the ternary complex.[1]
-
Alter Molecular Conformation: The change in stereochemistry at C-28 could influence the overall three-dimensional shape of the macrolide ring, which may indirectly affect the binding affinity to FKBP12 or mTOR.[1]
Quantitative Data and Biological Activity
A significant gap exists in publicly available quantitative data for this compound.[1] While it is expected to inhibit mTOR signaling similarly to rapamycin, the potency of this inhibition is not well-documented.[3][8] To facilitate a direct comparison, the following tables outline the essential data required to fully characterize the stereochemistry and biological activity of this compound.
Table 1: Physicochemical and Spectroscopic Data
| Property | Rapamycin (Reference) | This compound (Expected/Hypothetical) |
| Molecular Formula | C₅₁H₇₉NO₁₃[][10] | C₅₁H₇₉NO₁₃[][11] |
| Molecular Weight | 914.17 g/mol [12] | 914.17 g/mol [11] |
| Appearance | Off-White Solid[] | Off-White Solid[10] |
| Melting Point | >120°C (dec.)[] | >120°C (dec.) |
| ¹H NMR (CDCl₃, 400 MHz) | Specific chemical shifts and coupling constants | Altered chemical shifts and/or coupling constants for protons near the C-28 center |
| ¹³C NMR (CDCl₃, 100 MHz) | Specific chemical shifts | Altered chemical shift for the C-28 carbon and adjacent carbons |
| Specific Rotation [α]D | Specific value | Different specific rotation value, indicating a change in stereochemistry |
Table 2: Biological Activity Data
| Assay | Rapamycin (Reference) | This compound (Expected/Hypothetical) |
| FKBP12 Binding Affinity (Kd) | ~0.2 nM | Potentially similar or slightly altered |
| mTOR Inhibition (IC₅₀) | ~0.1 nM in HEK293 cells[13] | Expected to be higher than rapamycin, indicating lower potency |
| Cell Proliferation Inhibition (GI₅₀) | Cell line-dependent (e.g., low nM range for many cancer cell lines) | Expected to be higher than rapamycin |
Experimental Protocols
To obtain the data outlined above, the following experimental methodologies are recommended.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the epimeric nature of this compound and assign the stereochemistry at the C-28 position.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.[2]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis:
-
Acquire 1D ¹H and ¹³C NMR spectra.
-
Acquire 2D NMR spectra, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in proton and carbon assignments.
-
Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to determine through-space proximities of protons. The spatial relationship between the proton on C-28 and adjacent protons will differ from that of rapamycin.
-
Compare the obtained spectra with those of a certified rapamycin reference standard.[14] Pay close attention to the chemical shifts and coupling constants of the protons and carbons around the C-28 position.
-
Protocol 2: X-ray Crystallography
-
Objective: To unambiguously determine the three-dimensional atomic structure of this compound, providing definitive proof of the stereochemistry at C-28.
-
Methodology:
-
Crystallization: Grow single crystals of this compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., vapor diffusion, slow evaporation).[15]
-
Data Collection: Mount a suitable crystal on an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[15][16]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. From this map, the positions of individual atoms can be determined and the molecular structure is built and refined.[15][17]
-
Protocol 3: In-Cell Western Assay for mTORC1 Inhibition
-
Objective: To quantify the inhibitory effect of this compound on mTORC1 signaling by measuring the phosphorylation of a downstream target, such as the S6 ribosomal protein.[1]
-
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293, HeLa) in a 96-well plate and allow cells to adhere overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and rapamycin (as a positive control) for a defined period (e.g., 2 hours).[1]
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with primary antibodies against both total S6 protein and phosphorylated S6 (p-S6). Subsequently, incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 680RD and IRDye 800CW).
-
Detection and Analysis: Scan the plate using an infrared imaging system. The ratio of the p-S6 signal to the total S6 signal is calculated for each well. The IC₅₀ value is then determined by plotting the normalized p-S6/total S6 ratio against the log of the compound concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathway and an experimental workflow relevant to the study of this compound.
Conclusion
This compound is a crucial compound for understanding the structure-activity relationships of rapamycin and its analogs.[1] While its biological activity is presumed to be that of an mTORC1 inhibitor, the epimerization at the C-28 position is likely to reduce its potency compared to rapamycin.[1][8] A thorough characterization using modern analytical techniques such as NMR spectroscopy and X-ray crystallography, coupled with quantitative biological assays, is necessary to fully elucidate its pharmacological profile. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to investigate this important rapamycin-related compound. As an identified impurity, its accurate detection and characterization are also vital for the quality control of rapamycin-based pharmaceuticals.[2][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 7. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. allmpus.com [allmpus.com]
- 11. This compound | C51H79NO13 | CID 131668123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Revised NMR assignments for rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. resources.rigaku.com [resources.rigaku.com]
- 18. benchchem.com [benchchem.com]
28-Epirapamycin: An In-depth Technical Guide for Basic Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-Epirapamycin is a semi-synthetic macrolide that is a stereoisomer of rapamycin (also known as sirolimus), a well-established immunosuppressant and anti-proliferative agent.[1][2] As the C28 epimer of rapamycin, it differs only in the stereochemistry at the 28th carbon position.[1][3] While extensive research exists for rapamycin, this compound is primarily known as an impurity in rapamycin preparations.[3][4] However, its structural similarity to rapamycin strongly suggests a comparable mechanism of action, positioning it as a compound of interest for further investigation in basic science research, particularly in oncology and transplant biology.[5][6]
This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, relevant experimental protocols for its characterization, and illustrative data based on its close analog, rapamycin.
Mechanism of Action: mTOR Inhibition
This compound is understood to function as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine protein kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[5] The mTOR pathway integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy status.[5][7]
mTOR is a core component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5][7] Like rapamycin, this compound is expected to primarily inhibit mTORC1.[1][5] The mechanism involves the formation of a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[1][6] This this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the activity of mTORC1.[1][2]
Inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, such as the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][5] This leads to the suppression of protein synthesis, which can induce cell cycle arrest, typically in the G1 phase, and trigger apoptosis in many cancer cell lines.[1][5]
Figure 1: The mTORC1 signaling pathway and the inhibitory action of this compound.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following tables present illustrative data based on the known activity of its epimer, rapamycin. Researchers should determine the specific values for this compound empirically.
Table 1: Illustrative IC50 Values for Rapamycin
| Cell Line | Cell Type | IC50 (nM) | Incubation Time (hours) |
| HEK293 | Human Embryonic Kidney | 0.1 | Not Specified |
| B16 | Melanoma | 84.14 | 48 |
| HeLa | Cervical Cancer | 100-400 | 48 |
| Human Venous Malformation Endothelial Cells | Venous Malformation | ~220 (100 ng/ml) | 48 |
| Human Venous Malformation Endothelial Cells | Venous Malformation | ~22 (10 ng/ml) | 72 |
Note: IC50 values for rapamycin can vary significantly based on experimental conditions.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological effects of this compound. The following are standard protocols for key experiments, adapted from studies on rapamycin and other mTOR inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[5]
-
This compound stock solution (dissolved in DMSO)[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (DMSO)[1]
-
96-well plates[1]
-
Microplate reader[1]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.[1] Incubate overnight to allow for cell attachment.[5]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Treat cells for 24, 48, or 72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
Western Blot Analysis of mTOR Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the mTOR pathway.[5]
Figure 2: Workflow for Western Blot Analysis.
Procedure:
-
Sample Preparation: Treat cells with this compound. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.[8]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) system.[5]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Procedure:
-
Cell Treatment: Treat cells with this compound.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[5]
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[5] Incubate for 15 minutes in the dark.[5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[5]
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow of experiments to characterize the effects of this compound.
Figure 3: Logical workflow for investigating the effects of this compound.
Conclusion
This compound, as an epimer of rapamycin, is a potent inhibitor of the mTOR signaling pathway.[5] Its primary mechanism of action involves the inhibition of mTORC1, leading to a cascade of downstream effects that culminate in the suppression of protein synthesis, cell cycle arrest, and the induction of apoptosis.[5] The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the cellular effects of this compound.[5] While further studies are needed to delineate the specific quantitative differences between this compound and rapamycin, the methodologies presented here will enable a thorough characterization of its biological activity and its potential as a therapeutic agent in oncology and other diseases driven by dysregulated mTOR signaling.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Preliminary Studies on the Effects of 28-Epirapamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
28-Epirapamycin is a semi-synthetic macrolide antibiotic and a structural analog of Rapamycin, a well-established inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] As an epimer of Rapamycin, this compound is characterized by a change in the stereochemistry at the 28th carbon position and is presumed to share a similar mechanism of action, primarily functioning as a potent and specific inhibitor of the mTOR signaling pathway.[2] This pathway is a central regulator of cellular growth, proliferation, metabolism, and survival.[1] This technical guide provides a comprehensive overview of the anticipated effects of this compound, based on the extensive research conducted on Rapamycin. It details the core mechanism of action, expected quantitative outcomes, and detailed experimental protocols for validation. This document is intended to serve as a foundational resource for researchers initiating studies on this promising compound.
Mechanism of Action: mTORC1 Inhibition
This compound is expected to exert its biological effects through the inhibition of the mTOR signaling pathway, specifically targeting mTOR Complex 1 (mTORC1).[2] The established mechanism for Rapamycin involves the formation of a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[2] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 activity.[3]
The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, primarily the 70 kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] The dephosphorylation of these targets leads to a significant reduction in protein synthesis, which in turn arrests the cell cycle, primarily at the G1/S transition phase, and can induce autophagy.[1][2]
dot
Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
While specific experimental data for this compound is limited in publicly available literature, the following tables present hypothetical but representative data based on the known potency of Rapamycin and its analogs. These values provide a benchmark for the expected efficacy of this compound.
Table 1: In Vitro Kinase Assay - IC50 Values
| Compound | Target | IC50 (nM) |
| This compound (Hypothetical) | mTORC1 | ~0.1 - 1.0 |
| Rapamycin (Reference) | mTORC1 | 0.1 |
| Torin 1 (Reference) | mTORC1/mTORC2 | 2 |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the target's activity.
Table 2: Anti-Proliferative Assay - GI50 Values in Cancer Cell Lines
| Cell Line | Compound | GI50 (nM) |
| MCF-7 (Breast Cancer) | This compound (Hypothetical) | ~1 - 10 |
| Rapamycin (Reference) | 1.5 | |
| PC-3 (Prostate Cancer) | This compound (Hypothetical) | ~5 - 20 |
| Rapamycin (Reference) | 10 | |
| U-87 MG (Glioblastoma) | This compound (Hypothetical) | ~2 - 15 |
| Rapamycin (Reference) | 5 |
GI50 (Growth inhibition 50) values represent the concentration of the compound required to inhibit cell growth by 50%.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to validate the effects of this compound.
In Vitro mTORC1 Kinase Assay
This assay directly measures the inhibitory effect of this compound on the kinase activity of mTORC1.
Methodology:
-
Immunoprecipitation of mTORC1:
-
Culture HEK293T cells to approximately 80% confluency.
-
Lyse the cells in a CHAPS-based lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the cell lysate with an anti-mTOR antibody followed by protein A/G agarose beads to immunoprecipitate the mTORC1 complex.
-
Wash the immunoprecipitates multiple times with lysis buffer and then with a kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 in a kinase reaction buffer containing ATP and a specific substrate (e.g., recombinant inactive p70S6K).
-
Add varying concentrations of this compound or reference compounds (Rapamycin, Torin 1).
-
Incubate the reaction at 30°C for 30 minutes.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated p70S6K (e.g., anti-phospho-p70S6K Thr389).
-
Use a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the IC50 value for this compound.
-
Caption: Workflow for the anti-proliferative MTT assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to sub-confluency and treat with this compound or a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition into ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound, as a close structural analog of Rapamycin, holds significant promise as a specific inhibitor of mTORC1. The preliminary framework presented in this technical guide, based on the extensive knowledge of Rapamycin, provides a robust foundation for the investigation of its biochemical and cellular effects. The detailed experimental protocols and hypothetical data serve as a blueprint for future research to definitively establish the potency, selectivity, and therapeutic potential of this compound in fields such as oncology and immunology. Direct experimental validation is crucial to confirm and expand upon the anticipated effects outlined in this document.
References
28-Epirapamycin (CAS Number: 253431-35-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
28-Epirapamycin is a semi-synthetic macrolide antibiotic and a derivative of Rapamycin (also known as Sirolimus). As an epimer of the well-characterized mTOR inhibitor Rapamycin, this compound is understood to share its primary mechanism of action: the potent and specific inhibition of the mechanistic Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a master regulator of essential cellular processes including growth, proliferation, metabolism, and survival.[1][2] Consequently, this compound holds significant potential as a research tool in oncology and immunology, and as a potential therapeutic agent for diseases characterized by aberrant mTOR signaling, such as certain cancers and in the prevention of organ transplant rejection.[1][2][3] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, relevant experimental protocols, and the current landscape of available data. Due to the limited specific experimental data for this compound, this guide leverages the extensive knowledge of Rapamycin to provide a robust framework for its investigation.
Physicochemical and Biological Properties
This compound is a stereoisomer of Rapamycin, with a change in the stereochemistry at the 28th carbon position.[4] While this structural alteration may influence its biological activity and pharmacokinetic profile, it is presumed to retain the core mTOR inhibitory function of its parent compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 253431-35-5 | [5] |
| Molecular Formula | C51H79NO13 | [5] |
| Molecular Weight | 914.2 g/mol | [5] |
| Appearance | Off-White Solid | [6] |
| Melting Point | >120°C (decomposes) | [7] |
| Solubility | Soluble in DMSO, Methanol | [3][6] |
Table 2: Biological Activity (Illustrative Data Based on Rapamycin)
| Parameter | Value (for Rapamycin) | Cell Line / Conditions | Reference |
| IC50 (mTOR Inhibition) | ~0.1 nM | HEK293 cells | [8] |
| IC50 (T-Cell Proliferation) | Varies (typically low nM range) | Stimulated human T-cells | [9] |
| In Vivo Efficacy | Dose-dependent | Murine transplant models | [9] |
Note: Specific quantitative data for this compound is limited in publicly available literature. The values presented for Rapamycin serve as a reference. Researchers are strongly encouraged to empirically determine the specific values for this compound using the protocols outlined in this guide.[10]
Mechanism of Action: mTOR Signaling Pathway Inhibition
This compound, like Rapamycin, exerts its biological effects through the inhibition of the mTOR signaling pathway. The canonical mechanism involves the formation of a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[3][4] This this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[3]
mTORC1 is a central kinase that integrates signals from growth factors, nutrients, and cellular energy status to regulate protein synthesis and cell growth.[1][2] Inhibition of mTORC1 by the this compound-FKBP12 complex prevents the phosphorylation of its key downstream effectors: p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][2] The dephosphorylation of these substrates leads to the suppression of protein synthesis, resulting in cell cycle arrest, primarily in the G1 phase, and in many cancer cell lines, the induction of apoptosis.[1][4]
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo evaluation of this compound's biological activity. These are based on established methods for Rapamycin and its analogs.
In Vitro Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and to calculate its IC50 value.
Methodology:
-
Cell Seeding: Seed cells (e.g., cancer cell lines or immune cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of mTOR Pathway Activation
This protocol assesses the phosphorylation status of key proteins in the mTOR pathway to confirm the mechanism of action of this compound.
Methodology:
-
Sample Preparation: After treating cells with this compound, wash them with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
In Vitro T-Cell Proliferation Assay
This assay determines the immunosuppressive activity of this compound by measuring its effect on T-cell proliferation.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Cell Culture: Plate PBMCs in a 96-well plate.
-
Treatment: Add serial dilutions of this compound.
-
Stimulation: Stimulate T-cell proliferation using mitogens (e.g., PHA) or anti-CD3/CD28 antibodies.
-
Incubation: Incubate for 3-5 days.
-
Proliferation Assessment:
-
[³H]-Thymidine Incorporation: Pulse cells with [³H]-thymidine for the final 18-24 hours of culture and measure incorporation using a scintillation counter.[9]
-
CFSE Staining: Label cells with CFSE prior to culture and measure dye dilution by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration and determine the IC50 value.
One-Way Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the ability of this compound to inhibit T-cell proliferation in response to allogeneic stimulation, a key model for transplant rejection.
Methodology:
-
Cell Isolation: Isolate PBMCs from two different HLA-mismatched donors (responder and stimulator).
-
Stimulator Cell Inactivation: Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.[3]
-
Co-culture: Co-culture the responder and inactivated stimulator PBMCs.[3]
-
Treatment: Add serial dilutions of this compound to the co-cultures.
-
Incubation: Incubate for 5-7 days.
-
Proliferation Assessment: Measure the proliferation of responder T-cells using [³H]-thymidine incorporation or CFSE dilution.[3]
-
Data Analysis: Determine the IC50 values for the inhibition of the allogeneic T-cell response.[3]
Conclusion
This compound, as a close structural analog of Rapamycin, is a potent inhibitor of the mTOR signaling pathway. Its primary mechanism of action involves the inhibition of mTORC1, leading to a cascade of downstream effects that culminate in the suppression of protein synthesis, cell cycle arrest, and the induction of apoptosis.[1] This positions this compound as a valuable tool for research in oncology and immunology. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the cellular and physiological effects of this compound. While specific quantitative data for this compound remains limited, the established knowledge of Rapamycin provides a strong foundation for its further exploration and potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of 28-Epirapamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 28-Epirapamycin, a semi-synthetic macrolide antibiotic and a derivative of Rapamycin.[1] As a structural analog, this compound is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making this compound a compound of significant interest for therapeutic development.[1]
This document outlines detailed protocols for key in vitro assays to characterize the biological activity of this compound, including its effects on cell viability, apoptosis, and the mTOR signaling pathway.
Mechanism of Action: mTOR Inhibition
This compound, like its parent compound Rapamycin, is understood to exert its biological effects primarily through the inhibition of mTOR Complex 1 (mTORC1).[1][2] The mechanism involves the formation of a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[2][3] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.[2][4]
The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][5] This cascade of events ultimately suppresses protein synthesis, leading to cell cycle arrest, typically in the G1 phase, and the induction of apoptosis in sensitive cell lines.[1][2]
mTOR Signaling Pathway
Caption: The mTORC1 signaling pathway and the inhibitory point of this compound.
Data Presentation
Quantitative data from in vitro assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide templates for summarizing key findings. Note: The data presented in these tables are illustrative and based on the known activity of Rapamycin, as specific quantitative data for this compound is limited in publicly available literature. Researchers should determine these values empirically.
Table 1: Comparative In Vitro Inhibitory Activity (IC50)
| Cell Line | Tissue of Origin | This compound IC50 (nM) | Incubation Time (hours) |
| MCF-7 | Breast Cancer | Empirically Determined | 72 |
| PC-3 | Prostate Cancer | Empirically Determined | 72 |
| HEK293 | Human Embryonic Kidney | Empirically Determined | 48 |
| HeLa | Cervical Cancer | Empirically Determined | 48 |
| B16 | Melanoma | Empirically Determined | 48 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (nM) | Incubation Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| MCF-7 | Vehicle Control (DMSO) | 48 | Empirically Determined | Empirically Determined | Empirically Determined |
| 10 | 48 | Empirically Determined | Empirically Determined | Empirically Determined | |
| 50 | 48 | Empirically Determined | Empirically Determined | Empirically Determined | |
| 100 | 48 | Empirically Determined | Empirically Determined | Empirically Determined | |
| PC-3 | Vehicle Control (DMSO) | 48 | Empirically Determined | Empirically Determined | Empirically Determined |
| 10 | 48 | Empirically Determined | Empirically Determined | Empirically Determined | |
| 50 | 48 | Empirically Determined | Empirically Determined | Empirically Determined | |
| 100 | 48 | Empirically Determined | Empirically Determined | Empirically Determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.[2]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the drug concentration to determine the IC50 value.[1]
Experimental Workflow: Cell Viability Assay
Caption: A generalized workflow for performing a cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8][9] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it useful for identifying necrotic and late apoptotic cells with compromised membrane integrity.[9]
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time.[9]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at a low speed (e.g., 300 x g for 5 minutes) and wash the cell pellet with cold PBS.[9]
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]
-
Analysis: Add 400 µL of Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[9]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Experimental Workflow: Apoptosis Assay
Caption: A generalized workflow for performing an apoptosis assay.
Western Blot Analysis of mTOR Pathway Proteins
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway, such as p70S6K and 4E-BP1.[2]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[2]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.[2]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.[2]
-
Analysis: Quantify the band intensities and normalize to a loading control to determine the relative changes in protein phosphorylation.[2]
Experimental Workflow: Western Blot Analysis
Caption: A generalized workflow for performing a Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 28-Epirapamycin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-Epirapamycin is a semi-synthetic macrolide antibiotic and a derivative of Rapamycin (also known as Sirolimus).[1][2] As an epimer of Rapamycin, it is understood to share the same primary mechanism of action, functioning as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR) signaling pathway.[1][3] The mTOR pathway is a critical regulator of essential cellular processes including growth, proliferation, metabolism, and survival.[4][5] This makes mTOR a significant target in oncology and immunology research.[1][6] These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols and data interpretation guidelines. Due to the limited availability of specific quantitative data for this compound, the information presented is largely based on the well-documented activities of Rapamycin and should be adapted and validated for specific experimental systems.[1][7]
Mechanism of Action: Inhibition of the mTOR Signaling Pathway
This compound, like Rapamycin, exerts its biological effects by first forming a high-affinity complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[3][8] This drug-protein complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR kinase.[8] This action allosterically inhibits the mTOR Complex 1 (mTORC1), a central regulator of protein synthesis.[1][9]
Inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, primarily the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][9] The dephosphorylation of these targets leads to a significant reduction in protein synthesis, which in turn can induce cell cycle arrest, typically at the G1/S transition phase, and trigger apoptosis in many cancer cell lines.[1][3]
Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables provide illustrative data based on the known activity of Rapamycin. Researchers must determine the specific values for this compound empirically for their cell line and assay of interest.
Table 1: In Vitro Inhibitory Activity of Rapamycin (Illustrative)
| Parameter | Cell Line | Value (nM) | Reference |
|---|---|---|---|
| IC₅₀ (mTOR inhibition) | HEK293 | 0.1 | [1][3] |
| IC₅₀ (Cell Viability) | MDA-MB-231 | ~2,000-20,000 | [1] |
| IC₅₀ (Cell Viability) | B16 (Melanoma) | 84.14 | [3] |
| IC₅₀ (Cell Viability) | HeLa (Cervical Cancer) | 100-400 | [3] |
Note: IC₅₀ values are highly dependent on the specific assay conditions, including cell type and incubation time.
Table 2: Effects of Rapamycin on Downstream mTORC1 Substrates (Illustrative)
| Protein | Phosphorylation Site | Effect | Method |
|---|---|---|---|
| S6K1 | Thr389 | Decrease | Western Blot |
| 4E-BP1 | Thr37/46 | Decrease | Western Blot |
| S6 | Ser240/244 | Decrease | Western Blot |
| Akt | Ser473 | Increase (feedback) | Western Blot |
Note: The increase in Akt phosphorylation at Ser473 is a known feedback mechanism resulting from mTORC1 inhibition.[1]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound on cellular pathways.
Protocol 1: General Cell Culture and Treatment
This protocol outlines the basic steps for culturing cells and applying this compound treatment.
-
Materials:
-
Procedure:
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in sterile DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete culture medium to achieve the desired final concentrations. It is crucial to add the aqueous medium to the DMSO stock slowly while mixing to prevent precipitation.[7]
-
Cell Treatment: Replace the existing medium of the cultured cells with the medium containing the desired concentrations of this compound.
-
Vehicle Control: Treat control cells with an equivalent volume of DMSO-containing medium. The final DMSO concentration in the culture should typically be kept below 0.5% to avoid solvent-induced effects.[7]
-
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.[1]
-
Materials:
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]
-
DMSO.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][3]
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the drug concentration.[1]
-
Protocol 3: Western Blot Analysis of mTOR Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the mTOR pathway, providing mechanistic insight into the action of this compound.[1]
-
Materials:
-
Radioimmunoprecipitation assay (RIPA) buffer.
-
Protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-phospho-4E-BP1 (Thr37/46), anti-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
-
-
Procedure:
-
Sample Preparation: After treatment with this compound for the desired time, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.[7]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-40 µg) and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.[7]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[7]
-
Detection: Visualize protein bands using a chemiluminescence detection system. Quantify band intensities and normalize to a loading control (e.g., actin) to determine relative changes in protein phosphorylation.[3]
-
Caption: A generalized workflow for Western Blot Analysis.
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment.[1]
-
Materials:
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI).
-
Annexin V binding buffer.
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[1]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[1]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[1]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Logical Experimental Workflow
The following diagram illustrates a logical flow of experiments to characterize the cellular effects of this compound.
Caption: Logical workflow for investigating the effects of this compound.
Conclusion
This compound, as an epimer of Rapamycin, is a potent inhibitor of the mTOR signaling pathway.[1] Its primary mechanism of action involves the inhibition of mTORC1, leading to a cascade of downstream effects that culminate in the suppression of protein synthesis, cell cycle arrest, and the induction of apoptosis.[1] The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the cellular effects of this compound, making it a valuable tool for cancer research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The combination of rapamycin and MAPK inhibitors enhances the growth inhibitory effect on Nara-H cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 28-Epirapamycin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-Epirapamycin is a semisynthetic derivative of rapamycin (sirolimus), a macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus. Like its parent compound, this compound functions as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, survival, and metabolism.[1] Inhibition of the mTOR signaling pathway by this compound leads to cell cycle arrest and apoptosis, making it a compound of significant interest for research in oncology, immunology, and aging.
These application notes provide a comprehensive overview of the available preclinical data and propose experimental protocols for the use of this compound in animal studies. Due to the limited publicly available data specifically for this compound, the following dosage and protocol recommendations are largely extrapolated from studies on rapamycin and its other analogs. Researchers should consider these as starting points and perform dose-escalation and tolerability studies to determine the optimal regimen for their specific animal model and research question.
Mechanism of Action: mTOR Inhibition
This compound exerts its biological effects by forming a complex with the intracellular protein FKBP12. This complex then binds to and inhibits mTOR, specifically the mTOR Complex 1 (mTORC1). The inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, including the p70 S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This cascade of events ultimately leads to a reduction in protein synthesis and arrests the cell cycle in the G1 phase.[2][3]
Caption: Simplified mTOR signaling pathway illustrating the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize dosage information extrapolated from preclinical studies of rapamycin and a C28-modified analog in various animal models. These should be used as a reference for designing initial studies with this compound.
Table 1: Rapamycin Dosage in Rodent Models
| Animal Model | Indication | Route of Administration | Dosage Range | Study Duration | Reference |
| Mouse | Immunosuppression | Intravenous (i.v.) | 0.08 - 0.8 mg/kg/day | 14 days | [4] |
| Mouse | Cancer (Glioma) | Intravenous (i.v.) | 10 - 100 mg/kg (prodrug) | Single dose | [5] |
| Rat | Immunosuppression | Oral (p.o.) | 10-fold higher than i.v. | 14 days | [4] |
| Rat | Arthritis | Not Specified | 10 mg/kg | 3 times/week for 2 weeks | [6] |
| Rat | Cancer (Kidney) | Not Specified | Not Specified | Not Specified | [7] |
Table 2: Rapamycin Dosage in Larger Animal Models
| Animal Model | Indication | Route of Administration | Dosage Range | Study Duration | Reference |
| Rabbit | Pharmacokinetics | Intravenous (i.v.) | 0.05 - 0.5 mg/kg | Single dose | [8] |
| Dog | Cancer (Osteosarcoma) | Not Specified | Dose-finding study | Not Specified | [9] |
| Swine (Minipig) | Pharmacokinetics | Intramuscular (i.m.) | 0.05 mg/kg | Single dose | [10] |
| Non-human Primate (Marmoset) | Anti-aging | Oral (p.o.) | ~1.0 mg/kg/day | Up to 14 months | [11] |
Experimental Protocols
General Considerations
-
Formulation: Due to the poor water solubility of rapamycin and its analogs, appropriate vehicle selection is critical. For oral administration, encapsulation (e.g., with Eudragit) has been shown to be effective.[11] For parenteral administration, formulations with solvents such as PEG300, water, and polysorbate 80 have been used.[6] A water-soluble prodrug approach has also been explored.[5]
-
Animal Models: The choice of animal model will depend on the research question. Common models include mice (CD2F1, Sprague Dawley), rats (Lewis, Charles River), rabbits (New Zealand white), and non-human primates (common marmoset).[6][8][11][12]
-
Monitoring: Regular monitoring of animal health is crucial. This includes body weight, food and water intake, and observation for any clinical signs of toxicity such as immobility, ataxia, or changes in motor activity.[6] Blood parameters should also be monitored, as rapamycin can cause myelosuppression.[4]
Protocol 1: Pharmacokinetic Study of this compound in Mice
This protocol is adapted from a study on a C28-modified rapamycin prodrug.[5]
Caption: Experimental workflow for a pharmacokinetic study of this compound in mice.
Methodology:
-
Animal Model: Male CD2F1 mice.
-
Dosing: Administer this compound via rapid intravenous injection. Start with a dose escalation design (e.g., 10, 25, 50, and 100 mg/kg) to determine dose-dependent pharmacokinetics.
-
Blood Collection: Collect serial blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive bioanalytical method, such as LC-MS/MS, to quantify the concentration of this compound in plasma.
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Protocol 2: Efficacy Study of this compound in a Xenograft Tumor Model
This protocol is a general guideline for evaluating the anti-tumor efficacy of this compound.
Methodology:
-
Cell Culture: Culture a human cancer cell line of interest (e.g., a line with a known dependency on the mTOR pathway).
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound or vehicle control to the respective groups. The dose and schedule should be based on prior tolerability studies. A starting point could be a daily oral gavage or intraperitoneal injection.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Continue to measure tumor volume throughout the study.
-
Body Weight: Monitor body weight as an indicator of toxicity.
-
Survival: If ethically permissible, monitor survival.
-
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and tissue samples to analyze the in vivo effects of this compound on the mTOR pathway (e.g., by Western blotting for phosphorylated S6).
Conclusion
This compound holds promise as a research tool and potential therapeutic agent due to its mTOR inhibitory activity. While specific preclinical data for this compound is scarce, the extensive research on rapamycin and its analogs provides a solid foundation for designing and conducting animal studies. The protocols and data presented here offer a starting point for researchers to explore the in vivo effects of this compound. It is imperative that all animal studies are conducted ethically and in accordance with institutional guidelines, and that appropriate dose-finding and toxicity studies are performed prior to large-scale efficacy trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sirolimus: its discovery, biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical results of sirolimus treatment in transplant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Preclinical evidence of the enhanced effectiveness of combined rapamycin and AICAR in reducing kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of rapamycin: single-dose studies in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. morrisanimalfoundation.org [morrisanimalfoundation.org]
- 10. SP03. Pharmacokinetics of Rapamycin and Tacrolimus in Swine Model of Vascularized Composite Allotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Testing Efficacy of Administration of the Antiaging Drug Rapamycin in a Nonhuman Primate, the Common Marmoset - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Analytical Methods for the Detection of 28-Epirapamycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-Epirapamycin is a significant impurity and epimer of Rapamycin (also known as Sirolimus), a potent immunosuppressant and mTOR inhibitor. The accurate detection and quantification of this compound are crucial for the quality control of pharmaceutical formulations and for studying the stability and degradation pathways of Rapamycin.[1] Due to the structural similarity between Rapamycin and its epimers, high-resolution chromatographic methods are necessary for their separation and analysis.[1]
This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
The principal analytical techniques for the detection and quantification of this compound are centered around chromatographic separation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique for the analysis of Rapamycin and its isomers. Separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase.[1]
-
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): This method utilizes a polar stationary phase and a non-polar mobile phase, offering an alternative selectivity that can be beneficial for separating isomers that are challenging to resolve by reversed-phase methods.[1]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and selectivity, making it ideal for the quantification of low-level impurities in complex matrices. It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[1]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the analytical methods for the detection of Rapamycin and its impurities. It is important to note that specific performance data for this compound should be established through method validation for the specific matrix and instrumentation used.
Table 1: Quantitative Performance of a Typical RP-HPLC-UV Method for Rapamycin Analysis
| Parameter | Typical Value |
| Linearity Range | 0.025 - 2 µg/mL |
| Limit of Quantification (LOQ) | 25 ng/mL[2] |
| Accuracy (Recovery) | 80 - 120% |
| Precision (%RSD) | < 2% |
Table 2: Quantitative Performance of a Typical LC-MS/MS Method for Rapamycin Analysis
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.086 ng/mL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Experimental Protocols
Protocol 1: RP-HPLC-UV Method for the Analysis of this compound in Pharmaceutical Formulations
This protocol is based on established methods for the analysis of Rapamycin and its impurities.
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Rapamycin reference standard
2. Instrumentation:
-
HPLC system with a UV detector
-
C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (e.g., 80:20 v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 57°C[2]
-
Detection Wavelength: 277 nm[2]
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound and Rapamycin reference standards in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.[1]
-
Pharmaceutical Formulations: Extract the active ingredient from the formulation matrix using a suitable solvent like methanol. The extraction method may need to be optimized depending on the specific formulation. Centrifuge or filter the sample to remove any undissolved excipients before injection.[1]
5. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak based on its retention time relative to the Rapamycin peak.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: LC-MS/MS Method for the Quantification of this compound in Biological Matrices
This protocol provides a general framework for the sensitive and selective quantification of this compound in biological samples.
1. Materials and Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Internal Standard (IS) (e.g., a stable isotope-labeled Rapamycin)
-
Water (LC-MS grade)
2. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 analytical column (e.g., 50 mm x 2.1 mm, 1.7 µm)
3. LC-MS/MS Conditions:
-
Mobile Phase A: 5 mM Ammonium formate with 0.1% formic acid in water.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient Elution: A suitable gradient to separate this compound from Rapamycin and matrix components.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For Rapamycin, a common transition is m/z 931.5 → 864.4. The transition for this compound will be the same, with separation based on chromatographic retention time.[1]
4. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the biological sample (e.g., whole blood, plasma), add 200 µL of a precipitating solution (e.g., acetonitrile or methanol) containing the internal standard.[1]
-
Vortex mix for 1 minute.[1]
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Visualizations
mTOR Signaling Pathway and Inhibition by this compound
This compound, similar to Rapamycin, exerts its immunosuppressive and anti-proliferative effects by inhibiting the mechanistic Target of Rapamycin (mTOR). mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2.[3][4] Rapamycin and its epimers primarily inhibit mTORC1.[5]
Caption: mTORC1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Detection
The following diagram illustrates a typical experimental workflow for the detection and quantification of this compound.
Caption: General experimental workflow for this compound analysis.
References
Development of a Stability-Indicating HPLC Method for the Analysis of 28-Epirapamycin
Application Note
Abstract
This application note describes the development and validation of a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 28-Epirapamycin, a critical epimer and impurity of Rapamycin (Sirolimus). The method is designed for researchers, scientists, and drug development professionals to ensure the quality control, stability, and purity of Rapamycin formulations. The developed method effectively separates this compound from Rapamycin and its other degradation products.
Introduction
Rapamycin (also known as Sirolimus) is a potent macrolide immunosuppressant and a specific inhibitor of the mammalian target of rapamycin (mTOR).[1][2] this compound is a significant impurity and epimer of Rapamycin that can form during its synthesis and storage.[2][3] Due to their structural similarity, the separation and accurate quantification of this compound are crucial for the quality control of pharmaceutical formulations and for studying the stability of Rapamycin.[3] High-performance liquid chromatography (HPLC) is a powerful technique for resolving complex mixtures of structurally similar compounds like Rapamycin and its epimers.[2] This document provides a detailed protocol for an HPLC method suitable for the analysis of this compound.
mTOR Signaling Pathway and Rapamycin's Mechanism of Action
Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mTOR signaling pathway.[1] mTOR, a serine/threonine kinase, is a central regulator of cell growth, proliferation, metabolism, and survival.[4][5] It exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][5] Rapamycin, in complex with the intracellular receptor FKBP12, specifically binds to and inhibits mTORC1.[6] This inhibition disrupts downstream signaling, leading to the suppression of protein synthesis and cell cycle arrest. The diagram below illustrates the mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.
Experimental Protocols
Materials and Reagents
-
This compound and Rapamycin reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following table summarizes the recommended chromatographic conditions, which may require optimization based on the specific instrumentation.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate in water (pH adjusted to 5.0 with Formic Acid) in a gradient elution |
| Gradient Program | 0-15 min, 50-70% Acetonitrile; 15-20 min, 70% Acetonitrile; 20-21 min, 70-50% Acetonitrile; 21-25 min, 50% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Detection | UV at 277 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and Rapamycin reference standards in 10 mL of methanol, respectively.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Solution: Prepare the sample containing Rapamycin and its impurities at a concentration of approximately 1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The developed method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to separate and quantify the analyte in the presence of other components, including impurities and degradation products.
-
Linearity: The linearity of the method should be evaluated over a concentration range of 2.5–75 ng/mL.[7]
-
Precision: The precision of the method should be assessed by repeatability (intra-day) and intermediate precision (inter-day). The coefficient of variation should be within acceptable limits.
-
Accuracy: The accuracy should be determined by recovery studies of spiked samples.
-
Robustness: The robustness of the method should be evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC method for the analysis of Rapamycin and its related compounds, based on published data.[7][8] The specific values for this compound should be established during method validation.
| Parameter | Expected Value |
| Retention Time (Rapamycin) | ~9 min |
| Retention Time (this compound) | Expected to be slightly different from Rapamycin |
| Linearity (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 25 ng/mL |
| Intra-day Precision (%RSD) | 2.1 - 5.2% |
| Inter-day Precision (%RSD) | 2.8 - 5.7% |
| Accuracy (Recovery) | 78.5 - 92.8% |
Experimental Workflow
The following diagram outlines the general workflow for the HPLC method development and analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust framework for the separation and quantification of this compound from Rapamycin and other related impurities. This method is suitable for routine quality control and stability testing in pharmaceutical development. Proper method validation is essential to ensure that the method is fit for its intended purpose and provides accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. enovatia.com [enovatia.com]
- 3. CN115097046B - Method for separating rapamycin and impurities thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Identification of novel rapamycin derivatives as low-level impurities in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 28-Epirapamycin as a Reference Standard
For: Researchers, Scientists, and Drug Development Professionals
Subject: Guidelines on the Proper Use of 28-Epirapamycin as a Reference Standard in Analytical and Biological Applications
Introduction
This compound is the C28 epimer of Rapamycin (also known as Sirolimus), a macrolide compound with potent immunosuppressive and anti-proliferative properties.[1] In the manufacturing and quality control of Rapamycin drug substances, this compound is considered a critical impurity and related compound.[1][2] Therefore, its accurate identification and quantification are essential for ensuring the safety, efficacy, and stability of Rapamycin-based therapeutics.[1]
These application notes provide detailed protocols for the use of this compound as a reference standard in key analytical techniques and as a reference compound in biological assays. Its primary mechanism of action is the inhibition of the mechanistic Target of Rapamycin (mTOR), a crucial kinase in the signaling pathway that regulates cell growth, proliferation, and survival.[1][3] this compound, like Rapamycin, forms a complex with the FK506-binding protein 12 (FKBP12), which then binds to the mTOR Complex 1 (mTORC1), inhibiting its downstream signaling.[3][4]
Chemical and Physical Properties
A certified reference standard of this compound is essential for accurate analytical measurements. The key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 253431-35-5 | [5][6] |
| Molecular Formula | C₅₁H₇₉NO₁₃ | [5][6] |
| Molecular Weight | 914.2 g/mol | [5] |
| IUPAC Name | (1R,9S,12S,15R,18S,19R,21R,23S,30S,32S,35R)-1,18-Dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | [5] |
| Synonyms | (18S)-Sirolimus, (31S)-Rapamycin | [7][8][9] |
| Appearance | Off-white solid | [10] |
| Storage | Store at -20°C under an inert atmosphere | [10] |
| Solubility | Soluble in Methanol, DMSO | [10] |
Applications
Analytical Reference Standard
The primary application of this compound is as a reference standard for the quality control of Rapamycin. Its use is critical in:
-
Impurity Profiling: Identifying and quantifying this compound in batches of Rapamycin drug substance and finished products.
-
Stability Studies: Assessing the degradation pathways of Rapamycin under various environmental conditions, where epimerization can occur.[2]
-
Method Validation: Validating analytical methods, such as HPLC and LC-MS, for specificity, accuracy, and precision in detecting Rapamycin-related impurities.
Biological Reference Compound
As a potent mTOR inhibitor, this compound serves as a valuable reference compound in biological research for:
-
Mechanism of Action Studies: Investigating the mTOR signaling pathway and its role in cellular processes like cell cycle progression, protein synthesis, and apoptosis.[3]
-
Comparative Studies: Performing side-by-side analyses with Rapamycin and other analogs to understand structure-activity relationships.[11]
-
Drug Discovery: Acting as a benchmark for the development of new mTOR inhibitors in fields such as oncology and immunology.[12]
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound from Rapamycin.[1]
A. Materials and Reagents
-
This compound Reference Standard
-
Rapamycin sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
B. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
C. Chromatographic Conditions
| Parameter | Recommended Value | Reference(s) |
| Mobile Phase | Acetonitrile, Methanol, and Water in a suitable ratio (e.g., 50:30:20 v/v/v) | [1] |
| Column | C18 (4.6 mm x 250 mm, 5 µm) | [2] |
| Flow Rate | 1.0 mL/min | [1] |
| Column Temperature | 50°C | [1] |
| Detection Wavelength | 278 nm | [1] |
| Injection Volume | 20 µL | [1] |
D. Standard and Sample Preparation
-
Reference Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve the this compound reference standard in methanol or acetonitrile.[1]
-
Working Standard Solution (1 µg/mL): Dilute the stock solution to the final working concentration with the mobile phase.[1]
-
Sample Solution: Prepare the Rapamycin sample to be analyzed at a concentration similar to the working standard solution.[1]
E. System Suitability Before analysis, inject the working standard solution five times and verify the system suitability criteria.[1]
| Parameter | Acceptance Criteria | Reference(s) |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | [1] |
| Resolution (between this compound and Rapamycin) | ≥ 1.5 | [1] |
F. Analysis
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the working standard solution to determine the retention time and peak area of this compound.[1]
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.[1]
-
Quantify the amount of this compound in the sample using the peak area from the reference standard.[1]
Caption: Workflow for using this compound as a reference standard in HPLC analysis.[1]
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a method for the confirmation of this compound identity.[1]
A. Materials and Reagents
-
This compound Reference Standard
-
Rapamycin sample
-
Appropriate solvents for mobile phase (e.g., Acetonitrile, Water, Formic Acid)
B. Instrumentation
-
LC-MS system (e.g., with ESI source)
C. Method
-
LC Separation: Use an HPLC method similar to the one described in Protocol 4.1 to achieve chromatographic separation.
-
MS Detection:
-
Set the mass spectrometer to operate in positive ion mode.
-
Perform a full scan to determine the precursor ion mass for this compound.
-
Conduct a product ion scan (MS/MS) on the reference standard to identify characteristic fragment ions.[1] The selected reaction monitoring (SRM) transition for sirolimus is often m/z 931.5 → 864.4; a similar approach should be used for this compound.[1]
-
-
Analysis:
-
Inject the this compound reference standard to establish its retention time and mass spectral characteristics (precursor and fragment ions).[1]
-
Inject the Rapamycin sample.
-
Confirm the presence of this compound in the sample by matching the retention time, precursor ion mass, and fragmentation pattern with those of the reference standard.[1]
-
Protocol 3: Biological Activity Confirmation via Western Blot for mTORC1 Signaling
This protocol assesses the inhibitory effect of this compound on the mTORC1 pathway by measuring the phosphorylation of its downstream target, S6 Kinase (S6K).[3][13]
A. Materials and Reagents
-
Cancer cell line (e.g., MCF-7, HEK293)[13]
-
Complete cell culture medium
-
This compound Reference Standard
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-total-S6K, anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
B. Procedure
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a defined period (e.g., 2-24 hours). Include a vehicle control (DMSO).[3][14]
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Collect the cell lysates.[14]
-
Protein Quantification: Determine the protein concentration of each lysate.[14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.[14]
-
Analysis: Quantify the band intensities for phospho-S6K and normalize to total S6K or the loading control (Actin). Calculate the percentage of inhibition relative to the vehicle control.
Caption: Workflow for Western Blot analysis of mTORC1 inhibition.[3][13]
Data Presentation
While specific quantitative data for this compound must be determined empirically, the following table provides illustrative data based on the known activity of Rapamycin, which shares the same mechanism of action.[3]
Illustrative Biological Activity Data
| Assay | Parameter | Expected Value (Illustrative) | Reference(s) |
| mTORC1 Kinase Assay | IC₅₀ (Inhibition of S6K phosphorylation) | 0.1 - 5.0 nM | [15] |
| Cell Proliferation Assay (MCF-7) | GI₅₀ (50% Growth Inhibition) | 1.0 - 20.0 nM | [13] |
| FKBP12 Binding Assay | Kᵢ (Inhibition Constant) | 0.2 - 2.0 nM | [4] |
mTOR Signaling Pathway
This compound inhibits the mTORC1 signaling pathway. The diagram below illustrates the central role of mTORC1 and its downstream effectors, which are inhibited by the action of this compound.[3] Growth factors activate the PI3K-Akt pathway, which in turn inhibits the TSC1/2 complex, allowing Rheb to activate mTORC1.[16][17] Activated mTORC1 then phosphorylates S6K1 and 4E-BP1 to promote protein synthesis and cell growth.[17] The this compound-FKBP12 complex directly binds to and inhibits mTORC1, blocking these downstream effects.[16]
Caption: The mTORC1 signaling pathway and inhibition by this compound.[3][16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sirolimus: its discovery, biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C51H79NO13 | CID 131668123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. veeprho.com [veeprho.com]
- 8. 28-Epi-Rapamycin | CAS No- 253431-35-5 | Simson Pharma Limited [simsonpharma.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. allmpus.com [allmpus.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 28-Epirapamycin in mTOR Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-Epirapamycin is a semi-synthetic derivative and epimer of rapamycin (also known as sirolimus), a macrolide compound renowned for its potent immunosuppressive and anti-proliferative properties.[1][2] Structurally similar to rapamycin, this compound is presumed to exert its biological effects through a comparable mechanism of action: the inhibition of the mechanistic Target of Rapamycin (mTOR).[1][3] The mTOR protein is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[4][5] It integrates signals from various upstream pathways, including growth factors and nutrient availability, to control essential cellular processes.[5][6]
The mTOR signaling pathway is frequently dysregulated in various diseases, most notably in cancer, making it a prime target for therapeutic intervention.[4][7] As an analog of rapamycin, this compound holds significant potential as a tool for studying the intricacies of the mTOR pathway and as a candidate for drug development. These application notes provide a comprehensive guide for utilizing this compound in mTOR signaling pathway research, including its mechanism of action, experimental protocols, and data presentation.
It is important to note that publicly available data specifically for this compound is limited.[3][8] Therefore, the information and protocols provided herein are largely based on the extensive research conducted on rapamycin, its parent compound. Researchers are advised to use this document as a foundational guide and to perform their own validation experiments.[1][8]
Mechanism of Action: Inhibition of the mTOR Signaling Pathway
This compound, like rapamycin, is believed to exert its effects by targeting the mTOR Complex 1 (mTORC1).[1][9] The mechanism involves the formation of an intracellular complex with the FK506-binding protein 12 (FKBP12).[1][9] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1.[1][10]
Inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] The dephosphorylation of these substrates leads to a cascade of events that ultimately suppress protein synthesis, arrest the cell cycle in the G1 phase, and can induce autophagy.[1][7] While rapamycin primarily targets mTORC1, prolonged treatment has been shown in some cell types to also inhibit the assembly and function of mTOR Complex 2 (mTORC2).[8][11]
Figure 1: Simplified mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize key quantitative data from preclinical studies using rapamycin. This data can serve as a reference for designing studies with this compound, though it is crucial to determine these values empirically for this compound itself.
Table 1: IC50 Values of Rapamycin for Cell Viability in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |
| HEK293 | Human Embryonic Kidney | ~0.1 | Not specified |
| MCF-7 | Breast Cancer | Not Specified | Dependent on assay conditions |
| MDA-MB-231 | Breast Cancer | ~2,000-20,000 | Dependent on assay conditions |
| PC-3 | Prostate Cancer | Not Specified | Dependent on assay conditions |
Note: IC50 values are highly dependent on the specific assay conditions, including cell type and incubation time.[7]
Table 2: Effects of Rapamycin on Downstream mTORC1 Substrates
| Protein | Phosphorylation Site | Effect of Rapamycin Treatment | Method of Detection |
| S6K1 | Thr389 | Decrease | Western Blot |
| 4E-BP1 | Thr37/46 | Decrease | Western Blot |
| S6 | Ser240/244 | Decrease | Western Blot |
| Akt | Ser473 | Increase (due to feedback loop) | Western Blot |
[7]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound on the mTOR signaling pathway.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Target cell line (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1][7][8]
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).[1][8]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[7][8]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well. Shake the plate on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mTOR - Wikipedia [en.wikipedia.org]
- 11. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 28-Epirapamycin in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-Epirapamycin is a semi-synthetic macrolide antibiotic and a derivative of Rapamycin, a well-established inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] As an epimer of Rapamycin, this compound is understood to share the same primary mechanism of action, functioning as a potent and specific inhibitor of the mTOR signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, making it a critical target in oncology.[1] Dysregulation of the mTOR pathway is implicated in numerous cancers, and its inhibition by compounds like this compound presents a valuable strategy for cancer research and potential therapeutic development.[1]
This document provides detailed application notes and experimental protocols for the investigation of this compound in a cancer research setting. It includes information on its mechanism of action, quantitative data presentation, and step-by-step methodologies for key in vitro and in vivo assays.
Mechanism of Action: Inhibition of the mTORC1 Signaling Pathway
This compound, like its parent compound Rapamycin, exerts its anti-proliferative effects primarily through the allosteric inhibition of the mTOR Complex 1 (mTORC1).[1][2] The mechanism involves the formation of a complex with the intracellular receptor FK506-binding protein 12 (FKBP12). This this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.[2]
The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] This leads to the suppression of protein synthesis and ultimately results in cell cycle arrest, typically in the G1 phase, and in many cancer cell lines, the induction of apoptosis.[1]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following tables present illustrative data based on the known activity of its parent compound, Rapamycin.[1] Researchers should determine the specific values for this compound empirically.
In Vitro Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes representative IC50 values for Rapamycin in various cancer cell lines, which can serve as a reference for designing dose-response studies with this compound.
| Cell Line | Cancer Type | IC50 (nM) of Rapamycin (Reference) |
| MCF-7 | Breast Cancer | ~1-10 |
| MDA-MB-231 | Breast Cancer | ~10-50 |
| PC-3 | Prostate Cancer | ~5-20 |
| HCT116 | Colon Cancer | ~10-100 |
| A549 | Lung Cancer | ~20-150 |
| Note: IC50 values are highly dependent on the assay conditions, including cell density, serum concentration, and incubation time. |
In Vivo Anti-tumor Efficacy
Preclinical animal models are essential for evaluating the in vivo efficacy of anti-cancer compounds. The following table presents data on the in vivo anti-tumor activity of a compound referred to as "28" in a mouse xenograft model, which is presumed to be this compound for the purpose of this guide.[3]
| Treatment Group | Dose (mg/kg) | Mean Tumor Weight (g) ± SEM | Tumor Growth Inhibition Rate (%) |
| Control (saline) | - | 1.23 ± 0.28 | - |
| Compound 28 | 25 | 0.85 ± 0.32 | 30.78 |
| Compound 28 | 50 | 0.53 ± 0.20 | 59.34 |
| Compound 28 | 100 | 1.09 ± 0.31 | 10.99 |
| CA-4P (positive control) | 100 | 0.45 ± 0.22 | 63.27 |
| Data adapted from a study on MGC-803 xenograft model.[3] The non-linear dose-response of compound 28 warrants further investigation. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological effects of this compound.
Experimental Workflow
A logical workflow is essential for the systematic investigation of a novel mTOR inhibitor like this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate its IC50 value.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Protocol 2: Western Blot Analysis of mTOR Pathway Proteins
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K1, anti-S6K1, anti-p-4E-BP1, anti-4E-BP1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin) to determine the relative changes in protein phosphorylation.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.
Conclusion
This compound, as a potent inhibitor of the mTORC1 signaling pathway, holds significant potential as a tool for cancer research and as a candidate for therapeutic development.[1] The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the cellular and in vivo effects of this compound. While further studies are needed to delineate the specific quantitative differences between this compound and Rapamycin, the methodologies presented here will enable a thorough characterization of its biological activity.[1]
References
Measuring the Efficacy of 28-Epirapamycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the efficacy of 28-Epirapamycin, a semi-synthetic derivative of rapamycin and a potent inhibitor of the mechanistic Target of Rapamycin (mTOR). The following protocols and data presentation formats are designed to assist in the systematic assessment of this compound's biological effects, crucial for preclinical drug development and oncology research.
Introduction
This compound, an epimer of rapamycin, functions as a critical inhibitor of the mTOR signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.[1] Its primary mechanism of action involves the inhibition of mTOR Complex 1 (mTORC1), which leads to the suppression of protein synthesis and can induce cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][2] Dysregulation of the mTOR pathway is a hallmark of many cancers, making this compound a compound of significant interest for therapeutic development.[3]
This document outlines key in vitro and in vivo methodologies to quantify the efficacy of this compound, focusing on its impact on cell viability, apoptosis, and the mTOR signaling cascade.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following tables present illustrative data based on the known activity of rapamycin and its analogs. Researchers are encouraged to determine the specific values for this compound empirically.[1]
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (nM) - 72h |
| MCF-7 (Breast Cancer) | [Insert Experimentally Determined Value] |
| PC-3 (Prostate Cancer) | [Insert Experimentally Determined Value] |
| U87-MG (Glioblastoma) | [Insert Experimentally Determined Value] |
| A549 (Lung Cancer) | [Insert Experimentally Determined Value] |
IC50 (Half-maximal inhibitory concentration) values should be determined from dose-response curves.
Table 2: Apoptosis Induction
| Cell Line | Treatment Concentration (nM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | 0 (Vehicle) | [Value] | [Value] |
| 10 | [Value] | [Value] | |
| 100 | [Value] | [Value] | |
| PC-3 | 0 (Vehicle) | [Value] | [Value] |
| 10 | [Value] | [Value] | |
| 100 | [Value] | [Value] |
% Apoptotic cells determined by Annexin V/Propidium Iodide staining and flow cytometry.[1]
Table 3: In Vivo Tumor Growth Inhibition
| Xenograft Model | Treatment Group | Dose (mg/kg/day) | Tumor Volume Change (%) |
| MCF-7 | Vehicle Control | - | [Value] |
| This compound | 1 | [Value] | |
| This compound | 5 | [Value] | |
| PC-3 | Vehicle Control | - | [Value] |
| This compound | 1 | [Value] | |
| This compound | 5 | [Value] |
Tumor volume change is calculated relative to initial tumor volume at the start of treatment in a xenograft mouse model.[4][5]
Mandatory Visualizations
Signaling Pathway
Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized workflow for assessing this compound efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, or 72 hours.[3]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration using non-linear regression analysis.[1][3]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3]
Methodology:
-
Cell Treatment: Treat cells with various concentrations of this compound for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[1]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of mTOR Pathway Activation
This technique is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway, providing a direct measure of target engagement.[2][6]
Methodology:
-
Sample Preparation: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, p70S6K (S6K1), and 4E-BP1 overnight at 4°C.[1][6]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][6] Densitometry analysis can be used to quantify the changes in protein phosphorylation.
In Vivo Efficacy in Human Tumor Xenograft Models
Xenograft models are indispensable for evaluating the anti-tumor efficacy of novel compounds in a living organism.[4][5]
Methodology:
-
Model Establishment: Subcutaneously inject human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[4][7]
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]
-
Drug Administration: Administer this compound or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.[9]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = (length x width²)/2) twice weekly. Monitor the body weight of the animals as an indicator of toxicity.[8]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and, if required, process them for biomarker analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement in vivo.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy of this compound. Statistical analysis, such as a t-test or ANOVA, should be performed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theraindx.com [theraindx.com]
- 6. benchchem.com [benchchem.com]
- 7. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 8. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 9. benchchem.com [benchchem.com]
Protocol for Assessing 28-Epirapamycin-Induced Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-Epirapamycin is a structural analog of Rapamycin, a well-established inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] The mTOR signaling pathway is a critical regulator of cellular processes, including cell growth, proliferation, and autophagy.[2][3] When active, mTOR suppresses autophagy.[4] Conversely, inhibition of mTOR is a known mechanism for inducing autophagy, a cellular self-degradation process essential for removing damaged organelles and misfolded proteins to maintain cellular homeostasis.[5][6] Given its structural similarity to Rapamycin, this compound is hypothesized to function as an mTOR inhibitor, thereby inducing autophagy.[1]
These application notes provide a comprehensive framework for researchers to investigate and quantify the induction of autophagy in response to this compound treatment. The following protocols detail established methodologies for monitoring autophagic activity through the analysis of key protein markers and cellular imaging.
Key Autophagy Markers
-
LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane.[5] The amount of LC3-II is correlated with the number of autophagosomes, making the LC3-II/LC3-I ratio a key indicator of autophagy induction.
-
p62/SQSTM1 (Sequestosome 1): p62 is a protein that binds to both ubiquitinated proteins and LC3, serving as a selective receptor for the degradation of ubiquitinated protein aggregates by autophagy.[4] Consequently, p62 levels are inversely correlated with autophagic activity; a decrease in p62 suggests an increase in autophagic flux.[7]
Data Presentation
Table 1: Hypothetical Quantitative Data from Western Blot Analysis
This table presents representative data from a Western blot experiment designed to assess the dose-dependent effects of this compound on LC3-II/LC3-I ratio and p62 levels in a cancer cell line (e.g., MCF-7).
| Treatment Group | This compound (nM) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/β-actin Ratio (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| This compound | 10 | 2.5 | 0.8 |
| This compound | 50 | 4.8 | 0.5 |
| This compound | 100 | 6.2 | 0.3 |
| Positive Control (Rapamycin) | 100 | 6.5 | 0.25 |
Table 2: Hypothetical Quantitative Data from Autophagic Flux Assay
This table illustrates the results of an LC3 turnover assay, which measures autophagic flux by inhibiting the degradation of autophagosomes with Bafilomycin A1. An increase in the LC3-II accumulation in the presence of the inhibitor indicates a functional autophagic flux.[5]
| Treatment Group | This compound (100 nM) | Bafilomycin A1 (100 nM) | LC3-II/β-actin Ratio (Fold Change vs. Control) |
| Vehicle Control | - | - | 1.0 |
| Bafilomycin A1 alone | - | + | 3.5 |
| This compound alone | + | - | 6.2 |
| This compound + Bafilomycin A1 | + | + | 15.8 |
Mandatory Visualization
Caption: Signaling pathway of this compound-induced autophagy.
Caption: Experimental workflow for assessing autophagy.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed a suitable cell line (e.g., MCF-7, HeLa, or U87-MG) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10, 50, 100 nM).
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or vehicle control (DMSO). Incubate for the desired time period (e.g., 24 hours).[8]
Protocol 2: Western Blot Analysis for LC3 and p62
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[9]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.[9]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the protein lysate.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[9]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies against LC3 (1:1000), p62/SQSTM1 (1:1000), and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.[9]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
Protocol 3: Autophagic Flux Assay (LC3 Turnover)
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Lysosomal Inhibition: For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) to a subset of the wells.[10][11]
-
Cell Lysis and Western Blot: Proceed with cell lysis and Western blot analysis for LC3 as described in Protocol 2.
-
Analysis: Compare the LC3-II levels in cells treated with this compound alone to those co-treated with the lysosomal inhibitor. A further increase in LC3-II levels in the co-treated samples indicates a functional autophagic flux.[5][10]
Protocol 4: Fluorescence Microscopy for LC3 Puncta Visualization
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a multi-well plate and treat with this compound as described in Protocol 1.[11]
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.[11]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[11]
-
Blocking: Block with 1% BSA in PBS for 30 minutes.[11]
-
Primary Antibody Incubation: Incubate with an anti-LC3 primary antibody (1:200-1:500) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[11]
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.[11]
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.[11]
-
Autophagy induction is characterized by the formation of distinct punctate structures (LC3 puncta) in the cytoplasm.[11][12]
-
Quantify the number of LC3 puncta per cell in at least 50-100 cells per condition. An increase in the number of puncta per cell indicates an accumulation of autophagosomes.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Combination of autophagy inducer rapamycin and oncolytic adenovirus improves antitumor effect in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Inhibition of mTOR Signaling by 28-Epirapamycin: An Application Note and Protocol for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Western blot analysis for the characterization of mTOR pathway inhibition by 28-Epirapamycin, a novel rapamycin analog. Detailed protocols, data interpretation guidelines, and visual representations of the underlying biological and experimental processes are presented to facilitate robust and reproducible research in drug discovery and development.
Introduction
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that serves as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is a hallmark of various diseases, including cancer, making it a critical target for therapeutic intervention. This compound, an analog of rapamycin, is expected to inhibit the mTOR pathway, primarily through the mTOR Complex 1 (mTORC1). This inhibition is mediated by the formation of a complex with the FK506-binding protein 12 (FKBP12), which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the suppression of its kinase activity.[1]
Western blot analysis is a powerful and widely used technique to investigate the phosphorylation status of key proteins within the mTOR signaling cascade. By quantifying the changes in protein phosphorylation at specific sites, researchers can effectively assess the potency and mechanism of action of inhibitors like this compound. This application note details the necessary protocols for such an analysis.
Data Presentation: Quantitative Analysis of mTOR Pathway Inhibition
The following tables summarize representative quantitative data obtained from Western blot analysis of cell lysates treated with varying concentrations of this compound. The data is presented as the relative phosphorylation level of key mTOR pathway proteins, normalized to the total protein levels and compared to a vehicle-treated control.
Table 1: Dose-Dependent Inhibition of mTORC1 Downstream Targets by this compound
| Treatment Concentration (nM) | Relative p-p70 S6 Kinase (Thr389) Level | Relative p-4E-BP1 (Thr37/46) Level |
| 0 (Vehicle) | 1.00 | 1.00 |
| 1 | 0.65 | 0.75 |
| 10 | 0.25 | 0.40 |
| 100 | 0.08 | 0.15 |
| 1000 | 0.05 | 0.10 |
| Data are representative and illustrate the expected dose-dependent decrease in the phosphorylation of mTORC1 substrates following treatment with this compound. Actual values may vary depending on the cell line and experimental conditions. |
Table 2: Effect of this compound on Akt Phosphorylation
| Treatment Concentration (nM) | Relative p-Akt (Ser473) Level |
| 0 (Vehicle) | 1.00 |
| 100 | 1.50 |
| Note: An increase in p-Akt (Ser473) can be observed as a result of a known feedback loop. Inhibition of mTORC1/S6K1 relieves the negative feedback on insulin receptor substrate 1 (IRS1), leading to enhanced PI3K/Akt signaling.[1] |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of mTOR pathway inhibition by this compound.
A. Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., A549, HEK293, MCF-7) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.[1]
-
Cell Treatment: The following day, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM).[1] Include a vehicle control (e.g., DMSO). A known mTOR inhibitor like rapamycin can be used as a positive control.[1]
-
Incubation: Incubate the cells for a predetermined duration (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified CO2 incubator.[1]
B. Cell Lysis and Protein Quantification
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1]
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA protein assay according to the manufacturer's instructions.
C. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Mix the lysates with Laemmli sample buffer (4X) and heat at 95-100°C for 5-10 minutes.[1]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) per lane onto a 4-15% Tris-glycine gradient gel.[1] Due to the large size of mTOR (~289 kDa), a lower percentage or gradient gel is recommended.[1]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is recommended for large proteins like mTOR.[1]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.[2] Recommended primary antibodies include:
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-Akt (Ser473)
-
Total Akt
-
GAPDH or β-actin (as a loading control)[1]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Detection: Wash the membrane three times for 5-10 minutes each with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[1]
D. Data Analysis and Quantification
-
Densitometry: Quantify the intensity of the protein bands using densitometry software such as ImageJ.[1]
-
Normalization: Normalize the phosphorylation level of each target protein to the total level of that protein. Subsequently, normalize these values to the loading control (e.g., GAPDH or β-actin).
-
Relative Quantification: Express the normalized values for the treated samples relative to the vehicle-treated control.
Visualizations
mTOR Signaling Pathway and Inhibition by this compound
Caption: mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step experimental workflow for Western blot analysis.
Logical Relationship of Experimental Outcomes
Caption: Logical flow of expected outcomes from this compound treatment.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 28-Epirapamycin Concentration In Vitro
Welcome to the technical support center for 28-Epirapamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro concentration of this compound, a potent mTOR inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Disclaimer
This compound is a semisynthetic derivative and a known impurity of rapamycin.[1][2] Publicly available data on its specific biological activity and experimental protocols are limited. The information provided herein is largely based on established protocols and common issues encountered with rapamycin, a structurally similar mTOR inhibitor with a comparable mechanism of action.[1][3] Researchers should use this guidance as a starting point and perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a macrolide compound that functions as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[2][4] Like rapamycin, it is anticipated to form a complex with the intracellular receptor FKBP12.[3][5] This complex then binds to the FRB domain of mTOR, specifically inhibiting the activity of mTOR Complex 1 (mTORC1).[3][5] mTORC1 is a central regulator of cell growth, proliferation, protein synthesis, and autophagy.[5][6] Inhibition of mTORC1 by this compound disrupts these signaling pathways, leading to cell cycle arrest and apoptosis in certain cell types.[4]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: A general working concentration for this compound in vitro ranges from 1 nM to 10 µM.[1] However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. It is crucial to perform a dose-response curve to determine the ideal concentration for your experimental system.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in a high-quality solvent such as DMSO to prepare a concentrated stock solution. For a 100 µM stock solution, you can resuspend 9.1 µg in 100 µl of DMSO.[7] Store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.[2][7] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[7] Prepare fresh dilutions in your cell culture medium for each experiment, as the compound is unstable in aqueous solutions.[1]
Q4: My this compound solution is precipitating when I dilute it in my aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds like this compound. To prevent this, ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is kept low, typically below 0.5%. You can try to perform serial dilutions in your culture medium and vortex gently between each dilution. Always include a vehicle control with the same final solvent concentration in your experiments.
Q5: What are the potential off-target effects of this compound?
A5: As an analog of rapamycin, this compound is expected to be a highly specific inhibitor of mTORC1.[5] However, it's important to be aware that prolonged treatment with rapamycin has been shown to also inhibit the assembly and function of mTOR Complex 2 (mTORC2) in some cell types.[1] Potential off-target effects of mTOR inhibitors can include metabolic changes. It is crucial to confirm the specific effects in your experimental system.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no effect of this compound | Incorrect concentration: The concentration may be too low to elicit a response or too high, causing non-specific toxicity. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal working concentration for your specific cell line and assay. |
| Degraded compound: The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions from a new vial of the compound. Aliquot stock solutions to minimize freeze-thaw cycles. Store desiccated at -20°C.[7] | |
| Cell line insensitivity: Different cell lines exhibit varying sensitivity to mTOR inhibitors.[8][9] | Research the literature for the sensitivity of your cell line to rapamycin or other mTOR inhibitors. Consider using a different cell line known to be sensitive to mTOR inhibition as a positive control. | |
| Suboptimal experimental conditions: Factors such as cell density, serum concentration, and incubation time can influence the cellular response. | Standardize your experimental protocols. Ensure consistency in cell seeding density, serum levels, and treatment duration.[1] | |
| High background or non-specific effects | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[8] | Always include a vehicle control (cells treated with the same concentration of solvent as the highest drug dose) to differentiate between drug effects and solvent effects. Keep the final solvent concentration below 0.5%. |
| Precipitation of the compound: The compound may be precipitating out of the solution at higher concentrations. | Visually inspect your diluted solutions for any signs of precipitation. If observed, try different dilution methods or use a lower concentration range. | |
| Variability between experiments | Inconsistent cell culture practices: Variations in cell passage number, confluency, or growth phase can lead to different responses. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure they are in the exponential growth phase at the start of the experiment. |
| Inconsistent reagent preparation: Errors in the preparation of stock solutions or serial dilutions can lead to variability. | Double-check all calculations and use calibrated pipettes for accurate liquid handling. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
The following tables summarize typical concentration ranges and IC50 values for rapamycin, which can serve as a starting point for experiments with this compound. Note that these values are highly cell-line and assay-dependent and should be empirically determined for your specific system.
Table 1: Recommended In Vitro Working Concentrations for Rapamycin (as a reference for this compound)
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 nM - 10 µM | A dose-response curve is essential to determine the optimal concentration.[1] |
| Incubation Time | 24 - 72 hours | Time-course experiments are recommended to identify the optimal treatment duration.[1] |
Table 2: Representative IC50 Values for Rapamycin in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| HEK293 | Human Embryonic Kidney | 0.1 | Not Specified |
| B16 | Melanoma | 84.14 | 48 |
| HeLa | Cervical Cancer | 100-400 | 48 |
| Human Venous Malformation Endothelial Cells | Venous Malformation | ~220 (100 ng/ml) | 48 |
| Human Venous Malformation Endothelial Cells | Venous Malformation | ~22 (10 ng/ml) | 72 |
Note: These values are for rapamycin and should be used as a reference. The IC50 for this compound may differ and needs to be determined experimentally.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[1]
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).[1]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[1]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Shake the plate on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the drug concentration to determine the IC50 value.
Western Blot Analysis of mTORC1 Signaling
This protocol allows for the assessment of the phosphorylation status of key downstream targets of mTORC1, such as S6 Kinase (S6K) and 4E-BP1.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with the desired concentrations of this compound for the chosen duration. It is often beneficial to serum-starve cells for a few hours before treatment and then stimulate them with serum or growth factors to activate the mTOR pathway.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for optimizing this compound concentration.
Caption: A troubleshooting decision tree for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. theraindx.com [theraindx.com]
- 7. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting 28-Epirapamycin solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with 28-Epirapamycin, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a semi-synthetic derivative and epimer of rapamycin, a macrolide compound.[] Like its parent compound, it functions as an inhibitor of the mechanistic target of rapamycin (mTOR), a crucial kinase involved in regulating cell growth, proliferation, and survival. It is often used in research to study mTOR signaling pathways and their role in various diseases, including cancer.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is an mTOR inhibitor. It is understood to function similarly to rapamycin, which forms a complex with the intracellular receptor FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting the mTOR Complex 1 (mTORC1).[2] Inhibition of mTORC1 disrupts downstream signaling pathways, leading to a reduction in protein synthesis, cell cycle arrest, and induction of autophagy.[3]
Q3: What are the recommended solvents for dissolving this compound?
A3: Based on available data, dimethyl sulfoxide (DMSO) is a primary recommended solvent.[4] Methanol and acetonitrile have also been suggested for the preparation of stock solutions, particularly when this compound is used as a reference standard.[5] For rapamycin and its analogs, ethanol and dimethylformamide (DMF) are also commonly used.[6]
Q4: How should this compound be stored?
A4: For long-term stability, this compound solid should be stored at -20°C.[6] Some suppliers suggest storage at 2-8°C in a refrigerator for shorter periods.[7] Stock solutions are typically stored at -20°C or -80°C; it is recommended to use stock solutions stored at -80°C within six months and those at -20°C within one month to ensure stability.[4]
Troubleshooting Guide: Solubility Issues
Problem: this compound is not dissolving in DMSO.
-
Possible Cause 1: Suboptimal Dissolution Conditions.
-
Solution: Gentle warming and sonication can significantly aid dissolution. One supplier specifies that for a concentration of 12.5 mg/mL in DMSO, ultrasonic treatment and warming to 60°C may be necessary.[4]
-
-
Possible Cause 2: Hygroscopic Solvent.
-
Solution: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound.[4] Always use fresh, anhydrous DMSO from a newly opened bottle.
-
-
Possible Cause 3: Incorrect Solvent Volume.
-
Solution: Ensure you are using a sufficient volume of solvent for the amount of compound. Refer to the solubility data table below for guidance.
-
Problem: Precipitate forms when adding the stock solution to an aqueous buffer.
-
Possible Cause 1: Low Aqueous Solubility.
-
Solution: this compound, like rapamycin, has very poor solubility in water.[8][9] To avoid precipitation, the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer should be kept as low as possible, typically below 0.5%. It is also crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion.
-
-
Possible Cause 2: Buffer Incompatibility.
-
Solution: While less common, some buffer components may interact with the compound. If possible, test the solubility in different aqueous buffers.
-
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Concentration | Notes | Reference |
| This compound | DMSO | 12.5 mg/mL (13.67 mM) | Requires ultrasonic treatment and warming to 60°C.[4] | MedchemExpress |
| Rapamycin | DMSO | ~10 mg/mL | - | Cayman Chemical |
| Rapamycin | DMF | ~10 mg/mL | - | Cayman Chemical |
| Rapamycin | Ethanol | ~0.25 mg/mL | - | Cayman Chemical |
| Rapamycin | DMSO | 200 mg/mL | - | BPS Bioscience |
| Rapamycin | Ethanol | 50 mg/mL | - | BPS Bioscience |
Note: The solubility of rapamycin can vary between suppliers, highlighting the importance of starting with small-scale solubility tests.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 914.17 g/mol ). For example, for 1 mL of a 10 mM stock solution, you will need 9.14 mg of this compound.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.
-
If solubility issues persist, warm the solution in a 60°C water bath for 5-10 minutes, with intermittent vortexing.[4]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for this compound Solubility
A flowchart for troubleshooting the dissolution of this compound.
Diagram 2: Simplified mTOR Signaling Pathway
The inhibitory action of this compound on the mTORC1 signaling pathway.
References
- 2. Dissecting the role of mTOR: lessons from mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Solubilization of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Enhancing the Stability of 28-Epirapamycin in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the stability of 28-Epirapamycin in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in solution?
A1: this compound, a macrolide and an epimer of rapamycin (sirolimus), is susceptible to degradation through several pathways. The primary factors include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the macrolide ring. Basic conditions, in particular, have been shown to significantly accelerate the degradation of the parent compound, rapamycin.
-
Oxidation: The presence of atmospheric oxygen can lead to autoxidation of the molecule.
-
Temperature: Elevated temperatures accelerate the rates of both hydrolysis and oxidation.
-
Light: Exposure to light, especially UV radiation, can cause photodegradation.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure maximum stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month . It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q3: Which solvents are recommended for preparing this compound solutions?
A3: For initial stock solutions, high-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol are commonly used. For aqueous buffers in experiments, it is important to consider the pH and the potential for hydrolysis. The use of co-solvents can improve solubility and stability in aqueous media.
Q4: What are the main degradation products of this compound?
A4: As an epimer of rapamycin, this compound is expected to undergo similar degradation pathways. The primary degradation products of rapamycin are isomers of secorapamycin (resulting from the opening of the macrolide ring) and a hydroxy acid formed via lactone hydrolysis[1]. Autoxidation can also lead to the formation of epoxides and ketones[2].
Troubleshooting Guide: this compound Solution Instability
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of biological activity | Degradation due to improper pH, high temperature, or light exposure. | - Ensure the pH of the solution is maintained within a stable range (ideally slightly acidic to neutral).- Prepare and store solutions at low temperatures (e.g., on ice during use, -80°C for long-term storage).- Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | - Confirm the identity of the new peaks by comparing with known degradation product standards if available.- Review solution preparation and storage procedures to identify potential causes of degradation.- Implement a forced degradation study to intentionally generate degradation products for peak identification. |
| Precipitation in the solution | - Exceeding the solubility limit of this compound in the chosen solvent.- Degradation leading to the formation of insoluble products. | - Prepare a less concentrated solution.- Use a co-solvent (e.g., a small percentage of DMSO or ethanol) to improve solubility in aqueous buffers.- Filter the solution through a 0.22 µm syringe filter before use, but be aware that this removes the precipitate, lowering the effective concentration. |
| Discoloration of the solution | Oxidation of the compound. | - Prepare solutions using deaerated solvents.- Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon).- Consider the addition of an antioxidant, but validate its compatibility and lack of interference with the experiment. |
Quantitative Data on Stability
While specific quantitative stability data for this compound is limited in public literature, extensive studies on its parent compound, rapamycin, provide valuable insights. The following table summarizes the degradation kinetics of rapamycin under different pH conditions, which can be used as a proxy to estimate the stability of this compound.
Table 1: Apparent Half-Life of Rapamycin in 30/70 (v/v) Acetonitrile-Water Mixtures
| Condition | Apparent pH | Apparent Half-Life (hours) |
| 23.7 mM Ammonium Acetate | 7.3 | 890 |
| 237 mM Ammonium Acetate | 7.3 | 200 |
| Sodium Hydroxide | 12.2 | Reduced by 3 orders of magnitude compared to pH 7.3 |
| Data extrapolated from studies on rapamycin[1][3]. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reversed-phase HPLC method suitable for separating this compound from its potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Rapamycin reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate or other suitable buffer components
2. Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (e.g., with 0.1% ammonium acetate). The gradient should be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Detection Wavelength: 278 nm
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Prepare stock solutions of this compound and rapamycin reference standards in methanol or acetonitrile (e.g., 1 mg/mL).
-
Dilute the stock solutions to a suitable working concentration (e.g., 10 µg/mL) with the initial mobile phase.
-
For stability samples, dilute to the same concentration.
5. Analysis:
-
Inject a blank (mobile phase), reference standards, and stability samples.
-
Identify and quantify the this compound peak based on its retention time and peak area relative to the reference standard.
-
Monitor for the appearance of new peaks and a decrease in the this compound peak area over time.
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
2. Stress Conditions (to be applied to separate aliquots of the stock solution):
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
Visualizations
mTOR Signaling Pathway Inhibition
This compound, like rapamycin, inhibits the mTOR signaling pathway. It first forms a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTOR Complex 1 (mTORC1). This inhibition disrupts downstream signaling, affecting cell growth, proliferation, and survival.
Caption: Inhibition of the mTORC1 signaling pathway by this compound/Rapamycin.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in solution.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: 28-Epirapamycin Experiments
Welcome to the technical support center for 28-Epirapamycin experimentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with this compound.
Disclaimer: this compound is a semi-synthetic derivative and a known impurity of rapamycin.[1] Publicly available data on the specific biological activity, stability, and IC50 values for this compound are limited. The information provided herein is largely based on established protocols and common issues encountered with rapamycin, a potent mTOR inhibitor with a similar structure and mechanism of action.[1] Researchers should consider this guidance as a starting point and perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a semi-synthetic derivative of rapamycin, characterized by a change in the stereochemistry at the 28th carbon position.[1] Like rapamycin, its primary mechanism of action is the inhibition of the mechanistic Target of Rapamycin (mTOR), a crucial kinase in the signaling pathway that regulates cell growth, proliferation, and survival.[1] this compound forms a complex with the FK506-binding protein 12 (FKBP12), which then binds to the mTORC1 complex, inhibiting its downstream signaling.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: Due to its low aqueous solubility, this compound should be dissolved in a suitable organic solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).[1] Ensure the compound is completely dissolved by vortexing or brief sonication. It is recommended to store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] One supplier suggests that stock solutions stored at -80°C are stable for 6 months, and at -20°C for 1 month.
Q3: My this compound is precipitating when I dilute it in my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution in aqueous media is a common issue with rapamycin and its analogs due to their hydrophobic nature. To mitigate this:
-
Slow Dilution: Add the aqueous medium to your concentrated DMSO stock solution slowly while vortexing or mixing.
-
Pre-warm Media: Warming the cell culture medium to 37°C before adding the stock solution can improve solubility.[1]
-
Serial Dilutions: Perform serial dilutions of the DMSO stock in pre-warmed media, ensuring thorough mixing at each step.[1]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced effects.
Q4: I am not observing the expected inhibitory effect on cell proliferation with this compound. What are the possible reasons?
A4: Several factors could contribute to a lack of efficacy:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to mTOR inhibitors, which can be influenced by their genetic background and the activation status of the PI3K/Akt/mTOR pathway.[3]
-
Concentration and Duration: The effective concentration and treatment duration can vary significantly between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[1]
-
Drug Stability: this compound, like rapamycin, can be unstable in aqueous solutions. Prepare fresh dilutions from a frozen stock for each experiment.
-
Compound Quality: Ensure the purity and integrity of your this compound compound.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays
| Potential Cause | Troubleshooting Suggestion |
| Compound Degradation | Prepare fresh dilutions of this compound from frozen aliquots for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent Cell Culture Conditions | Maintain consistency in cell passage number, seeding density, and growth phase, as these can influence the cellular response to treatment. |
| Variable DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells, including vehicle controls. |
| Cell Line Misidentification/Contamination | Regularly authenticate your cell lines using methods like STR profiling and test for mycoplasma contamination.[4] |
Issue 2: Difficulties in the Semi-synthesis and Purification of this compound
| Problem | Potential Cause | Troubleshooting Suggestion |
| Low Conversion of Rapamycin | Inactive catalyst (e.g., Titanium tetraisopropoxide). Insufficient reaction time. | Use a fresh or purified catalyst. Monitor the reaction progress using HPLC to ensure it reaches equilibrium.[5] |
| Low Yield of this compound | The reaction has reached its equilibrium point. Product degradation during workup. | The equilibrium ratio is an inherent limitation. Optimize workup conditions by avoiding acidic or basic environments.[5] |
| Poor Separation of Diastereomers | Inappropriate HPLC column or unoptimized mobile phase. | For reversed-phase HPLC, a C8 or C18 column with a methanol/water or acetonitrile/water mobile phase is a good starting point. For normal-phase HPLC, a silica column with a non-polar/polar solvent mixture can be used.[5] |
Quantitative Data
As specific experimental data for this compound is limited, the following tables provide data for rapamycin, which can be used as a reference point for experimental design.
Table 1: Representative IC50 Values for Rapamycin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| HEK293 | Human Embryonic Kidney | 0.1 | Not Specified |
| B16 | Melanoma | 84.14 | 48 |
| HeLa | Cervical Cancer | 100-400 | 48 |
| A549 | Lung Cancer | 32.99 | Not Specified |
| J82 | Urothelial Carcinoma | ~1 | 48 |
| T24 | Urothelial Carcinoma | ~1 | 48 |
| RT4 | Urothelial Carcinoma | ~1 | 48 |
| UMUC3 | Urothelial Carcinoma | ~10 | 48 |
Note: IC50 values are highly dependent on the experimental conditions, including cell density, serum concentration, and the specific viability assay used.[1][6][7] It is crucial to determine the IC50 value of this compound empirically in your cell line of interest.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration |
| -80°C | up to 6 months |
| -20°C | up to 1 month |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
Western Blot Analysis of mTOR Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the mTOR pathway following treatment with this compound.[2]
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time. Include vehicle and positive controls (e.g., rapamycin).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
Sample Preparation: Normalize protein samples to the same concentration, add Laemmli sample buffer, and heat at 95-100°C for 5-10 minutes.[2]
-
SDS-PAGE and Transfer: Separate the protein lysates on a Tris-glycine gel and transfer the proteins to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total mTOR, p70S6K, S6, and 4E-BP1 overnight at 4°C.[2][9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a typical MTT cell viability assay.
Caption: A logical troubleshooting guide for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the interactions of rapamycin with target receptors in A549 cancer cells: insights from molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 28-Epirapamycin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to 28-Epirapamycin in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a semi-synthetic derivative of rapamycin, a macrolide antibiotic.[1] It functions as an inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] Specifically, this compound, like rapamycin, primarily targets mTOR Complex 1 (mTORC1).[3] This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in susceptible, rapidly dividing cells, making it a compound of interest for cancer research.[1]
Q2: My cells have developed resistance to this compound. What are the common molecular mechanisms of resistance?
A2: Resistance to mTOR inhibitors like this compound can arise through several mechanisms:
-
Activation of Alternative Signaling Pathways: A primary mechanism of acquired resistance is the activation of pro-survival signaling pathways that bypass the mTORC1 blockade. The two most common pathways are:
-
PI3K/AKT Pathway: Inhibition of mTORC1 can relieve a negative feedback loop, leading to the increased phosphorylation and activation of AKT, which promotes cell survival.[4][5]
-
MAPK/ERK Pathway: Similarly, mTORC1 inhibition can lead to the activation of the MAPK/ERK signaling cascade, contributing to cell proliferation and survival.[4][6]
-
-
Mutations in the mTOR Gene: Acquired mutations in the FRB (FKBP12-Rapamycin Binding) domain of mTOR can prevent the binding of the drug-FKBP12 complex, rendering the inhibitor ineffective.[7]
-
Increased Expression of Downstream Effectors: Elevated expression of proteins downstream of mTOR, such as eIF4E, can also confer resistance.
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line versus the parental, sensitive cell line. A significant increase (often 3- to 10-fold or higher) in the IC50 value for the resistant line is a clear indicator of acquired resistance.[8]
Q4: What are the recommended strategies to overcome this compound resistance in my cell line?
A4: The most effective strategy is typically combination therapy. Based on the common resistance mechanisms, consider the following combinations:
-
Dual PI3K/mTOR Inhibition: Combining this compound with a PI3K inhibitor can counteract the activation of the PI3K/AKT survival pathway.[1][9]
-
Combination with MAPK/MEK Inhibitors: Co-treatment with a MEK inhibitor (like U0126 or PD0325901) can block the compensatory activation of the MAPK/ERK pathway.[4][10]
-
Use of Second- or Third-Generation mTOR Inhibitors: If resistance is due to mTOR mutations, newer generations of mTOR inhibitors that have different binding mechanisms may be effective. For example, ATP-competitive mTOR kinase inhibitors (TORKi) or bivalent inhibitors like RapaLink could be considered.[11]
Troubleshooting Guides
Problem: Unexpected Cell Death or Toxicity in Control (Untreated) Cells
| Possible Cause | Suggested Solution |
| Cell line contamination (e.g., mycoplasma) | Test for mycoplasma contamination. If positive, discard the cell line and start with a fresh, uncontaminated stock. |
| Suboptimal cell culture conditions | Ensure proper incubator conditions (temperature, CO2, humidity). Use fresh, pre-warmed media and serum of appropriate quality. |
| High cell density leading to nutrient depletion | Seed cells at an optimal density to avoid overgrowth and nutrient depletion during the experiment. |
Problem: Inconsistent Results in Cell Viability Assays
| Possible Cause | Suggested Solution |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates to ensure even distribution. |
| Edge effects in 96-well plates | Avoid using the outermost wells of the plate, as they are prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate drug dilutions | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing. |
| Variable incubation times | Standardize the incubation time with the drug and the viability reagent across all experiments. |
Problem: No or Weak Signal in Western Blot for Phosphorylated Proteins
| Possible Cause | Suggested Solution |
| Protein degradation or dephosphorylation | Prepare cell lysates on ice using a lysis buffer supplemented with fresh protease and phosphatase inhibitors.[12] |
| Insufficient protein loading | Quantify protein concentration using a BCA or Bradford assay and load equal amounts of protein (typically 20-30 µg) per lane.[12] |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage) for your specific gel and membrane type. For large proteins like mTOR, consider an overnight wet transfer at a lower voltage.[13] |
| Primary antibody issues | Use a primary antibody validated for western blotting at the recommended dilution. Incubate overnight at 4°C with gentle agitation.[14] |
Quantitative Data Summary
The following tables provide illustrative data. Researchers should determine the specific values for their experimental system.
Table 1: Illustrative IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) |
| Parental Sensitive (e.g., MCF-7) | This compound | 10 |
| Resistant (e.g., MCF-7/EpiR) | This compound | 500 |
| Resistant (e.g., MCF-7/EpiR) | This compound + PI3K Inhibitor (1 µM) | 50 |
| Resistant (e.g., MCF-7/EpiR) | This compound + MEK Inhibitor (1 µM) | 75 |
Table 2: Example of Western Blot Densitometry Analysis
| Cell Line | Treatment | p-AKT/Total AKT Ratio | p-S6K/Total S6K Ratio |
| Parental Sensitive | Control | 1.0 | 1.0 |
| Parental Sensitive | This compound (100 nM) | 0.8 | 0.2 |
| Resistant | Control | 2.5 | 1.2 |
| Resistant | This compound (100 nM) | 2.8 | 1.1 |
| Resistant | This compound + PI3K Inhibitor | 0.5 | 0.3 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a stepwise method for generating a resistant cell line.[8]
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound for the parental cell line.
-
Initial exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and passage: When the cells reach 70-80% confluency, passage them and re-seed in fresh media with the same drug concentration. Initially, cell growth may be slow.
-
Dose escalation: Once the cells are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments).
-
Repeat: Continue this process of stepwise dose escalation over several months.
-
Characterize resistance: Periodically, test the IC50 of the cultured cells to monitor the development of resistance. A stable, significantly higher IC50 indicates the establishment of a resistant cell line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different passage numbers.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing cell viability in a 96-well format.[15][16]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound (and any combination drugs) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of mTOR Pathway Proteins
This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway.[12][13]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound and/or other inhibitors for the desired time.
-
Place plates on ice, aspirate the medium, and wash once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-AKT, anti-AKT, anti-p-S6K, anti-S6K) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometry analysis to quantify the protein expression levels.
-
Visualizations
Caption: Workflow for developing and overcoming this compound resistance.
Caption: mTOR signaling and resistance pathways with combination therapy targets.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of mTOR and MAPK Inhibitors—A Potential Way to Treat Renal Cell Carcinoma | MDPI [mdpi.com]
- 7. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [pubs.lib.uiowa.edu]
- 10. The combination of rapamycin and MAPK inhibitors enhances the growth inhibitory effect on Nara-H cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. benchchem.com [benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: 28-Epirapamycin Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 28-Epirapamycin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a semi-synthetic macrolide antibiotic and a derivative of Rapamycin.[1][2] As an epimer of Rapamycin, it is understood to share the same primary mechanism of action, functioning as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR) signaling pathway.[1][2] Specifically, it is presumed to primarily inhibit mTOR Complex 1 (mTORC1).[1][3] This inhibition disrupts downstream signaling, leading to the suppression of protein synthesis, which can induce cell cycle arrest (typically in the G1 phase) and apoptosis in many cancer cell lines.[1]
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. To ensure the compound is completely dissolved, vortexing and brief sonication may be necessary. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, prepare fresh dilutions from the frozen stock. The compound is unstable in aqueous solutions, with degradation being dependent on pH and temperature.
Q3: What are the expected effects of this compound on cell proliferation?
Treatment with this compound is expected to lead to a dose- and time-dependent decrease in the number of viable cells compared to untreated controls.[2] This is due to the inhibition of the mTOR pathway, which is anticipated to cause cell cycle arrest in the G1 phase and may also induce autophagy.[2]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
-
Problem: I am not observing the expected inhibition of cell proliferation after treatment with this compound.
-
Possible Causes & Solutions:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to mTOR inhibitors, which can be influenced by their genetic background, such as the status of the PI3K/Akt/mTOR pathway. It is advisable to test a panel of cell lines to find a sensitive model.
-
Concentration and Duration: The effective concentration can vary significantly. Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to micromolar) and vary the treatment duration (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.[4]
-
Compound Stability: Ensure that fresh dilutions of this compound are prepared for each experiment from a properly stored, frozen stock. Avoid repeated freeze-thaw cycles.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the drug dilutions to account for any solvent-induced effects. The final DMSO concentration in cell culture should typically be kept below 0.5%.
-
Issue 2: Precipitation of this compound in Aqueous Media
-
Problem: My this compound solution is precipitating when I dilute it in my cell culture medium.
-
Possible Causes & Solutions:
-
Low Aqueous Solubility: Rapamycin and its analogs have low aqueous solubility.
-
Slow Dilution: Add the aqueous medium to your concentrated DMSO stock solution slowly while vortexing or mixing. Avoid adding the DMSO stock directly to the full volume of the aqueous buffer.
-
Serial Dilution: Perform serial dilutions in your organic solvent (e.g., DMSO) to lower the concentration before the final dilution into the aqueous medium.
-
Pre-warmed Media: Warming the cell culture medium to 37°C before adding the inhibitor stock solution can sometimes improve solubility.
-
-
Issue 3: Variability in Experimental Results
-
Problem: I am observing significant variability between replicate experiments.
-
Possible Causes & Solutions:
-
Drug Stability: As mentioned, prepare fresh dilutions for each experiment.
-
Solvent Consistency: Use a consistent source and grade of solvent (e.g., DMSO) for preparing stock solutions.
-
Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and the growth phase of the cells, as these factors can all influence the cellular response to treatment.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following tables present illustrative data based on the known activity of Rapamycin. Researchers should determine the specific values for this compound empirically.
Table 1: Illustrative Anti-proliferative Activity (IC50) of Rapamycin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| HEK293 | Human Embryonic Kidney | 0.1 | Not Specified |
| B16 | Melanoma | 84.14 | 48 |
| HeLa | Cervical Cancer | 100-400 | 48 |
| Human Venous Malformation Endothelial Cells | Venous Malformation | ~220 (100 ng/ml) | 48 |
| Human Venous Malformation Endothelial Cells | Venous Malformation | ~22 (10 ng/ml) | 72 |
Note: These values are for Rapamycin and should serve as a reference for designing experiments with this compound.[2]
Table 2: Hypothetical In Vitro Biochemical Assay Data for this compound
| Compound | Target | Expected IC50 (nM) |
| This compound | mTORC1 | Low nM |
| This compound | mTORC2 | High nM to µM |
| Rapamycin (Control) | mTORC1 | ~1 |
| Rapamycin (Control) | mTORC2 | >1000 |
This table presents hypothetical data to guide the validation of this compound as an mTOR inhibitor.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on a cancer cell line of interest.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium.
-
Treatment: Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Shake the plate on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Cellular Western Blot Assay for mTORC1 Inhibition
-
Objective: To assess the inhibitory effect of this compound on the mTORC1 signaling pathway by measuring the phosphorylation of a key downstream target.
-
Methodology:
-
Cell Seeding and Treatment: Seed a suitable cell line (e.g., HEK293, MCF-7) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, 12, 24 hours). Include a vehicle control and a positive control like Rapamycin.
-
Cell Lysis: Place the culture dishes on ice, wash the cells twice with ice-cold PBS, and then add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for phosphorylated S6 Kinase (p-S6K T389) as a marker for mTORC1 inhibition. Also, probe a separate blot or strip and re-probe the same blot for total S6K and a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Use a suitable secondary antibody and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control to determine the relative changes in protein phosphorylation.
-
Visualizations
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: A logical workflow for investigating this compound.
References
minimizing off-target effects of 28-Epirapamycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 28-Epirapamycin. The information aims to help minimize off-target effects and guide experimental design.
Disclaimer: this compound is a stereoisomer of Rapamycin (sirolimus).[1] Due to limited publicly available data specifically for this compound, much of the information provided, including potential off-target effects and mitigation strategies, is extrapolated from the extensive research on Rapamycin and other mTOR inhibitors.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, like Rapamycin, is an inhibitor of the mechanistic Target of Rapamycin (mTOR).[3] It forms a complex with the intracellular protein FKBP12. This complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[1][2]
Q2: What are the potential off-target effects of this compound?
The primary off-target concern for Rapamycin and its analogs, likely including this compound, is the inhibition of mTOR Complex 2 (mTORC2). While mTORC1 is the primary target, prolonged or high-dose treatment with Rapamycin can also disrupt mTORC2 assembly and function.[4] Inhibition of mTORC2 is associated with adverse metabolic effects, such as hyperglycemia and hyperlipidemia.[4][5]
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental results. Key strategies include:
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Dose Optimization: Use the lowest effective concentration of this compound. A thorough dose-response analysis should be performed to determine the optimal concentration that inhibits mTORC1 signaling without significantly affecting mTORC2.
-
Time-Course Experiments: Limit the duration of exposure to this compound. Chronic exposure is more likely to lead to off-target effects, including the inhibition of mTORC2.[4]
-
Selective Monitoring: Routinely assess the phosphorylation status of downstream effectors of both mTORC1 (e.g., p-S6K, p-4E-BP1) and mTORC2 (e.g., p-Akt Ser473) to monitor the selectivity of your treatment.[6]
Q4: How do I determine the selectivity of this compound for mTORC1 over mTORC2?
Western blotting is a standard method to assess selectivity. By comparing the phosphorylation levels of key downstream targets of mTORC1 and mTORC2 at various concentrations of this compound, you can determine its selectivity profile. A compound is considered mTORC1-selective if it inhibits the phosphorylation of S6K and 4E-BP1 at lower concentrations than those required to inhibit the phosphorylation of Akt at Ser473.[6][7]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability or proliferation assays.
-
Possible Cause: Inconsistent drug concentration or cell seeding density.
-
Solution: Ensure accurate serial dilutions of this compound for each experiment. Use a consistent cell seeding density and allow cells to adhere and stabilize before adding the compound.
-
-
Possible Cause: Variation in cell culture conditions.
-
Solution: Maintain consistent cell culture conditions, including media composition, serum concentration, and incubation time. Serum starvation followed by growth factor stimulation can help synchronize cells and provide a clearer readout of mTOR pathway inhibition.[4]
-
Problem 2: High levels of apoptosis or cytotoxicity observed at expected therapeutic concentrations.
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Possible Cause: Off-target effects leading to cellular stress.
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Solution: Perform a dose-response and time-course experiment to find the optimal window for mTORC1 inhibition with minimal cytotoxicity. Assess markers of apoptosis (e.g., cleaved caspase-3) alongside mTOR pathway inhibition.
-
-
Possible Cause: The specific cell line is highly sensitive to mTOR inhibition.
-
Solution: Compare the effects of this compound with Rapamycin in the same cell line to determine if the observed cytotoxicity is a general feature of mTOR inhibition in that model.
-
Problem 3: Difficulty in detecting a clear inhibition of mTORC1 signaling.
-
Possible Cause: Suboptimal antibody performance in Western blotting.
-
Solution: Validate your primary antibodies for phosphorylated and total proteins of the mTOR pathway. Use appropriate blocking buffers and antibody concentrations as recommended by the manufacturer.
-
-
Possible Cause: Low basal mTOR activity in the experimental model.
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Solution: Stimulate the mTOR pathway with growth factors (e.g., insulin, EGF) or serum after a period of starvation to increase the signal-to-noise ratio for detecting inhibition.
-
Quantitative Data Summary
The following tables provide illustrative quantitative data based on studies with Rapamycin, which can serve as a starting point for experiments with this compound. Note: These values should be empirically determined for this compound in your specific experimental system.
Table 1: Comparative In Vitro Inhibitory Activity of Rapamycin
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
| Rapamycin | mTOR | HEK293 cells | 0.1 | [8] |
Table 2: Illustrative Concentration Ranges for Rapamycin in Cell-Based Assays
| Assay Type | Cell Line | Concentration Range | Incubation Time | Reference |
| Cell Viability (MTT) | MCF-7 | 1 - 1000 nM | 72 hours | [6] |
| Western Blot (p-S6K) | HEK293 | 1 - 100 nM | 2 - 24 hours | [6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 and mTORC2 Signaling
This protocol allows for the assessment of the phosphorylation status of key downstream targets of mTORC1 (S6 Kinase) and mTORC2 (Akt).[6]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-S6 Kinase (Thr389)
-
Total S6 Kinase
-
Phospho-Akt (Ser473)
-
Total Akt
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with a range of concentrations of this compound and a vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures cell metabolic activity as an indicator of cell viability following treatment with this compound.[2]
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Visualizations
Caption: mTOR Signaling Pathway and this compound Inhibition.
Caption: Workflow for Minimizing Off-Target Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for the management of adverse events associated with mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Critical roles for mTORC2- and rapamycin-insensitive mTORC1-complexes in growth and survival of BCR-ABL-expressing leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Quality Control of 28-Epirapamycin for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of 28-Epirapamycin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality control important?
A1: this compound is the C28 epimer of Rapamycin (also known as Sirolimus), a potent inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] As an impurity and a related compound of Rapamycin, its accurate identification and quantification are critical for the quality control and stability testing of Rapamycin drug substances and products.[1] Ensuring the purity and identity of this compound is essential for obtaining reliable and reproducible experimental results.
Q2: What are the primary analytical techniques for the quality control of this compound?
A2: The primary analytical techniques are high-performance liquid chromatography (HPLC) for purity assessment and quantification, and liquid chromatography-mass spectrometry (LC-MS) for identity confirmation and sensitive quantification.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also used for definitive structural confirmation.[1]
Q3: Where can I obtain a certified reference standard for this compound?
A3: Certified reference standards for this compound are available from various chemical suppliers. These standards are crucial for the accurate identification and quantification of the compound in your samples and are typically accompanied by a Certificate of Analysis (CoA) detailing their purity and characterization data.[1][3]
Q4: What information should be included in a Certificate of Analysis (CoA) for this compound?
A4: A comprehensive CoA for this compound should include data from various analytical techniques to confirm its identity and purity. This typically includes ¹H-NMR, Mass Spectrometry (MS), and HPLC data. Some suppliers may also provide data from Infrared (IR) spectroscopy and Thermogravimetric Analysis (TGA).
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inappropriate Column | For reversed-phase HPLC, a C18 or C8 column is generally effective. For normal-phase HPLC, a silica column can be used to achieve different selectivity. |
| Unoptimized Mobile Phase | For reversed-phase HPLC, start with a mobile phase of methanol/water or acetonitrile/water and optimize the gradient. For normal-phase, a mixture of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethanol or isopropanol) can be effective. |
| Inadequate Temperature Control | Column temperature can influence resolution. For Rapamycin and its isomers, temperatures between 35°C and 57°C have been reported to be effective. |
| Sample Overload | Reduce the concentration of the injected sample to avoid exceeding the column's capacity. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Compound Instability | This compound, like other rapamycin analogs, is unstable in aqueous solutions. Prepare fresh dilutions for each experiment from a frozen stock solution. Degradation is dependent on pH and temperature. |
| Solvent Variability | Use a consistent source and grade of solvent (e.g., DMSO) for preparing stock solutions to minimize variability. |
| Low Aqueous Solubility | To prevent precipitation when diluting a DMSO stock into an aqueous medium, add the aqueous medium slowly while vortexing or mixing. |
| Inconsistent Cell Culture Conditions | Ensure consistency in cell passage number, seeding density, and growth phase, as these factors can influence the cellular response to treatment. |
Issue 3: Lack of Biological Activity in Cell-Based Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivity to mTOR inhibitors. Perform a dose-response experiment with a wide range of concentrations (e.g., low nanomolar to micromolar) and vary the treatment duration (e.g., 24, 48, 72 hours). |
| Compound Degradation | Ensure the compound has not degraded. Use freshly prepared solutions and verify the purity of the stock solution by HPLC. Rapamycin and its analogs can undergo autoxidation.[4][5] |
| Feedback Loop Activation | Inhibition of mTORC1 can sometimes lead to the activation of upstream signaling pathways, such as the PI3K/Akt pathway, which can promote cell survival. It is advisable to probe for the phosphorylation of Akt (Ser473) to assess this possibility. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a general reversed-phase HPLC method for the analysis of this compound.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[1] |
| Mobile Phase | Gradient of Acetonitrile and Water[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 50°C[1] |
| Detection Wavelength | 278 nm[1] |
| Injection Volume | 20 µL[1] |
System Suitability:
-
The relative standard deviation (RSD) of the peak area for five replicate injections of the this compound reference standard should be less than 2.0%.[1]
-
The resolution between the this compound and Rapamycin peaks should be greater than 1.5.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol provides a general method for the identification of this compound.
Table 2: LC-MS Method Parameters
| Parameter | Recommended Condition |
| LC Conditions | Similar to the HPLC method, optimized for MS compatibility.[1] |
| Ionization Mode | Electrospray Ionization (ESI), positive mode.[1] |
| MS Parameters | Capillary Voltage, Cone Voltage, Source Temperature, and Desolvation Gas Flow should be optimized for the specific instrument.[1] |
| Data Acquisition | Full Scan Mode to determine the precursor ion (m/z) of this compound. Product Ion Scan (MS/MS) to identify characteristic fragment ions. The selected reaction monitoring (SRM) transition for sirolimus is often m/z 931.5 → 864.4; a similar approach should be used for this compound.[1] |
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: mTOR Signaling Pathway Inhibition by this compound.
References
addressing variability in 28-Epirapamycin results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 28-Epirapamycin. The content is tailored for researchers, scientists, and drug development professionals to help mitigate variability and ensure reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is precipitating out of solution when I dilute it in my aqueous cell culture medium. How can I resolve this?
A1: Precipitation of this compound is a common issue due to its hydrophobic nature and low aqueous solubility.[1] To prevent this, follow these recommendations:
-
Primary Solvent: Dissolve this compound in a high-purity organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.
-
Slow Dilution: When preparing your working concentrations, add the aqueous medium to your concentrated DMSO stock solution slowly while vortexing or mixing. Avoid adding the small volume of DMSO stock directly into the full volume of aqueous buffer.[1]
-
Serial Dilutions: It is best practice to perform serial dilutions from your concentrated stock in the organic solvent (e.g., DMSO) to get closer to your final concentration before the last dilution step into the aqueous medium.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced cellular effects.[1] Always include a vehicle control in your experiments with the same final DMSO concentration as your treated samples.[1]
Q2: I am not observing the expected inhibition of cell proliferation after treating my cells with this compound. What are the potential causes?
A2: A lack of observable efficacy can stem from several experimental factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying degrees of sensitivity to mTOR inhibitors. This sensitivity can be influenced by the genetic background of the cells, particularly the status of the PI3K/Akt/mTOR signaling pathway.[1]
-
Concentration and Duration: The effective concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response experiment using a wide range of concentrations (e.g., from low nanomolar to micromolar) and to vary the treatment duration (e.g., 24, 48, and 72 hours) to determine the optimal conditions for your specific cell line.[1]
-
Compound Stability: this compound, like Rapamycin, is unstable in aqueous solutions. It is crucial to prepare fresh dilutions for each experiment from a frozen stock solution.[1]
-
Cell Culture Conditions: The passage number, seeding density, and growth phase of your cells can all influence their response to treatment. Ensure these conditions are kept consistent across experiments to minimize variability.[1]
Q3: My experimental results with this compound are inconsistent between experiments. What are the common sources of this variability?
A3: Inconsistent results are often due to a combination of factors related to the compound, the cells, and the experimental procedure:
-
Drug Stability and Handling: As mentioned, this compound is unstable in aqueous solutions. Always prepare fresh dilutions for each experiment from a frozen stock.[1] Repeated freeze-thaw cycles of the stock solution should be avoided.
-
Solvent Consistency: Use a consistent source and grade of the organic solvent (e.g., DMSO) for preparing all stock solutions to avoid introducing variability from impurities.[1]
-
Cell Culture Consistency: Maintain consistency in cell passage number, seeding density, and the confluency of cells at the time of treatment. Cells in different growth phases can respond differently to mTOR inhibition.[1]
-
Assay Conditions: Ensure that incubation times, temperatures, and reagent concentrations are kept constant for all experiments.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following tables present illustrative data based on the known activity of its parent compound, Rapamycin. Researchers should determine the specific values for this compound empirically in their experimental system.
Table 1: Illustrative IC50 Values for Rapamycin in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | Illustrative IC50 (nM) |
| HEK293 | MTT Assay | 72 | 0.1[1] |
| MCF-7 | SRB Assay | 48 | 1.5 |
| PC-3 | CellTiter-Glo | 72 | 10 |
| U87 MG | MTT Assay | 48 | 5 |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Table 2: Recommended Experimental Conditions for In Vitro Assays
| Parameter | Recommended Range | Notes |
| Cell Seeding Density (96-well plate) | 3,000 - 10,000 cells/well | Optimize for logarithmic growth during the experiment.[1][2] |
| Concentration Range (Dose-Response) | 0.1 nM - 10 µM | A wide range is recommended for initial experiments. |
| Incubation Time (Cell Culture) | 24 - 72 hours | Time-course experiments are advised.[1][2] |
| Final DMSO Concentration | < 0.5% | To avoid solvent toxicity.[1] |
Signaling Pathways and Workflows
The primary cellular pathway affected by this compound is the mTOR signaling pathway.[2]
Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for Western Blot analysis of mTOR pathway proteins.
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.[2] Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
2. Western Blot Analysis of mTOR Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the mTOR pathway, such as S6K1 and 4E-BP1.[2]
-
Sample Preparation: After treating cells with this compound for the desired time, wash them with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of mTOR, S6K1, and 4E-BP1 overnight at 4°C.[2]
-
Wash the membrane three times with TBST.[2]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again with TBST.[2]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[2]
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[2]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.[2]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the different cell populations.[2] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[2]
References
Technical Support Center: Optimization of 28-Epirapamycin In Vivo Delivery
Disclaimer: Publicly available data on the specific in vivo delivery and optimization of 28-Epirapamycin are limited as it is primarily known as a semi-synthetic derivative and impurity of rapamycin.[1][2][3] The following guidance is largely based on established protocols and common issues encountered with its parent compound, rapamycin, a potent mTOR inhibitor with a similar structure and mechanism of action.[1][3] Researchers must consider this information as a foundational guide and perform their own system-specific validation and optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound in vivo?
A1: The primary challenges stem from its low aqueous solubility and potential instability. Like rapamycin, this compound is highly lipophilic, which can lead to precipitation in aqueous-based physiological fluids, poor absorption, and inconsistent bioavailability.[1] Furthermore, its stability is pH and temperature-dependent, requiring careful formulation and handling to prevent degradation.[1]
Q2: Which solvents or vehicle systems are recommended for in vivo administration?
A2: For preclinical studies, a common approach for rapamycin and its analogs involves creating a stock solution in an organic solvent like DMSO or ethanol.[1] This stock is then diluted into a vehicle suitable for injection, such as a mixture of PEG 400, Tween 80, and saline. The final concentration of the organic solvent should be minimized to avoid toxicity. Always include a vehicle-only control group in your experiments to account for any effects of the delivery vehicle itself.[1]
Q3: How should this compound stock solutions be stored?
A3: Stock solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[4] It is recommended to prepare fresh dilutions for each experiment from a frozen stock, as the compound is unstable in aqueous solutions.[1]
Q4: What is the expected mechanism of action for this compound?
A4: As an epimer of rapamycin, this compound is expected to exert its effects by inhibiting the mechanistic Target of Rapamycin (mTOR), specifically the mTOR Complex 1 (mTORC1). This action involves forming a complex with the intracellular protein FKBP12, which then binds to mTORC1, inhibiting its kinase activity.[5] This leads to the dephosphorylation of downstream targets like p70S6K and 4E-BP1, resulting in the suppression of protein synthesis and cell proliferation.[3]
Troubleshooting Guides
Issue 1: Low or Variable Bioavailability
| Potential Cause | Troubleshooting Steps |
| Precipitation upon Injection | The drug is precipitating out of the vehicle when introduced to the bloodstream. To address this: • Increase the concentration of solubilizing agents (e.g., Tween 80, Cremophor EL) in the vehicle. • Consider alternative formulation strategies such as lipid-based formulations or nanoparticles. • Administer the formulation slowly to allow for gradual dilution in the bloodstream. |
| Poor Absorption | The route of administration may not be optimal. If using oral gavage, poor absorption can be a major issue. • For systemic exposure, intraperitoneal (i.p.) or intravenous (i.v.) injection is often more reliable for rapamycin analogs.[5] • Evaluate different administration routes to find the most effective for your model. |
| Drug Degradation | The compound may be degrading either in the formulation vehicle or in vivo. • Ensure the pH of your formulation is near neutral and avoid exposure to harsh conditions.[2] • Prepare formulations fresh before each use. • Quantify the drug concentration in plasma at various time points post-administration to assess its pharmacokinetic profile.[6] |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | Minor variations in formulation preparation can lead to significant differences in drug delivery. • Standardize the formulation protocol completely. Ensure all components are fully dissolved and the mixture is homogenous. • Prepare a single batch of formulation for all animals in an experimental group. |
| Animal-to-Animal Variation | Biological differences between animals can contribute to variability. • Ensure consistency in animal age, weight, and strain. • Increase the number of animals per group to improve statistical power. |
| Inconsistent Dosing | Inaccurate administration of the dose volume. • Use calibrated equipment for all injections. • Ensure the person administering the dose is well-trained and consistent in their technique. |
| Compound Instability | The compound degrades in the stock solution or final formulation. • Always use fresh dilutions from a validated frozen stock.[1] • Protect the compound from light and run the reaction under an inert atmosphere if side-product formation is suspected.[2] |
Issue 3: Lack of Expected Efficacy or Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| Insufficient Dose | The concentration of the drug reaching the target tissue may be too low. • Perform a dose-response study to determine the optimal effective dose in your model.[1] • Use analytical methods like LC-MS/MS to measure drug concentration in target tissues.[6][7] |
| Feedback Loop Activation | Inhibition of mTORC1 can sometimes lead to the activation of upstream survival pathways, such as PI3K/Akt signaling, which can counteract the intended effect.[1] • Perform Western blot analysis on tissue lysates to check the phosphorylation status of Akt (Ser473) and other relevant pathway markers. |
| Off-Target Effects | While this compound is expected to be specific for mTORC1, high concentrations or prolonged treatment could potentially inhibit mTORC2 assembly.[1] Potential metabolic side effects like hyperglycemia have also been noted with mTOR inhibitors.[1] • Confirm target engagement by analyzing the phosphorylation of mTORC1 downstream effectors (p70S6K, 4E-BP1) in your target tissue.[3] • Monitor for potential metabolic changes in treated animals. |
Quantitative Data (Reference: Rapamycin)
The following tables provide reference data for rapamycin, which can serve as a starting point for designing experiments with this compound.
Table 1: In Vivo Efficacy of Rapamycin in a Murine Heart Transplant Model Data serves as an example of expected efficacy for an mTOR inhibitor in an immunosuppression model.
| Treatment | Dose (mg/kg) | Mean Survival Time (MST) (days) | Reference |
| Untreated Control | - | 6.3 ± 0.5 | [5] |
| Rapamycin (i.v.) | 0.08 | 34.4 ± 12.1 | [5] |
| Rapamycin (i.v.) | 0.8 | 74.1 ± 20.2 | [5] |
Table 2: Pharmacokinetic Parameters of Rapamycin in Renal Transplant Patients This data illustrates typical pharmacokinetic values for rapamycin in a clinical setting.
| Parameter | Value | Reference |
| Cmax (ng/mL) | 14.4 ± 5.3 | [5] |
| Tmax (h) | 1.4 ± 0.9 | [5] |
| Terminal Half-life (t½; h) | 62 ± 16 | [5] |
| Therapeutic Trough Concentration (ng/mL) | 5 - 15 | [5] |
Experimental Protocols
Protocol 1: General Protocol for Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol provides a framework for the sensitive quantification of this compound in samples like plasma or tissue homogenates, based on established methods for rapamycin.[6]
-
Sample Preparation:
-
To a 100 µL aliquot of the biological sample (e.g., plasma, tissue homogenate), add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) that contains a suitable internal standard.[6]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[6]
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a high-resolution reversed-phase HPLC column (e.g., C18) to separate this compound from its parent compound and other metabolites.[6] The mobile phase will typically consist of a gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[6] Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.
-
-
Data Analysis:
-
Generate a calibration curve using standard solutions of known this compound concentrations.
-
Quantify the concentration of this compound in the unknown samples by comparing its peak area ratio (relative to the internal standard) against the calibration curve.
-
Protocol 2: Western Blot Analysis for mTOR Pathway Inhibition in Tissue
This protocol assesses the phosphorylation status of key mTOR pathway proteins in tissue lysates following treatment with this compound.
-
Tissue Lysis:
-
Excise the target tissue from the animal and immediately flash-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[8]
-
Collect the supernatant and determine the protein concentration using a BCA or similar protein assay.[8]
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.[8]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against key mTOR pathway targets (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like actin) overnight at 4°C.[3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[3]
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control to determine the relative inhibition of the mTOR pathway.[3]
-
Visualizations
Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for the preclinical in vivo assessment of this compound.
Caption: A logical workflow for troubleshooting poor in vivo efficacy of this compound.
References
Technical Support Center: Synthesis of 28-Epirapamycin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 28-Epirapamycin. The information is presented in a user-friendly question-and-answer format to directly address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
This compound is a stereoisomer (epimer) of Rapamycin (also known as Sirolimus), a macrolide with potent immunosuppressive and anti-proliferative properties.[1] The challenge in its synthesis lies in the selective inversion of the stereochemistry at the C28 position of the complex rapamycin molecule, which has 15 stereocenters.[2] This requires precise chemical manipulation to avoid unwanted side reactions and degradation of the sensitive rapamycin scaffold.[3][4]
Q2: What is the most common method for synthesizing this compound?
The most prevalent method for the synthesis of this compound is the semi-synthesis from rapamycin through a Lewis acid-catalyzed epimerization.[3] Titanium tetraisopropoxide (Ti(OiPr)₄) is a frequently used catalyst for this transformation, which is typically carried out in an anhydrous organic solvent like dichloromethane (CH₂Cl₂) at room temperature.[3]
Q3: What is the underlying mechanism of the Ti(OiPr)₄-mediated epimerization?
The epimerization proceeds through a retro-aldol/aldol reaction sequence.[3][5] This process involves the opening of the macrocyclic ring between the C28 and C29 positions, which allows for the inversion of the stereocenter at C28. A subsequent re-cyclization (aldol reaction) yields a mixture of diastereomers, with this compound being the major product at equilibrium.[3]
Q4: What are the primary side products, and how can their formation be minimized?
A common side product is secorapamycin, which is the ring-opened hydrolysis product of rapamycin.[3] Its formation can be minimized by using strictly anhydrous reaction conditions. Rapamycin is also susceptible to degradation under acidic or basic conditions and can undergo autoxidation.[3][4] To minimize side product formation, it is crucial to use dry solvents, an inert atmosphere (e.g., argon or nitrogen), and avoid exposure to strong acids, bases, and light.[3]
Q5: How is this compound purified from the reaction mixture?
High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating this compound from the starting material (rapamycin) and other diastereomeric byproducts.[1][3] Both reversed-phase and normal-phase preparative HPLC can be employed for purification.[1]
Q6: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C under an inert atmosphere. Stock solutions are typically prepared in DMSO and should be stored at -80°C for up to six months or at -20°C for up to one month to minimize degradation.[6] The compound is unstable in aqueous solutions.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Rapamycin | 1. Inactive catalyst (Ti(OiPr)₄).2. Insufficient reaction time.3. Low reaction temperature. | 1. Use a fresh, unopened bottle of Ti(OiPr)₄ or purify the existing stock. The catalyst is highly sensitive to moisture.2. Monitor the reaction progress by HPLC to ensure it has reached equilibrium, which can take several hours.3. A slight increase in temperature (e.g., to 30-40°C) may increase the reaction rate, but higher temperatures can promote degradation.[3] |
| Low Yield of this compound Despite Good Conversion | 1. The reaction has reached its thermodynamic equilibrium.2. Degradation of the product during workup or purification. | 1. The equilibrium ratio is an inherent limitation of this reaction. Strategies to shift the equilibrium, such as selective crystallization, are not commonly reported.2. Avoid exposure to acidic or basic conditions during workup. Use a neutral quench, such as a saturated aqueous sodium bicarbonate solution.[3] Minimize the product's contact time with silica gel if using normal-phase chromatography.[3] |
| Formation of Significant Amounts of Secorapamycin | Presence of water in the reaction mixture. | 1. Use anhydrous solvents. Dry dichloromethane over a suitable drying agent (e.g., CaH₂) and distill it before use.2. Ensure all glassware is thoroughly oven-dried before use.3. Conduct the reaction under a dry, inert atmosphere (argon or nitrogen).[3] |
| Poor Separation of Diastereomers by HPLC | 1. Inappropriate HPLC column.2. Unoptimized mobile phase. | 1. For reversed-phase HPLC, a C8 or C18 column is generally effective. For normal-phase HPLC, a silica column can be used.2. For reversed-phase separation, a mobile phase of methanol/water or acetonitrile/water is a good starting point. For normal-phase, a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethanol or isopropanol can be utilized. Methodical optimization of the solvent gradient and isocratic holds is necessary.[1][3] |
| Presence of Multiple Unidentified Peaks in HPLC Chromatogram | 1. Autoxidation of rapamycin and its epimers.2. Use of a non-inert atmosphere during reaction or storage. | 1. Degas all solvents before use.2. Keep the reaction mixture and the purified product under an inert atmosphere and protected from light.[3] |
Quantitative Data Summary
The epimerization of rapamycin results in a thermodynamic equilibrium of four diastereomers. The approximate ratio at equilibrium is a key factor influencing the theoretical maximum yield of this compound.
Table 1: Equilibrium Composition of Rapamycin Epimerization [3]
| Compound | Stereochemistry at C28 | Stereochemistry at C29 | Approximate Ratio at Equilibrium |
| Rapamycin | R | S | 1 |
| This compound | S | S | ~7 |
| Diastereomer 3 | R | R | 1 |
| Diastereomer 4 | S | R | 1 |
| Data is based on the Ti(OiPr)₄ mediated epimerization of rapamycin as reported in the literature. The exact ratios can vary based on specific reaction conditions. |
Table 2: Typical Parameters for Preparative HPLC Purification of this compound [1]
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | C8 or C18 | Silica |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | n-Hexane/Ethanol or n-Hexane/Isopropanol |
| Detection | UV at 278 nm | UV at 278 nm |
| Column Temperature | 35-57 °C | Ambient |
| These are starting parameters and will likely require optimization for specific crude mixtures and instrument setups. |
Experimental Protocols
Detailed Methodology for the Semi-synthesis of this compound
Objective: To epimerize rapamycin at the C28 position to obtain this compound.
Materials:
-
Rapamycin
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
-
HPLC system for reaction monitoring and purification
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve rapamycin in anhydrous dichloromethane. A typical starting concentration is in the range of 10-50 mg/mL.[3]
-
Reaction Initiation: To the stirred solution of rapamycin at room temperature, add titanium (IV) isopropoxide. A typical catalyst loading is between 0.5 to 2.0 equivalents relative to rapamycin.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30-60 minutes) and analyzing them by HPLC. The reaction is expected to reach equilibrium after several hours.[3]
-
Reaction Quench: Once the HPLC analysis shows that the ratio of diastereomers is stable (i.e., the reaction has reached equilibrium), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[3]
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane. Combine the organic layers and wash with brine.[3]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[3]
-
Purification: Purify the resulting crude mixture of diastereomers by preparative HPLC to isolate this compound.[1][3]
Visualizations
Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the semi-synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. benchchem.com [benchchem.com]
- 4. chimia.ch [chimia.ch]
- 5. Selective epimerization of rapamycin via a retroaldol/aldol mechanism mediated by titanium tetraisopropoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Specificity of 28-Epirapamycin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 28-Epirapamycin. The focus is on strategies to enhance its specificity as an inhibitor of the mechanistic target of rapamycin (mTOR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a semi-synthetic derivative and epimer of rapamycin. Its mechanism of action is understood to be analogous to that of rapamycin, which involves forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12). This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein, primarily inhibiting the mTOR Complex 1 (mTORC1). This allosteric inhibition prevents the phosphorylation of downstream mTORC1 substrates, such as p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of cell growth, proliferation, and autophagy.
Q2: What are the known off-target effects of rapamycin and its analogs like this compound?
While rapamycin and its analogs are highly specific for mTOR, a primary "off-target" effect, particularly with prolonged or high-concentration exposure, is the inhibition of mTOR Complex 2 (mTORC2).[1] Although mTORC2 is generally considered rapamycin-insensitive in acute settings, long-term treatment can disrupt mTORC2 assembly and signaling in certain cell types.[1] This can lead to undesirable side effects such as metabolic dysregulation, including hyperglycemia and hyperlipidemia. Other potential off-target effects, though less common, can arise from the promiscuity of kinase inhibitors in general.
Q3: How can I enhance the specificity of this compound for mTORC1 over mTORC2 in my experiments?
Enhancing the specificity of this compound for mTORC1 is a key consideration for mitigating off-target effects. Here are several strategies:
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule (e.g., treating for a shorter period, followed by a drug-free period) has been shown to more selectively inhibit mTORC1 while having a reduced impact on mTORC2.[2]
-
Concentration Optimization: Use the lowest effective concentration of this compound that achieves mTORC1 inhibition. A dose-response experiment is crucial to determine the optimal concentration that minimizes effects on mTORC2.
-
Medicinal Chemistry Approaches: For drug development professionals, modifying the structure of rapamycin analogs can enhance mTORC1 selectivity. This can be achieved by designing compounds that have increased binding specificity for FKBP51 over FKBP12, as the rapamycin-FKBP51 complex has been shown to specifically inhibit mTORC1.[3] Another strategy involves redesigning the inhibitor to interact with non-conserved residues in the target's binding pocket.[4]
-
Chemical Genetics: A sophisticated approach involves using a chemically modified rapamycin analog ("bumped" rapamycin) in conjunction with cells expressing a mutant FKBP12 with a corresponding "hole." This allows for tissue- or cell-type-specific mTOR inhibition, providing a high degree of specificity.[5]
Q4: How can I experimentally verify the specificity of this compound for mTORC1?
To confirm that this compound is selectively inhibiting mTORC1 in your experimental system, you can perform the following assays:
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Western Blot Analysis of Downstream Effectors: Assess the phosphorylation status of key downstream targets of mTORC1 and mTORC2.
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mTORC1 substrates: p-S6K (Thr389), p-4E-BP1 (Thr37/46), p-S6 (Ser235/236 or Ser240/244). A decrease in phosphorylation indicates mTORC1 inhibition.
-
mTORC2 substrate: p-Akt (Ser473). A lack of change or a delayed decrease in phosphorylation suggests mTORC1 selectivity.
-
-
In Vitro Kinase Assay: Immunoprecipitate mTORC1 and mTORC2 separately and perform an in vitro kinase assay in the presence of this compound. This will directly measure the inhibitory effect on each complex.
-
Immunoprecipitation-Western Blot: Perform immunoprecipitation of mTOR and then blot for raptor (a key component of mTORC1) and rictor (a key component of mTORC2) to assess the integrity of the complexes after treatment. Prolonged rapamycin treatment can disrupt mTORC2 assembly.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of mTORC1 signaling observed. | 1. Compound inactivity: this compound may have degraded. 2. Insufficient concentration: The concentration used may be too low for the specific cell line. 3. Incorrect experimental conditions: Incubation time may be too short. | 1. Use a fresh stock of this compound. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Increase the incubation time. |
| Inhibition of both mTORC1 and mTORC2 observed. | 1. High concentration of this compound: The concentration may be too high, leading to off-target mTORC2 inhibition. 2. Prolonged exposure: Long incubation times can lead to mTORC2 inhibition. | 1. Lower the concentration of this compound. 2. Reduce the incubation time or use an intermittent dosing schedule. |
| Variability in experimental results. | 1. Compound solubility issues: this compound may be precipitating in the culture medium. 2. Inconsistent cell culture conditions: Cell passage number, density, or growth phase can affect results. | 1. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in media. Prepare fresh dilutions for each experiment. 2. Standardize cell culture protocols. |
| Unexpected cell toxicity. | 1. Off-target effects: Inhibition of mTORC2 or other kinases can lead to toxicity. 2. Vehicle toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Lower the concentration of this compound and verify mTORC1 selectivity. 2. Ensure the final concentration of the vehicle is non-toxic (typically <0.5% for DMSO). Include a vehicle-only control. |
Data Presentation
Table 1: Comparative IC50 Values of mTOR Inhibitors
| Compound | Target | IC50 (nM) | Comments |
| Rapamycin | mTORC1 | ~0.1-1 | Highly potent and selective for mTORC1 in acute settings. |
| This compound | mTORC1 | Expected to be similar to Rapamycin | Potency should be experimentally determined. |
| Everolimus | mTORC1 | ~1-2 | Rapamycin analog with similar mTORC1 selectivity. |
| Temsirolimus | mTORC1 | ~1-2 | Rapamycin analog with similar mTORC1 selectivity. |
| AZD8055 | mTOR (catalytic site) | ~2-10 | ATP-competitive inhibitor, inhibits both mTORC1 and mTORC2. |
| OSI-027 | mTOR (catalytic site) | ~5-20 | ATP-competitive inhibitor, inhibits both mTORC1 and mTORC2. |
Note: IC50 values are approximate and can vary depending on the cell line and assay conditions.
Experimental Protocols
Detailed Methodology for Assessing mTORC1/mTORC2 Specificity by Western Blot
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for different durations (e.g., 2, 8, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-S6K (Thr389), S6K, p-Akt (Ser473), Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.
Detailed Methodology for In Vitro mTOR Kinase Assay
-
Immunoprecipitation of mTORC1 and mTORC2:
-
Lyse cells in a CHAPS-based lysis buffer to preserve the integrity of the mTOR complexes.[7]
-
Incubate the lysate with an anti-raptor antibody (for mTORC1) or an anti-rictor antibody (for mTORC2) for 2-4 hours at 4°C.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.[8]
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase assay buffer.
-
Add a recombinant substrate (e.g., GST-S6K1 for mTORC1 or GST-Akt1 for mTORC2).
-
Add this compound at various concentrations.
-
Initiate the reaction by adding ATP and incubate at 30°C for 20-30 minutes.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer.
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Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.
-
Visualizations
Caption: mTOR signaling pathway and the inhibitory action of this compound on mTORC1.
Caption: Experimental workflow for Western Blot analysis to assess inhibitor specificity.
Caption: Logical diagram for determining the specificity of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
troubleshooting inconsistent mTOR inhibition with 28-Epirapamycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using 28-Epirapamycin for mTOR inhibition. As specific quantitative and experimental data for this compound are limited in publicly available literature, the guidance provided here is largely based on the well-established characteristics of its close structural analog, Rapamycin.[1][2][3][4] Researchers are advised to use this information as a starting point and to determine optimal experimental conditions empirically.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a stereoisomer of Rapamycin (also known as Sirolimus) and is presumed to share the same mechanism of action.[4][5] It is expected to exert its biological effects by first forming a complex with the intracellular protein FKBP12.[4][6] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mechanistic Target of Rapamycin (mTOR) kinase, specifically inhibiting the mTOR Complex 1 (mTORC1).[4][6] Inhibition of mTORC1 disrupts the phosphorylation of downstream effectors like p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to reduced protein synthesis and cell cycle arrest, typically at the G1/S phase transition.[1][4]
Q2: How should I prepare and store this compound stock solutions?
A2: Due to its low aqueous solubility, this compound should be dissolved in an organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 1-10 mM).[3] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]
Q3: What is a typical working concentration for this compound in cell culture?
A3: The effective in vitro working concentration can range from 1 nM to 10 µM.[3] However, the optimal concentration is highly dependent on the cell line's sensitivity to mTOR inhibitors.[3] It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line and experimental conditions.[3][6]
Q4: I am not observing the expected inhibition of cell proliferation. What could be the reason?
A4: Several factors could contribute to a lack of efficacy:
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to mTOR inhibitors, which can be influenced by their genetic background, such as the status of the PI3K/Akt/mTOR pathway.[3]
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Concentration and Duration: The effective concentration and treatment duration can vary significantly between cell lines. Time-course experiments (e.g., 24, 48, 72 hours) are recommended to identify the optimal treatment window.[1][3]
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Compound Stability: Ensure the compound has been stored correctly and has not degraded. Repeated freeze-thaw cycles of the stock solution should be avoided.[3]
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Experimental Conditions: Factors such as cell passage number and serum concentration in the culture medium can influence the experimental outcome.[4]
Q5: My this compound solution is precipitating when I dilute it in aqueous media. How can I prevent this?
A5: This is a common issue due to the hydrophobic nature of Rapamycin and its analogs. To prevent precipitation:
-
Slow Dilution: Add the aqueous medium to your concentrated DMSO stock solution slowly while mixing. Avoid adding the small volume of DMSO stock directly into the full volume of the aqueous buffer.[3]
-
Serial Dilution: Consider performing serial dilutions in the organic solvent (e.g., DMSO) to lower the concentration before the final dilution into your aqueous culture medium.[3]
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Vehicle Control: Always include a vehicle control with the same final concentration of DMSO in your experiments to account for any solvent-induced effects. The final DMSO concentration in cell culture should typically be kept below 0.5%.[3]
Troubleshooting Inconsistent mTOR Inhibition
Inconsistent inhibition of the mTOR pathway can arise from several experimental variables. This guide provides a systematic approach to identifying and resolving these issues.
Problem: High variability in the phosphorylation status of mTORC1 downstream targets (e.g., p-S6K, p-4E-BP1) between experiments.
Potential Causes and Solutions:
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Cell Culture Conditions:
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Inconsistent Cell Density: Plate cells at a consistent density across all experiments, as cell confluency can affect signaling pathways.
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Variable Serum Concentration: The activity of the mTOR pathway is sensitive to growth factors present in serum. If applicable, consider serum-starving the cells for a few hours before treatment and then stimulating them with serum or growth factors to synchronize the mTOR pathway activation.[3]
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High Cell Passage Number: Use cells with a consistent and low passage number, as prolonged culturing can lead to phenotypic and signaling pathway alterations.[4]
-
-
Compound Handling and Dosing:
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions from the stock solution.
-
Compound Adsorption: Rapamycin and its analogs can adsorb to plastic surfaces. Use low-adhesion polypropylene tubes and pipette tips.
-
Uneven Distribution in Multi-well Plates: After adding the compound, ensure it is evenly mixed in the well by gently swirling the plate.
-
-
Assay and Data Collection:
-
Timing of Cell Lysis: Harvest all samples at the exact same time point after treatment to ensure consistency.
-
Lysate Preparation: Use ice-cold PBS for washing and ensure that the lysis buffer contains fresh protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[1]
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Western Blot Variability: Ensure equal protein loading for all samples. Use a reliable housekeeping protein for normalization and quantify band intensities using densitometry.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables present illustrative data based on the known activity of Rapamycin. Researchers should determine the specific values for this compound empirically.[1]
Table 1: General Experimental Parameters for this compound (based on Rapamycin)
| Parameter | Recommendation | Notes |
|---|---|---|
| Stock Solution Concentration | 1-10 mM in DMSO | Store at -20°C or -80°C in small aliquots.[3] |
| Working Concentration (In Vitro) | 1 nM - 10 µM | A dose-response curve is essential to determine the optimal concentration for each cell line.[3] |
| Incubation Time (Cell Culture) | 24 - 72 hours | Time-course experiments are recommended.[3] |
| Reference IC50 (Rapamycin) | ~0.1 nM in HEK293 cells | Varies significantly depending on the cell line and assay conditions.[3] |
Experimental Protocols
1. Western Blot Analysis of mTORC1 Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins downstream of mTORC1, such as S6 Kinase (S6K) and 4E-BP1.[1][2]
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Cell Culture and Treatment: Plate cells and allow them to adhere. For pathway activation analysis, it can be beneficial to serum-starve cells for a few hours, followed by treatment with desired concentrations of this compound before stimulation with serum or growth factors.[3]
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Sample Preparation (Cell Lysis):
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After treatment, wash cells with ice-cold PBS.[1]
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
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Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
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Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1][3]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of mTOR, S6K1, and 4E-BP1.[1]
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Wash the membrane three times with TBST.[1]
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again with TBST.[1]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
-
2. MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[1][3]
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][3]
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Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.[1][3]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
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Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting inconsistent mTOR inhibition results.
References
protocol adjustments for different cell types with 28-Epirapamycin
Welcome to the technical support center for 28-Epirapamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol adjustments for different cell types, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during experiments with this compound.
Q1: My this compound solution is precipitating when I dilute it in my cell culture medium. How can I resolve this?
A1: This is a common issue due to the hydrophobic nature of this compound. To prevent precipitation, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. When making working dilutions, add the stock solution to your pre-warmed culture medium drop-by-drop while gently vortexing. It is also crucial to ensure the final DMSO concentration in your cell culture does not exceed a level that is toxic to your specific cell line, typically below 0.5%.[1]
Q2: I am not observing the expected inhibitory effect on cell proliferation with this compound. What are the possible reasons?
A2: Several factors could be at play:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to mTOR inhibitors. This can be influenced by their genetic background, particularly the status of the PI3K/Akt/mTOR pathway.[1] Some cancer cell lines are largely refractory to rapamycin treatment.[2]
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Concentration and Duration: The effective concentration and treatment duration can vary significantly between cell types.[1] It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Compound Stability: this compound, like rapamycin, can be unstable in aqueous solutions. It is best to prepare fresh dilutions for each experiment from a frozen stock solution.[1]
Q3: I am seeing inconsistent results between experiments. What are the common sources of variability?
A3: Reproducibility can be affected by several factors:
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Drug Dilutions: Always prepare fresh serial dilutions of this compound for each experiment.
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Solvent Consistency: Use the same grade and source of solvent (e.g., DMSO) for all experiments.[1]
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Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and the growth phase of your cells, as these can all impact the cellular response to treatment.[1]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is an epimer of Rapamycin and functions as a potent inhibitor of the mechanistic Target of Rapamycin (mTOR) signaling pathway.[3][4] It forms a complex with the intracellular receptor FKBP12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1).[4][5] This inhibition disrupts downstream signaling, leading to reduced protein synthesis and cell cycle arrest, primarily at the G1/S transition phase.[3][4]
Q5: Can this compound affect other cellular processes besides proliferation?
A5: Yes. Inhibition of mTORC1 by this compound can also induce autophagy, a cellular self-degradation process.[4] In many cancer cell lines, it can also trigger apoptosis (programmed cell death).[3]
Quantitative Data
The following tables provide illustrative quantitative data based on the activity of Rapamycin, the parent compound of this compound. Researchers should determine the specific values for this compound empirically in their experimental system.
Table 1: In Vitro Inhibitory Activity of Rapamycin [3]
| Parameter | Cell Line | Value (nM) |
| IC50 (mTOR inhibition) | HEK293 | 0.1 |
| IC50 (Cell Viability) | MDA-MB-231 | ~2,000-20,000 |
| IC50 (Cell Viability) | PC-3 | Not Specified |
Note: IC50 values are highly dependent on the specific assay conditions, including cell type and incubation time.
Table 2: Representative IC50 Values for Rapamycin in Various Cancer Cell Lines [4]
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| B16 | Melanoma | 84.14 | 48 |
| HeLa | Cervical Cancer | 100-400 | 48 |
| Human Venous Malformation Endothelial Cells | Venous Malformation | ~220 (100 ng/ml) | 48 |
| Human Venous Malformation Endothelial Cells | Venous Malformation | ~22 (10 ng/ml) | 72 |
Note: The IC50 values for Rapamycin can vary significantly based on the specific experimental conditions.
Table 3: Effects of Rapamycin on Downstream mTORC1 Substrates [3]
| Protein | Phosphorylation Site | Effect | Method |
| S6K1 | Thr389 | Decrease | Western Blot |
| 4E-BP1 | Thr37/46 | Decrease | Western Blot |
| S6 | Ser240/244 | Decrease | Western Blot |
| Akt | Ser473 | Increase (feedback) | Western Blot |
Detailed Experimental Protocols
Here are detailed methodologies for key experiments to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3][4]
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.[3][4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][4]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
Western Blot Analysis of mTOR Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the mTOR pathway.[3]
Protocol Steps:
-
Sample Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[3]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies for total and phosphorylated forms of mTOR, S6K1, 4E-BP1, and Akt overnight at 4°C.[3]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Protocol Steps:
-
Cell Treatment: Treat cells with this compound for the desired time.[3]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[3]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes in the dark at room temperature.[3]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[3]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway
Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized experimental workflow for investigating the effects of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
best practices for handling and storing 28-Epirapamycin
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 28-Epirapamycin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a semi-synthetic derivative and a known impurity of rapamycin, a macrolide compound. Like rapamycin, it functions as an inhibitor of the mechanistic Target of Rapamycin (mTOR), a key kinase involved in regulating cellular processes such as cell growth, proliferation, and survival.[1] It is structurally similar to rapamycin, with a change in the stereochemistry at the 28th carbon position.[]
Q2: What is the primary mechanism of action of this compound?
A2: this compound is expected to exert its biological effects primarily through the inhibition of the mTOR signaling pathway. It is believed to form a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits mTOR, specifically the mTOR Complex 1 (mTORC1). This inhibition disrupts downstream signaling pathways that are crucial for cell cycle progression and protein synthesis.
Q3: What are the common research applications for this compound?
A3: Due to its mTOR inhibitory activity, this compound is utilized in various research areas, including:
-
Oncology: Investigating its potential to inhibit the proliferation of cancer cells that rely on the mTOR pathway.
-
Immunology and Transplant Biology: Studying its immunosuppressive properties and its potential to prevent organ transplant rejection.
-
Cell Biology: Exploring its effects on cellular processes such as autophagy, cell cycle arrest, and apoptosis.
Q4: How should I store this compound powder?
A4: Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions for the powdered form of the compound.
| Storage Condition | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Q5: How do I reconstitute and store this compound stock solutions?
A5: this compound is soluble in Dimethyl sulfoxide (DMSO).[3] To prepare a stock solution, dissolve the powdered compound in newly opened, anhydrous DMSO.[3] Gentle warming and sonication may be required to achieve complete dissolution.[3] The following table provides storage recommendations for stock solutions.
| Storage Condition | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3]
Troubleshooting Guide
Issue 1: Precipitation of this compound in aqueous solutions.
-
Cause: this compound, like rapamycin, has low aqueous solubility. Adding a concentrated DMSO stock solution directly into an aqueous medium can cause the compound to precipitate out of solution.
-
Solution:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, add the aqueous medium to the concentrated DMSO stock solution slowly while vortexing or mixing.
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture or experimental buffer that is as low as possible, typically below 0.5%, to maintain solubility and minimize solvent-induced effects.
-
Vehicle Control: Always include a vehicle control in your experiments with the same final concentration of DMSO to account for any effects of the solvent.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Cause: The stability of this compound can be compromised by improper handling and storage, leading to degradation of the compound.
-
Solution:
-
Protect from Light: Store both the powdered compound and stock solutions protected from light, as exposure can lead to degradation.
-
Use Anhydrous Solvents: When preparing stock solutions, use anhydrous DMSO to prevent hydrolysis.[4]
-
Avoid Extreme pH: this compound is susceptible to degradation in strongly acidic or basic conditions.[4] Ensure that the pH of your experimental buffers is within a neutral range.
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize autoxidation.[4]
-
Issue 3: Low yield during the semi-synthesis of this compound.
-
Cause: The epimerization of rapamycin to this compound is an equilibrium-driven reaction, which limits the theoretical maximum yield.[4] Additionally, side reactions such as hydrolysis to secorapamycin can reduce the yield.[4]
-
Solution:
-
Anhydrous Conditions: Strictly use anhydrous solvents and reagents to minimize the formation of the hydrolysis byproduct, secorapamycin.[4]
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as HPLC, to determine when equilibrium has been reached.
-
Purification: Utilize preparative HPLC for the effective purification of this compound from the reaction mixture containing other diastereomers.[4]
-
Experimental Protocols & Visualizations
mTOR Signaling Pathway and Inhibition by this compound
The following diagram illustrates the simplified mTOR signaling pathway and the point of inhibition by the this compound-FKBP12 complex.
Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Reconstitution of this compound
This diagram outlines the general workflow for reconstituting powdered this compound for experimental use.
Caption: General workflow for reconstituting powdered this compound.
Logical Workflow: Troubleshooting this compound Precipitation
This decision tree provides a logical workflow for troubleshooting precipitation issues when preparing working solutions of this compound.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
Validation & Comparative
28-Epirapamycin and Rapamycin: A Comparative Analysis of mTOR Inhibition Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mTOR inhibition efficacy of 28-Epirapamycin and the well-established mTOR inhibitor, Rapamycin. While direct comparative experimental data for this compound is limited in publicly available literature, this document outlines the expected performance based on its structural analogy to Rapamycin and presents a framework for its evaluation. The information is structured to provide objective comparisons supported by established experimental protocols.
Introduction to this compound and Rapamycin
Rapamycin (also known as Sirolimus) is a macrolide compound that potently inhibits the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase central to regulating cell growth, proliferation, metabolism, and survival.[1] mTOR functions within two distinct complexes, mTORC1 and mTORC2.[1] Rapamycin, in complex with the intracellular receptor FKBP12, allosterically inhibits mTORC1 by binding to the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[1] this compound is a structural analog of Rapamycin and is hypothesized to exert its biological effects through a similar mechanism of mTOR inhibition.[2]
Comparative Performance Data
The following tables summarize the expected quantitative data from key experiments designed to compare the mTOR inhibition efficacy of this compound and Rapamycin. The data for this compound is presented as a hypothetical but representative dataset.
Table 1: In Vitro Biochemical Kinase Assay
| Compound | Target | IC50 (nM) |
| This compound | mTORC1 | ~1-5 |
| mTORC2 | >1000 | |
| Rapamycin | mTORC1 | ~1 |
| mTORC2 | >1000 |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher potency.
Table 2: Cellular Western Blot Assay - Inhibition of Downstream mTORC1 Signaling
| Compound | Concentration (nM) | % Inhibition of p-S6K (T389) | % Inhibition of p-4E-BP1 (S65) |
| This compound | 1 | 40% | 30% |
| 10 | 85% | 75% | |
| 100 | 95% | 90% | |
| Rapamycin | 1 | 50% | 40% |
| 10 | 90% | 80% | |
| 100 | 98% | 95% |
Data represents the percentage reduction in the phosphorylation of mTORC1 downstream targets, S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), in a suitable cell line (e.g., HEK293) after treatment with the respective compounds.
Table 3: Anti-proliferative Cellular Assay
| Compound | Cell Line | GI50 (nM) |
| This compound | MCF-7 (Breast Cancer) | ~5-15 |
| PC-3 (Prostate Cancer) | ~10-25 | |
| Rapamycin | MCF-7 (Breast Cancer) | ~5-10 |
| PC-3 (Prostate Cancer) | ~10-20 |
GI50 (Growth Inhibition 50) values represent the concentration of the compound that inhibits cell growth by 50%.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
In Vitro Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of this compound and Rapamycin on the kinase activity of mTORC1 and mTORC2.
Methodology:
-
Reagents and Materials: Recombinant active mTORC1 and mTORC2 complexes, purified inactive substrates (e.g., 4E-BP1 for mTORC1, AKT for mTORC2), ATP, kinase reaction buffer, this compound, Rapamycin, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. The kinase reaction is set up in a 384-well plate. b. Varying concentrations of this compound or Rapamycin are pre-incubated with the mTORC1 or mTORC2 enzyme in the kinase buffer. c. The kinase reaction is initiated by adding the substrate and ATP. d. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent. f. IC50 values are calculated from the dose-response curves.
Cellular Western Blot Assay
Objective: To assess the inhibition of mTOR downstream signaling in a cellular context.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HEK293, MCF-7) is cultured to 70-80% confluency. Cells are then treated with varying concentrations of this compound or Rapamycin for a defined period (e.g., 2-24 hours). A vehicle control (e.g., DMSO) is also included.
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. b. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of mTORC1 downstream targets (e.g., p-S6K (T389), p-4E-BP1 (S65), total S6K, total 4E-BP1). An antibody for a loading control (e.g., GAPDH, β-actin) is also used. c. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. e. Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels and the loading control.
Anti-proliferative Assay
Objective: To evaluate the effect of this compound and Rapamycin on cancer cell growth.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: After 24 hours, cells are treated with a range of concentrations of this compound or Rapamycin.
-
Incubation: Cells are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by cell counting.
-
GI50 Calculation: The GI50 is calculated from the dose-response curve.
Visualizations
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway highlighting the point of inhibition by the Rapamycin/28-Epirapamycin-FKBP12 complex.
Experimental Workflow for Inhibitor Comparison
Caption: A typical workflow for the validation and comparison of a novel mTOR inhibitor like this compound against Rapamycin.
Logical Relationship of Experimental Outcomes
Caption: The logical relationship of expected experimental outcomes following treatment with an mTORC1 inhibitor.
References
A Comparative Analysis of 28-Epirapamycin and Everolimus: A Guide for Researchers
This guide provides a detailed comparison of the biological effects of 28-Epirapamycin and Everolimus, two analogs of Rapamycin that function as inhibitors of the mechanistic Target of Rapamycin (mTOR). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, biological effects, and the experimental protocols used to evaluate them.
Disclaimer: As of late 2025, publicly available, peer-reviewed literature with direct experimental comparisons of this compound and Everolimus is limited.[1][2][3] The information on this compound is primarily based on its structural similarity to Rapamycin and is largely theoretical.[1][4] In contrast, Everolimus is a well-characterized compound with extensive preclinical and clinical data.[5][6][7][8]
Introduction to this compound and Everolimus
This compound is a semi-synthetic macrolide antibiotic and a derivative of Rapamycin (also known as Sirolimus).[1][4] As an epimer of Rapamycin, it features a change in stereochemistry at the 28th carbon position.[4] It is understood to share the same primary mechanism of action as Rapamycin, functioning as a potent and specific inhibitor of the mTOR signaling pathway.[1][4][9] Its primary application is currently in research settings to investigate mTOR-related cellular processes.[1][9]
Everolimus is the 40-O-(2-hydroxyethyl) derivative of Sirolimus and is a well-established mTOR inhibitor.[5] It is an FDA-approved medication used as an immunosuppressant to prevent organ transplant rejection and as a targeted therapy for various cancers, including renal cell carcinoma, breast cancer, and neuroendocrine tumors.[5][10][11][12] Compared to its parent compound, Rapamycin, Everolimus exhibits increased solubility.[5]
Mechanism of Action: Targeting the mTOR Pathway
Both this compound and Everolimus exert their biological effects by inhibiting the mTOR signaling pathway, specifically the mTOR Complex 1 (mTORC1).[1][9][13][14]
The mechanism involves the following steps:
-
Binding to FKBP12: Both compounds first form a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[4][9][13][14]
-
Inhibition of mTORC1: The drug-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which is a core component of mTORC1.[4][9] This interaction allosterically inhibits the kinase activity of mTORC1.[15]
-
Downstream Effects: The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][4] This leads to a reduction in protein synthesis, ultimately causing cell cycle arrest, primarily at the G1/S transition phase, and can also induce autophagy and apoptosis.[1][4][8]
Everolimus is noted to be more selective for mTORC1 over mTOR Complex 2 (mTORC2), which can lead to a hyper-activation of the kinase AKT through the inhibition of a negative feedback loop.[5] However, prolonged treatment with mTOR inhibitors can also affect mTORC2 assembly and activity in some cell types.[8]
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound and Everolimus.
Comparative Biological Effects
While direct comparative data for this compound is not available, the following table summarizes the known and expected biological effects of both compounds based on the extensive research on Everolimus and the presumed similar action of this compound.
| Biological Effect | This compound (Presumed) | Everolimus (Documented) |
| Anti-proliferative Activity | Expected to inhibit the proliferation of various cell types, particularly cancer cells, by causing G1 cell cycle arrest.[1][4] | Potently inhibits the proliferation of numerous human tumor cell lines and endothelial cells, with IC50 values often in the sub-nanomolar to micromolar range.[6][7] |
| Induction of Apoptosis | Proposed to induce apoptosis in a manner similar to Rapamycin, though this may be cell-type and context-dependent.[3] | Promotes apoptosis in some tumor cell lines.[8] |
| Anti-angiogenic Effects | Not specifically documented, but mTOR inhibition is known to reduce angiogenesis. | Reduces the expression of HIF-1α and VEGF, leading to anti-angiogenic activity by inhibiting the proliferation of endothelial cells and reducing tumor blood vessel density.[6][8] |
| Immunosuppressive Activity | Functions as a potent immunosuppressant by inhibiting the proliferation of T-lymphocytes.[9] | Used clinically as an immunosuppressant to prevent organ transplant rejection by blocking cytokine-driven T- and B-cell activation.[5][8][14] |
Quantitative Data Comparison
Due to the lack of specific quantitative data for this compound in peer-reviewed literature, the following table presents illustrative data for Everolimus from preclinical and clinical studies. Researchers should determine the specific values for this compound empirically.
| Parameter | Everolimus |
| IC50 for mTOR Inhibition | 1.6-2.4 nM (in a cell-free assay)[15] |
| IC50 for Cell Growth Inhibition | Sub-nanomolar to micromolar range, depending on the cell line[6] |
| Clinical Efficacy (Renal Cell Carcinoma) | Median Progression-Free Survival: 4.0 months (vs. 1.9 months for placebo)[7][16] |
| Clinical Efficacy (T-cell Lymphoma) | Overall Response Rate: 44% in a phase 2 trial[17][18] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess and compare the biological effects of mTOR inhibitors like this compound and Everolimus.
Western Blot for mTOR Pathway Inhibition
Objective: To assess the inhibition of mTOR downstream signaling.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., MCF-7, HEK293) to 70-80% confluency. Treat cells with varying concentrations of this compound, Everolimus, and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phosphorylated S6K (p-S6K T389) for mTORC1 inhibition and phosphorylated AKT (p-AKT S473) for mTORC2 inhibition. Use antibodies for total S6K, total AKT, and a housekeeping protein (e.g., β-actin) as loading controls.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
Caption: A typical workflow for Western blot analysis of mTOR pathway inhibition.
Cell Proliferation Assay
Objective: To evaluate the effect of the compounds on cancer cell growth.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound, Everolimus, and a vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as MTT or SRB, or by direct cell counting.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis.
Methodology:
-
Cell Treatment: Treat cells with the compounds as described for the proliferation assay.
-
Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Logical workflow for investigating the effects of this compound and Everolimus.
Conclusion
Both this compound and Everolimus are potent inhibitors of the mTORC1 signaling pathway. While Everolimus is a well-characterized drug with proven clinical efficacy in oncology and transplant medicine, this compound remains a research compound with an expected but not yet fully documented biological profile. Based on its structural similarity to Rapamycin, this compound is anticipated to exhibit a similar spectrum of anti-proliferative, pro-apoptotic, and immunosuppressive effects.
Future head-to-head preclinical studies are necessary to delineate any subtle or significant differences in the potency, selectivity, and overall biological effects of this compound compared to Everolimus. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Everolimus - Wikipedia [en.wikipedia.org]
- 6. Everolimus: An Review on the Mechanism of Action and Clinical Data_Chemicalbook [chemicalbook.com]
- 7. Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Everolimus - NCI [cancer.gov]
- 11. Everolimus (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. Afinitor (everolimus): Side effects, cost, uses, and more [medicalnewstoday.com]
- 13. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 14. everolimus | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Everolimus – a new approach in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
A Comparative Analysis of 28-Epirapamycin and Other Rapalogs: A Guide for Researchers
This guide provides a detailed comparative analysis of 28-Epirapamycin, a semi-synthetic derivative of Rapamycin, against other well-established rapalogs and mTOR inhibitors.[1][2] As publicly available experimental data on this compound is limited, this document establishes a framework for its evaluation based on established methodologies for characterizing mTOR inhibitors.[1][3][4] It is intended for researchers, scientists, and drug development professionals engaged in oncology, immunology, and transplant biology.[5]
Introduction to this compound and the Rapalog Family
This compound is a stereoisomer of Rapamycin (also known as Sirolimus), differing in the stereochemistry at the 28th carbon position.[2] Like Rapamycin, it is a macrolide compound presumed to function as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[2][6] The mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, metabolism, and survival.[4][7]
Rapalogs represent the first generation of mTOR inhibitors. This class includes Rapamycin and its analogs such as Everolimus, Temsirolimus, and Ridaforolimus, which were developed to improve pharmacokinetic properties.[8][9] These compounds are allosteric inhibitors that primarily target the mTOR Complex 1 (mTORC1).[1][8] They are distinct from second-generation ATP-competitive mTOR kinase inhibitors (TORKinibs), which target the kinase domain of mTOR and inhibit both mTORC1 and mTORC2.[1][10]
The mechanism of action for rapalogs involves binding to the intracellular protein FKBP12 (FK506-binding protein 12).[2][11] The resulting drug-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.[2][12] This disrupts the phosphorylation of key downstream effectors, primarily the p70 S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.[12][13]
The mTOR Signaling Pathway
The mTOR protein kinase is a central component of two distinct complexes, mTORC1 and mTORC2, which regulate different cellular processes.[14][15] Rapalogs, including this compound, primarily inhibit mTORC1.[4] The inhibition of this pathway can lead to cell cycle arrest, typically in the G1 phase, and can induce apoptosis in many cancer cell lines.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cusabio.com [cusabio.com]
- 8. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 9. Rapalogs and mTOR inhibitors as anti-aging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and pharmacological inhibition of mTOR by rapamycin and an ATP-competitive mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sirolimus: its discovery, biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mTOR - Wikipedia [en.wikipedia.org]
Cross-Validation of 28-Epirapamycin Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 28-Epirapamycin across different experimental models. As a stereoisomer of Rapamycin (Sirolimus), this compound is presumed to share its mechanism of action as a potent inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] However, comprehensive, publicly available data detailing a direct cross-validation of its activity in various models remains limited. This document outlines the presumed mechanism and provides detailed experimental protocols to facilitate the validation and comparison of this compound's efficacy against its well-characterized counterpart, Rapamycin.
Mechanism of Action: mTOR Inhibition
This compound, like Rapamycin, is expected to exert its biological effects by inhibiting the mTOR signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[2] The established mechanism for Rapamycin involves the formation of a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[2][3] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the activity of mTOR Complex 1 (mTORC1).[3][4] Inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, primarily p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle arrest.[4][5]
Comparative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables present illustrative data based on the known activity of Rapamycin. Researchers are encouraged to determine the specific values for this compound empirically using the provided experimental protocols.
Table 1: In Vitro Immunosuppressive Activity
| Parameter | Rapamycin (Sirolimus) | This compound | Reference(s) |
| Target | mTORC1 | mTORC1 (presumed) | [1] |
| Binding Protein | FKBP12 | FKBP12 (presumed) | [1] |
| Mixed Lymphocyte Reaction (MLR) IC50 | Data dependent on specific assay conditions | Data Needed | [1] |
| T-Cell Proliferation (PHA-stimulated) IC50 | ~0.1 nM (in HEK293 cells) | Data Needed | [6] |
Table 2: In Vitro Anti-Proliferative Activity in Cancer Cell Lines
| Cell Line | Rapamycin IC50 | This compound IC50 | Reference(s) |
| MCF-7 (Breast Cancer) | Data dependent on specific assay conditions | Data Needed | [4] |
| MDA-MB-231 (Breast Cancer) | Data dependent on specific assay conditions | Data Needed | [4] |
| PC-3 (Prostate Cancer) | Data dependent on specific assay conditions | Data Needed | [2] |
| HEK293T (Human Embryonic Kidney) | Data dependent on specific assay conditions | Data Needed | [4] |
Table 3: In Vivo Immunosuppressive Activity (Murine Skin Graft Model)
| Treatment Group | Mean Survival Time (MST) in days | This compound MST | Reference(s) |
| Vehicle Control | Data dependent on specific assay conditions | Data Needed | [7] |
| Rapamycin (e.g., 1.5 mg/kg/day) | Data dependent on specific assay conditions | Data Needed | [7] |
Experimental Protocols
To facilitate the cross-validation of this compound's activity, the following are detailed methodologies for key experiments.
In Vitro T-Cell Proliferation Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound on T-cell proliferation.[1]
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.[1]
-
Cell Staining (Optional): For proliferation tracking by flow cytometry, label PBMCs with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).[1]
-
Cell Culture: Plate the PBMCs in a 96-well round-bottom plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.[1]
-
Compound Addition: Add serial dilutions of this compound and a reference compound (e.g., Rapamycin) to the wells. Include a vehicle control (e.g., DMSO).[1]
-
Stimulation: Stimulate T-cell proliferation using either phytohemagglutinin (PHA) at 1-5 µg/mL or anti-CD3/anti-CD28 coated beads.[1]
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assessment: Measure proliferation using [³H]-thymidine incorporation, a non-radioactive colorimetric assay (e.g., MTT), or by flow cytometry for CFSE dilution.[7]
-
Data Analysis: Determine the IC50 values for the inhibition of T-cell proliferation.
In Vitro Cancer Cell Line Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate and allow them to attach overnight.[2]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a reference compound for 48-72 hours.[2]
-
Viability Measurement:
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
In Vivo Murine Skin Graft Model
Objective: To evaluate the in vivo efficacy of this compound in prolonging allograft survival.[1]
Methodology:
-
Animals: Use genetically distinct mouse strains (e.g., C57BL/6 as recipients and BALB/c as donors).[1]
-
Grafting Procedure: Perform full-thickness tail skin grafts from the donor mice onto the dorsal side of the recipient mice.[1]
-
Treatment Groups:
-
Drug Administration: Begin treatment on the day of transplantation and continue for a specified period.[7]
-
Monitoring: Observe the skin grafts daily for signs of rejection (e.g., inflammation, necrosis).
-
Data Analysis: Construct Kaplan-Meier survival curves and compare the mean survival times between groups using a log-rank test.[7]
Visualizations
mTOR Signaling Pathway
Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: Logical workflow for investigating the effects of this compound.
References
Confirming the Specificity of 28-Epirapamycin for mTORC1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the specificity of 28-Epirapamycin, a structural analog of Rapamycin, as a selective inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1). While publicly available experimental data on this compound is limited, this document outlines the necessary validation process by comparing its expected performance against other well-characterized mTOR inhibitors.[1] The methodologies and comparative data presented herein are based on established protocols for characterizing mTOR inhibitors.
The Landscape of mTOR Inhibition
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[2][3] It functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[2] The development of mTOR inhibitors has led to several classes of compounds with varying specificities.
-
First-Generation (Rapalogs): This class includes Rapamycin (Sirolimus) and its analogs, such as Everolimus and Temsirolimus.[1][3] They are allosteric inhibitors that primarily target mTORC1.[1][4] Rapamycin achieves this by forming a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR, inhibiting mTORC1 activity.[4][5]
-
Second-Generation (ATP-Competitive mTOR Kinase Inhibitors): These inhibitors, including Torin 1 and AZD8055, target the ATP-binding site of the mTOR kinase domain, leading to the inhibition of both mTORC1 and mTORC2.[1][6]
-
Dual PI3K/mTOR Inhibitors: Compounds like Dactolisib and Voxtalisib inhibit both mTOR and phosphatidylinositol 3-kinases (PI3Ks), which are upstream activators of mTOR.[3][7]
Given its structural similarity to Rapamycin, this compound is hypothesized to function as a specific mTORC1 inhibitor.[1] Definitive characterization requires rigorous experimental validation.
Performance Data: A Comparative Analysis
To ascertain the specificity of this compound, its inhibitory activity against both mTORC1 and mTORC2 must be quantified and compared with other inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. The following table presents hypothetical, yet representative, data that would be generated to validate the efficacy and selectivity of this compound.
| Inhibitor | Class | Target | IC50 (nM) |
| This compound | Rapalog (Hypothesized) | mTORC1 | 1-10 |
| mTORC2 | >1000 | ||
| Rapamycin | Rapalog (First-Generation) | mTORC1 | 1-10 |
| mTORC2 | >1000 | ||
| Torin 1 | ATP-Competitive (Second-Generation) | mTORC1 | 2-10 |
| mTORC2 | 2-10 | ||
| AZD8055 | ATP-Competitive (Second-Generation) | mTORC1 | 0.8 |
| mTORC2 | 0.8 |
This table contains hypothetical data based on the expected performance of a Rapamycin analog.
Experimental Protocols
The following are detailed protocols for key experiments designed to assess the specificity of mTOR inhibitors.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of a compound on the kinase activity of purified mTORC1 and mTORC2 complexes.
Objective: To determine the IC50 values of this compound for mTORC1 and mTORC2.
Methodology:
-
Reaction Setup: The assay is performed using recombinant active mTORC1 and mTORC2 complexes.[1] The reaction is carried out in a kinase assay buffer containing ATP and a specific substrate.[1][8]
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a vehicle control (e.g., DMSO).[4]
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP.[9] Incubate the mixture at 30°C for 20-30 minutes.[8][9]
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.[4]
-
Detection of Substrate Phosphorylation: The level of substrate phosphorylation is quantified to determine kinase activity. This can be achieved through:
-
Data Analysis: Quantify the signal corresponding to the phosphorylated substrate. Plot the kinase activity against the inhibitor concentration to calculate the IC50 value.[4]
Western Blot Analysis of mTOR Signaling
This method assesses the inhibitor's effect on the phosphorylation of downstream targets of mTORC1 and mTORC2 in a cellular context.
Objective: To confirm the selective inhibition of mTORC1 signaling by this compound in cells.
Methodology:
-
Cell Culture and Treatment: Plate and culture appropriate cells overnight. Treat the cells with a range of this compound concentrations for a specified duration (e.g., 15 minutes to 24 hours). Include a vehicle-treated control.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4][9]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).[4]
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes.[9]
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[4] Key antibodies include:
-
Wash the membrane with TBST.[4]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again with TBST.[4]
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4] Quantify the band intensities and normalize them to the loading control. Compare the phosphorylation levels of mTORC1 and mTORC2 substrates between the treated and control samples.[9]
Visualizing Key Processes and Pathways
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Simplified mTOR signaling pathway showing points of inhibition.
Caption: Experimental workflow for Western blot analysis.
Caption: Workflow for in vitro mTORC1/mTORC2 kinase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. origene.com [origene.com]
- 3. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
Validating the Anti-Proliferative Effects of 28-Epirapamycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of 28-Epirapamycin and its well-established parent compound, Rapamycin (also known as Sirolimus). As a stereoisomer of Rapamycin, this compound is anticipated to exhibit a similar mechanism of action by inhibiting the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation.[1][2] However, publicly available experimental data specifically validating the anti-proliferative potency of this compound is limited.
This document outlines the expected effects of this compound based on the extensive research on Rapamycin, provides a framework for comparative analysis, and details the experimental protocols necessary to generate robust quantitative data.
Mechanism of Action: mTOR Inhibition
Both Rapamycin and, by extension, this compound, are thought to exert their anti-proliferative effects through the inhibition of the mTOR signaling pathway.[1][2] The mTOR protein is a serine/threonine kinase that forms two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin primarily inhibits mTORC1 by forming a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.[3]
The inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, principally p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This cascade ultimately results in the suppression of protein synthesis and arrests the cell cycle, primarily at the G1/S transition phase, thereby inhibiting cell proliferation.[2][3]
mTOR Signaling Pathway and Inhibition by this compound
Caption: Simplified mTORC1 signaling pathway illustrating the inhibitory action of the this compound-FKBP12 complex.
Comparative Anti-Proliferative Activity
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Rapamycin | Caki-2 | Renal | 1.8 ± 0.5 |
| 786-O | Renal | 2.5 ± 0.7 | |
| MCF-7 | Breast | ~1-10 | |
| HCT-15 | Colon | ~10 | |
| A549 | Lung | ~10 | |
| Ca9-22 | Oral | ~15,000 | |
| This compound | Various | Various | Data not available |
Data for Rapamycin is compiled from multiple sources for illustrative purposes.
Experimental Protocols
To facilitate the direct comparison of this compound with Rapamycin or other alternatives, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, Rapamycin, and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on cell cycle progression.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound or Rapamycin for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This protocol is for the detection of apoptosis (programmed cell death) induced by this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound or Rapamycin for a specified time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Experimental Workflow
The following diagram illustrates a logical workflow for the validation and comparison of this compound.
Caption: A logical workflow for investigating the anti-proliferative effects of this compound.
Conclusion
This compound, as an epimer of Rapamycin, holds the potential to be a potent anti-proliferative agent through the inhibition of the mTOR signaling pathway. While direct experimental evidence is currently scarce, the well-documented effects of Rapamycin provide a strong basis for this hypothesis. The experimental protocols detailed in this guide offer a robust framework for researchers to empirically validate the anti-proliferative efficacy of this compound and to conduct a direct, quantitative comparison with Rapamycin and other relevant compounds. Such studies are crucial for elucidating the potential of this compound as a tool for research and as a candidate for further drug development.
References
28-Epirapamycin: A Comparative Guide to its Impact on Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of 28-Epirapamycin, a semi-synthetic derivative of the well-established mTOR inhibitor, rapamycin (also known as sirolimus). While a direct, quantitative comparison is challenging due to the limited publicly available experimental data for this compound, this document provides a framework for its evaluation against other known mTOR inhibitors based on its presumed mechanism of action as a stereoisomer of rapamycin.
This compound is structurally similar to rapamycin, with the key difference being the stereochemistry at the C-28 position.[1] This structural similarity strongly suggests that this compound functions as an inhibitor of the mechanistic Target of Rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[1] However, it is important to note that while the biological activities of epimers are often similar, they can also exhibit significant differences.[1]
Presumed Mechanism of Action: mTORC1 Inhibition
Like rapamycin, this compound is anticipated to exert its effects by forming a complex with the intracellular protein FKBP12.[1] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[1] Inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, primarily p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell cycle arrest at the G1 phase.[1][2]
Figure 1: mTORC1 signaling pathway and the inhibitory action of this compound.
Comparative Performance: A Need for Experimental Data
Due to the lack of publicly available data, a direct quantitative comparison of this compound with rapamycin and other mTOR inhibitors is not currently possible. The following table outlines the key parameters that would be necessary for a thorough comparative analysis. Researchers are encouraged to determine these values empirically for this compound.
| Compound | Target(s) | IC50 (nM) - In Vitro Kinase Assay | GI50 (nM) - Cell Proliferation Assay (e.g., MCF-7 cells) |
| This compound | Presumed: mTORC1 | Data not available | Data not available |
| Rapamycin (Sirolimus) | mTORC1 | ~0.1 (in HEK293 cells) | ~1-10 (cell line dependent)[3] |
| Everolimus | mTORC1 | Data varies by study | ~1-10 (cell line dependent)[3] |
| Temsirolimus | mTORC1 | Data varies by study | ~1-10 (cell line dependent)[3] |
| Torin 1 (Second-Gen) | mTORC1 & mTORC2 | ~2-10 (for mTOR) | Data varies by study |
Note: IC50 and GI50 values are highly dependent on the specific assay conditions, including cell line, incubation time, and the specific recombinant enzyme or substrate used.
Experimental Protocols for Comparative Analysis
To generate the necessary data for a robust comparison, the following experimental protocols are recommended.
In Vitro mTOR Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of mTORC1.
Methodology:
-
Utilize a recombinant active mTORC1 complex.
-
Perform a kinase assay in a buffer containing ATP and a specific substrate (e.g., inactive S6K1).
-
Add this compound and control compounds (e.g., rapamycin) at various concentrations.
-
Incubate the reaction at 30°C for 30 minutes.
-
Measure the phosphorylation of the substrate using methods such as TR-FRET or Western blotting to determine the IC50 value.[4]
Cellular Western Blot Assay for mTORC1 Signaling
Objective: To assess the inhibition of mTOR downstream signaling in a cellular context.
Methodology:
-
Culture a suitable cell line (e.g., HEK293, MCF-7).
-
Treat cells with varying concentrations of this compound, rapamycin, and a vehicle control for a defined period.
-
Prepare cell lysates and determine protein concentrations.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated S6 Kinase (p-S6K T389) as a marker for mTORC1 inhibition.
-
Visualize blots using chemiluminescence and quantify band intensities.[4]
Figure 2: Workflow for Western Blot analysis of mTORC1 signaling.
Anti-proliferative Assay (MTT or SRB Assay)
Objective: To evaluate the effect of this compound on cancer cell growth.
Methodology:
-
Seed cancer cells (e.g., MCF-7) in 96-well plates.
-
After 24 hours, treat cells with a range of concentrations of this compound and control compounds.
-
Incubate the cells for 72 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTT, SRB).
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.[4]
Conclusion
This compound, as a close structural analog of rapamycin, holds promise as a specific mTORC1 inhibitor. However, a comprehensive understanding of its comparative potency and efficacy requires direct experimental evidence. The validation process and experimental protocols outlined in this guide provide a robust framework for researchers to characterize the biochemical and cellular activity of this compound. Such studies are crucial for determining its potential as a novel therapeutic agent and for advancing the development of next-generation mTOR inhibitors with improved pharmacological profiles.
References
Assessing the Relative Potency of 28-Epirapamycin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the potency of 28-Epirapamycin, a semi-synthetic derivative of Rapamycin, in comparison to other mTOR inhibitors. While public data on this compound is limited, this document outlines the necessary experimental protocols and presents a comparative landscape based on established data for related compounds.
This compound is a stereoisomer of Sirolimus (Rapamycin), differing in the stereochemistry at the C28 position.[1][2] Like its parent compound, it is classified as an inhibitor of the mechanistic Target of Rapamycin (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, and survival.[1][2] The primary mechanism of action for Rapamycin and its analogs involves the formation of an intracellular complex with FK-binding protein 12 (FKBP12).[1][2] This complex then binds to the FKBP12-Rapamycin-Binding (FRB) domain of mTOR Complex 1 (mTORC1), allosterically inhibiting its kinase activity.[1] This guide provides the necessary context and methodologies to rigorously assess the potency of this compound against its direct analog, Rapamycin, and other classes of mTOR inhibitors.
Comparative Landscape of mTOR Inhibitors
To establish the relative potency of this compound, it is essential to compare it against well-characterized mTOR inhibitors. These are broadly categorized as follows:
-
First-Generation (Rapalogs): These allosteric inhibitors, including Rapamycin (Sirolimus) and its analogs like Everolimus and Temsirolimus, primarily target mTORC1.[3]
-
Second-Generation (ATP-Competitive mTOR Kinase Inhibitors): Compounds such as Torin 1 and AZD8055 target the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2.[3]
Data Presentation: Comparative Potency Metrics
While specific experimental data for this compound is not widely available, the following tables present a template with representative data for Rapamycin that can be used to benchmark the performance of this compound once experimentally determined.
Table 1: Biochemical Potency Against mTORC1 and mTORC2
| Compound | Type | Target(s) | IC50 (nM) vs. mTORC1 | IC50 (nM) vs. mTORC2 |
| This compound | Rapalog | mTORC1 | To be determined | To be determined |
| Rapamycin | Rapalog | mTORC1 | ~0.1 | >1000 |
| Everolimus | Rapalog | mTORC1 | ~2.0 | >1000 |
| Torin 1 | ATP-Competitive | mTORC1/mTORC2 | ~2.0 | ~10 |
IC50 values are highly dependent on assay conditions. Data for Rapamycin, Everolimus, and Torin 1 are representative values from publicly available literature.
Table 2: Cellular Potency in Cancer Cell Lines
| Compound | Cell Line | Assay | GI50 (nM) |
| This compound | MCF-7 | Cell Viability | To be determined |
| Rapamycin | MCF-7 | Cell Viability | ~1.0 |
| Everolimus | MCF-7 | Cell Viability | ~5.0 |
| Torin 1 | MCF-7 | Cell Viability | ~20 |
GI50 (concentration for 50% growth inhibition) values can vary between cell lines and experimental conditions.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for validating a novel mTOR inhibitor.
References
Independent Verification of 28-Epirapamycin's Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the independent verification of 28-Epirapamycin's mechanism of action. Due to limited publicly available experimental data specific to this compound, this document outlines a comparative analysis against well-characterized mTOR inhibitors, presenting hypothetical yet representative data and detailed experimental protocols to guide future research.
This compound is a semi-synthetic derivative of rapamycin, a well-established inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] As an epimer of rapamycin, it is presumed to share a similar mechanism of action, primarily targeting the mTOR Complex 1 (mTORC1).[1][2] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival, making it a significant target in fields like oncology and immunology.[3][4] This guide offers a direct comparison of this compound with established first and second-generation mTOR inhibitors to facilitate its independent validation.
Comparative Landscape of mTOR Inhibitors
The validation of a novel mTOR inhibitor like this compound requires a robust comparison with existing compounds. The primary classes of mTOR inhibitors include:
-
First-Generation (Rapalogs): These allosteric inhibitors, such as Rapamycin (Sirolimus), Everolimus, and Temsirolimus, primarily target mTORC1.[3] They form a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR, leading to the inhibition of mTORC1.[3]
-
Second-Generation (mTOR Kinase Inhibitors - TORKinibs): Compounds like Torin 1 and Vistusertib (AZD2014) are ATP-competitive inhibitors that target the kinase domain of mTOR.[5] This mechanism allows for the direct inhibition of both mTORC1 and mTORC2, offering a more comprehensive blockade of the mTOR pathway.[5]
Quantitative Data Comparison (Hypothetical)
The following tables present hypothetical but representative data to illustrate the expected performance of this compound in key assays compared to other mTOR inhibitors. Researchers should aim to generate empirical data to validate these projections.
Table 1: Biochemical Kinase Assay - IC50 Values (nM)
| Compound | Target | IC50 (nM) |
| This compound | mTORC1 | ~1.5 |
| mTORC2 | >1000 | |
| Rapamycin | mTORC1 | 1.8 ± 0.5 |
| mTORC2 | >1000 | |
| Everolimus | mTORC1 | 2.2 ± 0.6 |
| mTORC2 | >1000 | |
| Torin 1 | mTORC1 | ~2 |
| mTORC2 | ~2 |
This table illustrates the expected high potency and selectivity of this compound for mTORC1, similar to other rapalogs, in contrast to the dual inhibition profile of a second-generation inhibitor like Torin 1.
Table 2: Cellular Assay - Inhibition of Downstream Signaling (IC50, nM)
| Compound | Cell Line | p-S6K1 (T389) | p-4E-BP1 (T37/46) | p-Akt (S473) |
| This compound | MCF-7 | ~5 | ~50 | >2000 |
| Rapamycin | MCF-7 | ~5-10 | ~50-100 | >2000 |
| Everolimus | MCF-7 | ~5-10 | ~50-100 | >2000 |
| Torin 1 | MCF-7 | ~5 | ~5 | ~10 |
This table highlights the differential effects on downstream mTORC1 substrates (S6K1 and 4E-BP1) and the lack of mTORC2 inhibition (p-Akt) expected from this compound, as compared to the comprehensive inhibition by Torin 1.
Table 3: Anti-proliferative Assay - GI50 Values (nM)
| Compound | Cell Line | GI50 (nM) |
| This compound | Caki-2 (Renal) | ~2.0 |
| MCF-7 (Breast) | ~1-10 | |
| Rapamycin | Caki-2 (Renal) | 1.8 ± 0.5[3] |
| MCF-7 (Breast) | ~1-10[3] | |
| Everolimus | Caki-2 (Renal) | 2.2 ± 0.6[3] |
| MCF-7 (Breast) | ~1-10[3] | |
| Torin 1 | Caki-2 (Renal) | ~1.5 |
| MCF-7 (Breast) | ~0.5-5 |
This table shows the anticipated potent anti-proliferative effects of this compound, in line with other mTOR inhibitors, in various cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments required to independently verify the mechanism of this compound are provided below.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of mTORC1 and mTORC2.
Methodology:
-
Utilize recombinant active mTORC1 and mTORC2 complexes.
-
Perform the kinase assay in a buffer containing ATP and a specific substrate (e.g., inactive S6K1 for mTORC1, inactive Akt for mTORC2).
-
Add this compound at various concentrations.
-
Incubate the reaction at 30°C for 30 minutes.
-
Measure the phosphorylation of the substrate using methods such as TR-FRET or Western blotting to determine the IC50 value.
Cellular Western Blot Assay
Objective: To assess the inhibition of mTOR downstream signaling pathways in a cellular context.
Methodology:
-
Culture a suitable cell line (e.g., HEK293, MCF-7).
-
Treat cells with varying concentrations of this compound, Rapamycin, and a second-generation inhibitor for a defined period.
-
Prepare cell lysates and determine protein concentrations.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated S6 Kinase (p-S6K T389) as a marker for mTORC1 inhibition, and phosphorylated AKT (p-AKT S473) as a marker for mTORC2 inhibition.
-
Visualize blots using chemiluminescence and quantify band intensities.
Anti-proliferative Assay
Objective: To evaluate the effect of this compound on cancer cell growth.
Methodology:
-
Seed cancer cells (e.g., MCF-7) in 96-well plates.
-
After 24 hours, treat cells with a range of concentrations of this compound and control compounds.
-
Incubate cells for 72 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTT, SRB) or by cell counting.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Simplified mTOR signaling pathway highlighting points of inhibition.
Caption: A typical workflow for the validation of a novel mTOR inhibitor.
Caption: Logical flow of this compound's proposed mechanism of action.
References
A Comparative Guide to Apoptosis Induction by Rapamycin and its Analogue, 28-Epirapamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the apoptosis-inducing capabilities of the well-established mTOR inhibitor, rapamycin, and its semi-synthetic derivative, 28-Epirapamycin. While extensive data exists for rapamycin, it is critical to note that as of late 2025, no peer-reviewed studies have been published that provide a direct quantitative comparison of the apoptotic effects of this compound against rapamycin. This document summarizes the known apoptotic mechanisms of rapamycin, introduces this compound as a structurally similar compound with a presumed analogous mechanism of action, and presents detailed experimental protocols to enable a direct and robust comparison.
Introduction: The Role of mTOR Inhibition in Apoptosis
The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] mTOR is a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2]
Rapamycin , a macrolide compound, is a potent and specific allosteric inhibitor of mTORC1.[3][4] Its mechanism of action involves forming a complex with the intracellular receptor FKBP12, which then binds to the FRB domain of mTOR, thereby inhibiting mTORC1 activity.[5] This inhibition disrupts downstream signaling, primarily through the dephosphorylation of p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5] The resulting suppression of protein synthesis can lead to cell cycle arrest, typically in the G1 phase, and under certain conditions, the induction of apoptosis.[6]
The pro-apoptotic effects of rapamycin are often cell-type specific and dose-dependent. High-dose rapamycin treatment has been shown to induce apoptosis in several human cancer cell lines, a response that correlates with the suppression of 4E-BP1 phosphorylation.[7]
This compound is a semi-synthetic epimer of rapamycin, differing in the stereochemistry at the 28th carbon position. Due to its structural similarity to rapamycin, it is understood to share the same primary mechanism of action as an mTOR inhibitor.[8][9] It is therefore hypothesized that this compound also induces apoptosis through the inhibition of the mTORC1 signaling pathway. However, direct experimental evidence and comparative quantitative data on its apoptosis-inducing potency relative to rapamycin are currently unavailable in peer-reviewed literature.[8]
Signaling Pathway: mTORC1 Inhibition and Apoptosis Induction
The primary mechanism by which rapamycin and, presumably, this compound induce apoptosis is through the inhibition of mTORC1 signaling. This pathway is a critical regulator of protein synthesis and cell survival.
Caption: mTORC1 signaling pathway and its inhibition by Rapamycin/28-Epirapamycin leading to apoptosis.
Quantitative Data Comparison
The following tables provide a template for summarizing the quantitative data that should be generated from the experimental protocols outlined in this guide. This will allow for a direct comparison of the apoptosis-inducing and cytotoxic effects of this compound and rapamycin.
Table 1: IC50 Values for Cell Viability Inhibition
| Cell Line | Compound | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | Rapamycin | Experimental Data | Experimental Data | Experimental Data |
| This compound | Experimental Data | Experimental Data | Experimental Data | |
| MDA-MB-231 | Rapamycin | Experimental Data | Experimental Data | Experimental Data |
| This compound | Experimental Data | Experimental Data | Experimental Data | |
| A549 | Rapamycin | Experimental Data | Experimental Data | Experimental Data |
| This compound | Experimental Data | Experimental Data | Experimental Data |
Table 2: Percentage of Apoptotic Cells (Annexin V/PI Staining)
| Cell Line | Compound (Concentration) | Treatment Time (h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| MCF-7 | Vehicle Control | 48 | Experimental Data | Experimental Data | Experimental Data |
| Rapamycin (IC50) | 48 | Experimental Data | Experimental Data | Experimental Data | |
| This compound (IC50) | 48 | Experimental Data | Experimental Data | Experimental Data | |
| MDA-MB-231 | Vehicle Control | 48 | Experimental Data | Experimental Data | Experimental Data |
| Rapamycin (IC50) | 48 | Experimental Data | Experimental Data | Experimental Data | |
| This compound (IC50) | 48 | Experimental Data | Experimental Data | Experimental Data |
Table 3: Quantification of Apoptosis-Related Protein Expression (Western Blot)
| Cell Line | Treatment | Relative Expression of Cleaved Caspase-3 (Normalized to Loading Control) | Relative Expression of Cleaved PARP (Normalized to Loading Control) |
| MCF-7 | Vehicle Control | Experimental Data | Experimental Data |
| Rapamycin (IC50) | Experimental Data | Experimental Data | |
| This compound (IC50) | Experimental Data | Experimental Data | |
| MDA-MB-231 | Vehicle Control | Experimental Data | Experimental Data |
| Rapamycin (IC50) | Experimental Data | Experimental Data | |
| This compound (IC50) | Experimental Data | Experimental Data |
Detailed Experimental Protocols
The following protocols provide a standardized framework for the comparative evaluation of this compound and rapamycin.
Experimental Workflow
Caption: A generalized workflow for the comparative evaluation of this compound and rapamycin.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Rapamycin and this compound stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of rapamycin and this compound in culture medium. Remove the existing medium and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same DMSO concentration as the highest compound concentration).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value for each compound at each time point.
Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with rapamycin or this compound at their respective IC50 concentrations for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[3] Viable cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blotting for Apoptosis Markers
This technique is used to detect the expression levels of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression. An increase in the levels of cleaved caspase-3 and cleaved PARP is indicative of apoptosis.[10]
Conclusion
While this compound is anticipated to induce apoptosis through a mechanism similar to that of rapamycin, direct comparative studies are essential to validate this hypothesis and to determine its relative potency. The experimental protocols and data presentation frameworks provided in this guide offer a comprehensive approach for researchers to systematically investigate the apoptosis-inducing properties of this compound and to objectively compare its performance against rapamycin. Such studies will be crucial in elucidating the therapeutic potential of this novel rapamycin analogue.
References
- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 2. cusabio.com [cusabio.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Guide: 28-Epirapamycin vs. Rapamycin Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of 28-Epirapamycin and its parent compound, Rapamycin. While both are potent inhibitors of the mechanistic Target of Rapamycin (mTOR), a key regulator of cellular growth and proliferation, a direct comparative transcriptomic analysis at a global level is not yet extensively documented in publicly available literature.[1][2] This document synthesizes the known transcriptomic impact of Rapamycin and establishes a framework for the comparative evaluation of this compound, a structural analog expected to share a similar mechanism of action.[3][4]
Introduction to this compound and Rapamycin
Rapamycin (also known as Sirolimus) is a well-characterized macrolide that acts as a potent immunosuppressant and anti-proliferative agent.[1] Its primary mechanism of action is the inhibition of mTOR Complex 1 (mTORC1).[3][5] this compound is a semi-synthetic derivative of Rapamycin, an epimer that differs in the stereochemistry at the 28th carbon position.[4] Due to this structural similarity, it is hypothesized to function as a specific mTORC1 inhibitor, making it a compound of significant interest for research in oncology, immunology, and transplant biology.[3][5]
The central role of the mTOR pathway in integrating signals from growth factors, nutrients, and cellular energy status makes it a critical therapeutic target.[3][6] Inhibition of mTORC1 by Rapamycin and, presumably, this compound, leads to the dephosphorylation of key downstream effectors like S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and arresting the cell cycle.[3]
Comparative Transcriptomic Analysis (Hypothetical Data)
Due to the limited availability of direct comparative transcriptomic data for this compound, the following table presents a summary of the known effects of Rapamycin on the transcriptome and provides a template for the expected data from a comparative study with this compound. The data for Rapamycin is based on findings from various studies, which show that its effects can be cell-type specific.[7] For instance, in cytotoxic T lymphocytes (CTLs), Rapamycin treatment resulted in 128 differentially expressed genes, with a majority being downregulated and many associated with apoptosis and cell survival.[8][9][10]
| Parameter | Rapamycin Treatment | This compound Treatment |
| Total Differentially Expressed Genes (DEGs) | 128 (in mouse CTLs)[9][10] | To be determined |
| Upregulated Genes | 14 (in mouse CTLs)[9][10] | To be determined |
| Downregulated Genes | 114 (in mouse CTLs)[9][10] | To be determined |
| Top Upregulated Pathways | Cellular Movement[8] | To be determined |
| Top Downregulated Pathways | Cell Death and Survival, Cellular Function and Maintenance[8] | To be determined |
| Key Affected Genes | Downregulation of genes related to apoptosis.[8] | To be determined |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway and a typical workflow for a comparative transcriptomic study.
Caption: The mTORC1 signaling pathway and points of inhibition by Rapamycin and this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cusabio.com [cusabio.com]
- 7. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptome Profiling of CTLs Regulated by Rapamycin Using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptome profiling of CTLs regulated by rapamycin using RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 28-Epirapamycin
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like 28-Epirapamycin, an analog of rapamycin, are paramount to ensuring laboratory safety and environmental protection. As a substance that falls under the category of cytotoxic agents, stringent disposal procedures must be followed to mitigate risks of exposure and contamination. This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated materials.
Core Principles of Cytotoxic Waste Management
Due to its potent biological activity, all materials that have come into contact with this compound must be treated as hazardous waste. This includes unused or expired product, contaminated personal protective equipment (PPE), labware, and cleaning materials. The primary and recommended method for the final destruction of cytotoxic waste is high-temperature incineration.[1][2] Never dispose of this compound or its contaminated materials down the drain or in regular trash containers.[3]
Personal Protective Equipment (PPE) and Waste Containment
Consistent and correct use of PPE is the first line of defense against exposure. The following table summarizes the required PPE and appropriate waste containers for handling this compound waste.
| Item Category | Description | Waste Container Type |
| Personal Protective Equipment (PPE) | Disposable gown, two pairs of chemotherapy-grade gloves, safety glasses/goggles, and a respirator (if handling powders).[4][5] | Designated cytotoxic waste container (typically purple or marked with a cytotoxic symbol).[1][6] |
| Sharps Waste | Needles, syringes, scalpels, and contaminated glass or plastic pipettes. | Puncture-proof, leak-proof sharps container specifically labeled for cytotoxic waste.[3][6][7] |
| Solid Waste (Non-Sharps) | Contaminated gloves, gowns, bench paper, vials, and other lab supplies. | Leak-proof, rigid container with a secure lid, lined with a designated cytotoxic waste bag.[1][7] |
| Liquid Waste | Unused solutions of this compound or contaminated buffers. | Leak-proof, clearly labeled container for cytotoxic liquid waste. Do not mix with other chemical waste streams. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation and disposal of this compound waste.
1. Preparation and Segregation at the Point of Generation:
-
All work with this compound should be conducted within a certified chemical fume hood or biological safety cabinet to minimize aerosol exposure.[3]
-
Before beginning work, prepare and label the appropriate cytotoxic waste containers within the immediate work area.
-
Segregate waste into sharps, non-sharps solids, and liquids at the time of generation to prevent cross-contamination and ensure proper disposal pathways.[7]
2. Packaging and Labeling of Waste:
-
Sharps: Immediately place all contaminated sharps into a designated cytotoxic sharps container.[3][7] Do not recap, bend, or break needles.
-
Solids: Place all non-sharp solid waste into a cytotoxic waste bag within a rigid container.
-
Containers: When waste containers are approximately three-quarters full, securely seal them to prevent spills.[8]
-
Labeling: Ensure all containers are clearly labeled with "Cytotoxic Waste" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
3. Decontamination of Work Surfaces:
-
A multi-step decontamination process is recommended to ensure the complete removal and inactivation of any residual this compound.
-
Step 1: Cleaning: Wipe down all potentially contaminated surfaces with a detergent solution to remove gross contamination.[8]
-
Step 2: Rinsing: Rinse the surfaces with sterile water.[8]
-
Step 3: Disinfection/Final Decontamination: Wipe the surfaces with 70% isopropyl alcohol.[8]
-
All cleaning materials (wipes, pads) must be disposed of as cytotoxic solid waste.[8]
4. Final Disposal Procedures:
-
PPE Removal: Carefully remove PPE, starting with the outer pair of gloves, followed by the gown, and then the inner pair of gloves, disposing of each item in the designated cytotoxic waste container.[8]
-
Waste Pickup: Follow your institution's specific procedures for the storage and pickup of hazardous waste. This is typically managed by the EHS department.
-
Documentation: Complete any required hazardous waste manifests or logs as per institutional and local regulations.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety protocols and EHS guidelines for cytotoxic agent handling and disposal.
References
Essential Safety and Logistics for Handling 28-Epirapamycin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like 28-Epirapamycin is paramount. This document provides a comprehensive, step-by-step guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and ensure laboratory safety.
Personal Protective Equipment (PPE)
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Double chemotherapy gloves- Long-sleeved gown- Eye protection (safety glasses with side shields or goggles)- Respiratory protection (N95 or higher) if the container is not plastic or if there's a risk of aerosolization.[3] |
| Weighing and Aliquoting | - Double chemotherapy gloves- Disposable gown- Goggles or face shield- A fit-tested N95 respirator or a higher level of respiratory protection should be used, especially when handling powders.[3][4] |
| Compounding and Formulation | - Double chemotherapy gloves- Impermeable, disposable gown- Full-face shield and goggles- Appropriate respiratory protection based on the potential for aerosol or vapor generation. |
| Administration and In Vitro/In Vivo Studies | - Single or double gloves depending on the risk of exposure- Lab coat or gown- Safety glasses |
| Spill Cleanup | - Double chemotherapy gloves- Disposable, impermeable gown- Goggles or face shield- Appropriate respiratory protection for the scale of the spill |
| Waste Disposal | - Double chemotherapy gloves- Lab coat or gown- Safety glasses |
Operational Plan: Step-by-Step Guidance
A clear and structured workflow is essential to maintain safety and logistical efficiency from receipt to disposal of this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don the appropriate PPE (double gloves, gown, and eye protection) before opening the shipping container in a designated receiving area.
-
If the primary container is not plastic, wear respiratory protection as a precaution.[3]
-
Verify that the received material matches the order and that the container is properly labeled.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow the manufacturer's recommendations for storage temperature.
3. Handling and Preparation:
-
All handling of this compound, especially weighing and aliquoting of the solid compound, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1]
-
Wear the full complement of PPE as outlined in the table above.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them thoroughly after use or dispose of them as hazardous waste.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wearing the appropriate spill cleanup PPE, contain the spill using absorbent pads or granules.
-
For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Clean the area with an appropriate decontaminating solution, working from the outer edge of the spill inwards.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Segregate all waste contaminated with this compound into designated, clearly labeled hazardous waste containers. This includes:
-
Empty primary containers.
-
Used PPE (gloves, gowns, etc.).
-
Disposable labware (pipette tips, tubes, etc.).
-
Contaminated cleaning materials from spills.
-
2. Container Management:
-
Use leak-proof, puncture-resistant containers for all hazardous waste.
-
Keep waste containers closed except when adding waste.[5]
-
Do not overfill waste containers.
3. Disposal Method:
-
Dispose of this compound waste through a licensed hazardous waste disposal company.
-
Incineration is the preferred method for the disposal of pharmaceutical waste.[6]
-
Never dispose of this compound down the drain or in the regular trash.[5]
-
For empty chemical containers, the first rinse must be collected and disposed of as hazardous waste.[5]
Visual Workflow for Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: A flowchart outlining the safe handling and disposal of this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. pharmasd.com [pharmasd.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
